molecular formula C10H8O2 B1582148 4-Methylcoumarin CAS No. 607-71-6

4-Methylcoumarin

Katalognummer: B1582148
CAS-Nummer: 607-71-6
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: PSGQCCSGKGJLRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylcoumarin (CAS 607-71-6) is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.172 g/mol . As a member of the coumarin family, it serves as a key scaffold in medicinal chemistry and chemical biology research. This compound is a precursor for synthesizing various derivatives with significant biological activities. Structure-activity relationship (SAR) studies highlight its potential in anticancer research. Specific derivatives, particularly 7,8-dihydroxy-4-methylcoumarins with alkyl groups at the C3 position, have demonstrated potent cytotoxic effects against human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7) . Furthermore, novel amino and acetyl amino derivatives of this compound have been synthesized and identified as potent antioxidants, exhibiting exceptional ability to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes, in some cases outperforming α-tocopherol . In addition to its therapeutic potential, this compound's fluorescence properties make it a valuable tool in assay development. Its derivative, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is used in sensitive, high-throughput fluorescent assays to monitor enzymatic activity, such as that of N-terminal acetyltransferases (NATs), by detecting the release of coenzyme A in real-time . The fluorescence quenching of this compound derivatives by free radicals like 4-hydroxy-TEMPO has also been extensively studied to understand reaction dynamics and develop analytical methods . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGQCCSGKGJLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209516
Record name 2H-1-Benzopyran-2-one, 4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-71-6
Record name 4-Methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcoumarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Methylcoumarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YZ8R79U9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Methylcoumarin Synthesis via Pechmann Condensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pechmann condensation for the synthesis of 4-methylcoumarins, a critical scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, offers a comparative summary of various catalytic systems, and presents detailed experimental protocols.

Introduction to the Pechmann Condensation

The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins.[1] It involves the reaction of a phenol with a β-ketoester under acidic conditions to form the coumarin core.[2] This reaction is valued for its efficiency and the accessibility of its starting materials. The synthesis of 4-methylcoumarin and its derivatives is of particular interest due to their broad range of biological activities and applications as pharmaceuticals and fluorescent probes.

The Reaction Mechanism

The Pechmann condensation proceeds through a series of acid-catalyzed steps. The generally accepted mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation). The final step is a dehydration to yield the aromatic coumarin ring system.[1]

Recent studies have delved deeper into the mechanistic subtleties, suggesting that the reaction proceeds via the oxo-form of the β-ketoester rather than the enolic form. Theoretical studies have proposed three distinct oxo-routes for the condensation.

Below is a generalized schematic of the Pechmann condensation mechanism for the synthesis of a this compound derivative.

Pechmann_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product phenol Phenol transesterification Transesterification phenol->transesterification Acid Catalyst (H+) beta_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta_ketoester->transesterification cyclization Intramolecular Cyclization (Hydroxyalkylation) transesterification->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration Ring Closure coumarin This compound Derivative dehydration->coumarin Aromatization

Caption: Generalized workflow of the Pechmann condensation for this compound synthesis.

A more detailed representation of the electron movement and intermediate structures is provided in the following diagram:

Detailed_Pechmann_Mechanism Phenol Phenol Transesterification_Product Phenolic Ester Intermediate Phenol->Transesterification_Product Nucleophilic Attack Ethyl_Acetoacetate Ethyl Acetoacetate Protonation H+ Intermediate1 Protonated β-Ketoester Protonation->Intermediate1 Carbonyl Activation Intermediate1->Transesterification_Product Cyclization_Intermediate Cyclized Intermediate Transesterification_Product->Cyclization_Intermediate Intramolecular Electrophilic Attack Dehydration_Product Dihydrocoumarin Intermediate Cyclization_Intermediate->Dehydration_Product Proton Transfer 4_Methylcoumarin This compound Dehydration_Product->4_Methylcoumarin Dehydration & Aromatization

Caption: Detailed mechanistic pathway of the Pechmann condensation.

Catalytic Systems and Quantitative Data

A variety of acid catalysts have been employed for the Pechmann condensation, ranging from traditional Brønsted acids to solid acid catalysts and ionic liquids. The choice of catalyst can significantly impact reaction conditions and yields.

Homogeneous Catalysts

Concentrated sulfuric acid is a conventional and effective catalyst for this reaction.[3] However, its corrosive nature and the challenges associated with its removal from the reaction mixture have prompted the exploration of alternative catalysts.

CatalystPhenol Substrateβ-KetoesterReaction ConditionsYield (%)Reference
Conc. H₂SO₄ResorcinolEthyl Acetoacetate5 °C to room temp., 18 h88[4]
Conc. H₂SO₄ResorcinolEthyl AcetoacetateNot specified49[3]
Dil. H₂SO₄ResorcinolEthyl AcetoacetateNot specifiedLower yields[4]
Conc. HClResorcinolEthyl AcetoacetateNot specifiedLower yields[4]
Heterogeneous Catalysts

Solid acid catalysts offer advantages such as easier separation, potential for recyclability, and reduced environmental impact.[5] A range of materials including ion-exchange resins, zeolites, and sulfated metal oxides have been investigated.

CatalystPhenol Substrateβ-KetoesterReaction ConditionsYield (%)Reference
Amberlyst-15ResorcinolEthyl Acetoacetate110 °C, solvent-free95[5]
InCl₃ (3 mol%)Substituted PhenolsEthyl AcetoacetateRoom temp., ball mill, 8 min52-92[6][7]
Nano-crystalline Sulfated-Zirconiam-Amino PhenolEthyl Acetoacetate150 °C, 1 h~60[8]
UiO-66-SO₃HPhloroglucinolEthyl Acetoacetate140 °C, 4 h66[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives as cited in the literature.

General Procedure for the Synthesis of 7-Hydroxy-4-methylcoumarin using a Homogeneous Catalyst

This protocol is adapted from a typical procedure using concentrated sulfuric acid.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice/Ice Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL conical flask, combine 5.5 g (0.05 mol) of resorcinol and 6.4 mL of ethyl acetoacetate.[3]

  • Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath to maintain the temperature below 10 °C.[2]

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Let the reaction mixture stand for 18-24 hours at room temperature, during which the solution will turn a deep red color and may solidify.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice and water with constant stirring.

  • The crude 7-hydroxy-4-methylcoumarin will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain purified crystals.

  • Dry the purified crystals completely before weighing to determine the final yield.

Synthesis of this compound Derivatives using a Heterogeneous Catalyst under Solvent-Free Conditions

This protocol outlines a more environmentally friendly approach using a solid acid catalyst.[5]

Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Amberlyst-15 (0.2 g, 10 mol%)

Procedure:

  • Combine resorcinol, ethyl acetoacetate, and Amberlyst-15 in a reaction vessel.

  • Heat the reaction mixture in an oil bath at 110 °C with stirring for the desired time (typically monitored by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and separate it from the solid catalyst by filtration.

  • Wash the catalyst with the same solvent.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • The Amberlyst-15 catalyst can be washed, dried, and reused for subsequent reactions.[5]

Logical Relationships and Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-methylcoumarins via the Pechmann condensation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Phenol + β-Ketoester Reaction Reaction under Controlled Conditions Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction Quenching Quenching (e.g., with ice water) Reaction->Quenching Precipitation Product Precipitation Quenching->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (e.g., m.p., NMR, IR) Drying->Characterization Yield Yield Calculation Drying->Yield

Caption: A typical experimental workflow for Pechmann condensation.

Conclusion

The Pechmann condensation remains a cornerstone for the synthesis of 4-methylcoumarins. While traditional methods using strong mineral acids are effective, modern approaches focusing on heterogeneous catalysts and environmentally benign conditions are gaining prominence. This guide provides researchers and professionals in drug development with a foundational understanding of the mechanism, a comparative analysis of catalytic systems, and detailed experimental protocols to facilitate the synthesis of this important class of compounds. The continued development of novel and efficient catalytic systems will undoubtedly expand the utility of the Pechmann condensation in both academic and industrial settings.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4-methylcoumarin derivatives, a class of compounds with significant potential in drug discovery and development. The information presented herein is intended to support research and development efforts by providing key data on solubility, lipophilicity, and melting points, alongside detailed experimental protocols for their determination. Furthermore, this guide visualizes key biological pathways associated with this compound derivatives to aid in understanding their mechanisms of action.

Core Physicochemical Properties of this compound Derivatives

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For this compound derivatives, understanding properties such as solubility, lipophilicity (logP), and melting point is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics. The following table summarizes available quantitative data for a selection of this compound derivatives.

Compound NameStructureMelting Point (°C)SolubilitylogP (Calculated)Citation
This compound72-75Insoluble in water2.3[1]
7-Hydroxy-4-methylcoumarin189-190Slightly soluble in hot water; Soluble in ethanol, acetic acid, alkali solution, and ammonia1.6[2][3]
4-Hydroxy-6-methylcoumarin---[4]
4-Hydroxy-7-methylcoumarin--1.6[5]
4-Methyl-2-oxo-2H-chromen-6-yl benzoate110-115--[6]
4,5-Dimethyl-2-oxo-2H-chromen-7-yl benzoate141-145--[6]
4-Methyl-2-oxo-2H-chromen-7,8-diyl dibenzoate155-160--[6]
7-Hydroxy-4-methyl-8-nitrocoumarin-Soluble in ethanol-[2]
7-Hydroxy-4-methyl-6-nitrocoumarin-Soluble in ethanol-[2]
7-Chloro-4-methylcoumarin102-104Soluble in Methanol-

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental in drug development. The following sections provide detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • Test compound (this compound derivative)

  • Distilled or deionized water (or other relevant aqueous buffer)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid test compound to a glass vial.

  • Add a known volume of the aqueous solvent (e.g., 5 mL) to the vial.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted aliquot using a validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer and using a pre-determined calibration curve).

  • Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Materials:

  • Test compound (this compound derivative)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing n-octanol and water/buffer in a separatory funnel and allowing the phases to separate overnight.

  • Dissolve a known amount of the test compound in either the aqueous or the n-octanol phase.

  • Add a known volume of this solution to a glass vial.

  • Add an equal volume of the other pre-saturated phase to the vial.

  • Cap the vial and vortex it vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.

  • Allow the vial to stand or centrifuge it to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

  • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Visualization of Biological Pathways

This compound derivatives have been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this class of compounds.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of this compound Derivatives (e.g., Pechmann Reaction) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assay Purification->Solubility LogP LogP Determination Purification->LogP AntiInflammatory Anti-inflammatory Assays (e.g., COX/LOX Inhibition) Solubility->AntiInflammatory Bioavailability Anticancer Anticancer Activity Assays (e.g., MTT Assay) LogP->Anticancer ADME Prediction

General experimental workflow for this compound derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Coumarin This compound Derivative Coumarin->PI3K Inhibition

Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) Cell Macrophage / Microglia LPS->Cell NFkB NF-κB Cell->NFkB Activation iNOS iNOS NFkB->iNOS Upregulation COX2 COX-2 NFkB->COX2 Upregulation NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Coumarin This compound Derivative Coumarin->NFkB Inhibition Coumarin->COX2 Inhibition

Anti-inflammatory mechanism of this compound derivatives.

References

Solubility of 4-Methylcoumarin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylcoumarin in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on providing a qualitative solubility profile, a detailed experimental protocol for determining precise solubility, and a clear workflow to enable researchers to generate their own data. This information is crucial for applications in drug discovery, formulation development, and chemical synthesis where this compound is utilized.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related Derivatives

Solvent ClassSpecific SolventsExpected Solubility of this compoundNotes and Observations from Related Compounds
Alcohols Methanol, EthanolSoluble7-Hydroxy-4-methylcoumarin is soluble in ethanol[1]. 7-Amino-4-methylcoumarin has a reported solubility of 20 mg/mL in ethanol.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneSoluble to Highly Soluble7-Amino-4-methylcoumarin is soluble in DMSO (10 mg/mL), DMF, and acetone (10 mg/mL).
Halogenated Solvents Chloroform, DichloromethaneSoluble7-Hydroxy-4-methylcoumarin is slightly soluble in chloroform[1].
Ethers Diethyl etherSlightly Soluble7-Hydroxy-4-methylcoumarin is reported to be slightly soluble in ether[1].
Acids Acetic AcidSoluble7-Hydroxy-4-methylcoumarin is soluble in acetic acid[1].
Non-Polar Solvents Hexane, TolueneSparingly Soluble to InsolubleBased on the polar nature of the lactone group in the coumarin structure.

It is important to note that these are general predictions. The actual quantitative solubility can be significantly influenced by factors such as temperature, purity of the compound and solvent, and the presence of any polymorphic forms of this compound. Therefore, experimental determination is highly recommended for any application requiring precise solubility data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol, coupled with UV-Vis spectroscopy for concentration analysis, provides a robust framework for obtaining accurate solubility data.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer and cuvettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Preparation of Standard Solutions for Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

  • UV-Vis Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a standard solution across a range of UV wavelengths.

    • Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Dilute the filtered saturated sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_solid Weigh Excess This compound prep_vials Combine in Vials prep_solid->prep_vials prep_solvent Add Known Volume of Organic Solvent prep_solvent->prep_vials shake Agitate at Constant Temperature (24-48h) prep_vials->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute uv_vis Measure Absorbance (UV-Vis) dilute->uv_vis calculate Calculate Solubility uv_vis->calculate calibration Prepare Calibration Curve calibration->calculate

References

Spectroscopic Profile of 4-Methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methylcoumarin (also known as 4-methyl-2H-chromen-2-one), a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document compiles key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, providing a clear and concise reference for compound characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound
Proton (H) Chemical Shift (δ) ppm Solvent
H-36.16CDCl₃
H-57.49 (dd)CDCl₃
H-67.27 (ddd)CDCl₃
H-77.27 (ddd)CDCl₃
H-87.24 (dd)CDCl₃
4-CH₃2.39CDCl₃

Note: Assignments for aromatic protons (H-6, H-7, H-8) can be complex due to overlapping signals.

Table 2: ¹³C NMR Spectroscopic Data of this compound
Carbon (C) Chemical Shift (δ) ppm Solvent
C-2161.1CDCl₃
C-3115.3CDCl₃
C-4152.4CDCl₃
C-4a118.6CDCl₃
C-5127.3CDCl₃
C-6124.0CDCl₃
C-7131.6CDCl₃
C-8116.6CDCl₃
C-8a153.9CDCl₃
4-CH₃18.6CDCl₃

Source: ¹³C NMR data is referenced from L. Ernst, J. Magn. Resonance 21, 241 (1976) as cited by PubChem[1].

Table 3: IR Spectroscopic Data of this compound
Functional Group Absorption Peak (cm⁻¹) Method
C=O (Lactone)1720KBr Pellet
C=C (Aromatic)1625, 1570KBr Pellet
C-H (Aromatic)3050KBr Pellet
C-H (Methyl)2925KBr Pellet
C-O-C (Ether)1270, 1180KBr Pellet

Note: Peak positions can vary slightly based on the experimental method (e.g., KBr pellet, Nujol mull, or vapor phase).

Table 4: UV-Vis Spectroscopic Data of this compound
Solvent λmax (nm)
Ethanol275, 311
DMSO285, 310

Note: Substituents on the coumarin ring can cause a significant bathochromic (red) shift in the absorption maxima[2].

Experimental Protocols

The data presented in this guide are typically obtained using the following standard methodologies.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean vial.

  • Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Transfer the resulting solution into a 5 mm NMR tube.

Data Acquisition:

  • Instrument: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR: A standard one-pulse experiment is performed. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the resulting fine powder into a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Procedure: A background spectrum of the empty sample holder is recorded first. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol.

  • Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically in the µg/mL range).

Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure: The spectrophotometer is first zeroed using a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample cuvette, and the absorbance is measured over a specific wavelength range, typically 200-400 nm, to identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound (Pure Compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_UV Dissolve in UV-Grade Solvent (e.g., Ethanol) Sample->Prep_UV Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_NMR Determine Chemical Shifts, Coupling Constants, Assign Structure Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Groups (C=O, C=C, C-O) Acq_IR->Analysis_IR Analysis_UV Determine λmax, Analyze Electronic Transitions Acq_UV->Analysis_UV Output Comprehensive Spectroscopic Profile Analysis_NMR->Output Analysis_IR->Output Analysis_UV->Output

References

An In-depth Guide to the Quantum Yield and Fluorescence Lifetime of 4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of 4-Methylcoumarin, a fluorescent molecule of significant interest in various scientific and biomedical applications. This document details the photophysical properties of this compound and its derivatives, outlines the experimental methodologies for their measurement, and presents the data in a clear, comparative format.

Introduction to this compound's Photophysical Properties

This compound and its derivatives are a class of fluorophores known for their sensitivity to the local microenvironment. This solvatochromism, the change in spectroscopic properties in response to the polarity of the solvent, makes them valuable probes for studying molecular interactions and dynamics. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter.

The photophysical properties of coumarins are highly dependent on their substitution pattern and the surrounding solvent. Generally, electron-donating groups at the 7-position can enhance fluorescence, while the polarity of the solvent can significantly influence both the quantum yield and lifetime.

Quantitative Photophysical Data

While extensive data is available for substituted coumarins, quantitative information for the parent this compound is less common in the literature. The following tables summarize the available data for this compound and its closely related derivatives to provide a comparative analysis.

Table 1: Fluorescence Quantum Yield (ΦF) of Coumarin Derivatives in Various Solvents

CompoundSolventQuantum Yield (ΦF)
7-Hydroxy-4-methylcoumarinWater0.356[1]
Methanol0.266[1]
Ethanol0.208[1]
Iso-Propanol0.169[1]
Iso-Butanol0.202[1]
DMSO0.132[1]
DMF0.081[1]
Dichloromethane0.026[1]
Chloroform0.099[1]
Ethyl acetate0.015[1]
n-Hexane0.063[1]
n-Heptane0.105[1]
Coumarin 1 (7-diethylamino-4-methylcoumarin)Ethanol0.73

Table 2: Fluorescence Lifetime (τF) of Coumarin Derivatives in Various Solvents

CompoundSolventLifetime (τF) (ns)
7-Hydroxy-4-methylcoumarinWater1.49[1]
Methanol1.26[1]
Ethanol1.38[1]
Iso-Propanol1.26[1]
Iso-Butanol2.96[1]
DMSO1.61[1]
DMF1.46[1]
Dichloromethane3.11[1]
Chloroform1.21[1]
Ethyl acetate1.09[1]
n-Hexane2.30[1]
n-Heptane1.00[1]
Coumarin 1 (7-diethylamino-4-methylcoumarin)Ethanol3.07 ± 0.01[2]

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires precise experimental procedures. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The relative method is commonly employed to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Instrumentation:

  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length.

  • This compound Solution: A stock solution of this compound in the desired solvent.

  • Standard Solution: A solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) in the same solvent if possible.

  • High-Purity Solvents.

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (ΦF,X) is calculated using the following equation:

    ΦF,X = ΦF,S * (IX / IS) * (AS / AX) * (nX² / nS²)

    Where:

    • ΦF,S is the quantum yield of the standard.

    • IX and IS are the integrated fluorescence intensities of the sample and standard, respectively.

    • AX and AS are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • nX and nS are the refractive indices of the sample and standard solutions, respectively.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution dilutions Prepare Serial Dilutions (Abs < 0.1) prep_sample->dilutions prep_std Prepare Standard Stock Solution prep_std->dilutions abs_measure Measure Absorbance Spectra (UV-Vis) dilutions->abs_measure fluo_measure Measure Fluorescence Spectra abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate calculate Calculate Quantum Yield (ΦF) integrate->calculate G cluster_setup TCSPC System Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis light_source Pulsed Light Source sample_holder Sample light_source->sample_holder detector Single-Photon Detector sample_holder->detector timing_electronics Timing Electronics detector->timing_electronics measure_irf Measure Instrument Response Function (IRF) timing_electronics->measure_irf measure_decay Measure Fluorescence Decay of Sample measure_irf->measure_decay deconvolution Deconvolution of Decay from IRF measure_decay->deconvolution fitting Fit Data to Decay Model deconvolution->fitting lifetime_calc Determine Fluorescence Lifetime (τF) fitting->lifetime_calc

References

Synthetic 4-Methylcoumarin Analogs: A Comprehensive Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a significant class of naturally occurring benzopyrone derivatives, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities. Among these, synthetic 4-methylcoumarin analogs have emerged as a particularly promising scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The presence of the methyl group at the C4 position often enhances lipophilicity and metabolic stability, making these analogs attractive candidates for drug development. This in-depth technical guide provides a comprehensive overview of the biological activities of various synthetic this compound derivatives. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways through which these compounds exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents based on the this compound framework.

Anticancer Activities

Synthetic this compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways crucial for cancer cell survival and progression.

Quantitative Data: Cytotoxicity of this compound Analogs

The anticancer efficacy of various this compound analogs has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected this compound derivatives against different human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
7,8-dihydroxy-4-methylcoumarin (Compound 8)K562 (Chronic Myelogenous Leukemia)>100[1]
7,8-dihydroxy-4-methylcoumarin (Compound 8)LS180 (Colon Adenocarcinoma)>100[1]
7,8-dihydroxy-4-methylcoumarin (Compound 8)MCF-7 (Breast Adenocarcinoma)>100[1]
7,8-DHMC with n-decyl at C3 (Compound 11)K56242.4[2]
7,8-DHMC with n-decyl at C3 (Compound 11)LS18025.2[2]
7,8-DHMC with n-decyl at C3 (Compound 11)MCF-725.1[2]
6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27)K562, LS180, MCF-732.7 - 45.8[2]
7,8-diacetoxy-4-methylcoumarin (DAMC)--[3]
Geiparvarin analog (Compound V)HL60 (Promyelocytic Leukemia)0.5 ± 0.02[4]
Compound 4HL608.09[4]
Compound 8bHepG2 (Hepatocellular Carcinoma)13.14[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound analogs are mediated through the modulation of several critical signaling pathways. These compounds can induce apoptosis by activating pro-apoptotic proteins and down-regulating anti-apoptotic factors. Furthermore, they can interfere with cell cycle progression and inhibit signaling cascades that promote cancer cell proliferation and survival.

One of the key mechanisms involves the inhibition of the PI3K/AKT signaling pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.[4] Additionally, some this compound derivatives have been shown to modulate the ERK/MAPK signaling pathway, which is also crucial for cell proliferation and differentiation.[5]

A notable mechanism of action for some analogs is the down-regulation of the Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), coupled with the up-regulation of a suite of pro-apoptotic proteins including Bax, Bad, Cytochrome c, Apaf-1, Caspase-9, and Caspase-3.[6] This coordinated regulation effectively shifts the cellular balance towards apoptosis.

anticancer_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway This compound Analog This compound Analog PI3K PI3K This compound Analog->PI3K Inhibits ERK ERK This compound Analog->ERK Inhibits Bax_Bad Bax/Bad This compound Analog->Bax_Bad Upregulates AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Cell Proliferation & Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation & Differentiation Cytochrome_c Cytochrome c Bax_Bad->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer Signaling Pathways of this compound Analogs.

Anti-inflammatory Activities

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Synthetic this compound analogs have demonstrated potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound derivatives are often assessed by their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines.

Compound/AnalogCell TypeMediator InhibitedConcentration% InhibitionReference
DHEMCLPS-activated microgliaNO, TXB2, PGE2, TNF-α100 µMSignificant[7]
DAEMCLPS-activated microgliaNO, TXB2, TNF-α50 µMSignificant[7]
DAEMCLPS-activated microgliaNO, TXB2, PGE2, TNF-α100 µMSignificant[7]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory mechanism of this compound analogs involves the suppression of key enzymes and transcription factors that drive the inflammatory response. A primary mode of action is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein expression, which are critical enzymes in the production of prostaglandins and nitric oxide, respectively.[7][8]

Furthermore, these compounds can modulate the MAPK and NF-κB signaling pathways.[9] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. By inhibiting these pathways, this compound derivatives can effectively dampen the inflammatory cascade. Some analogs also exert their effects by activating the Nrf2/Keap1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[3]

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway This compound Analog This compound Analog NF_kB NF_kB This compound Analog->NF_kB Inhibits MAPK MAPK This compound Analog->MAPK Inhibits Nrf2 Nrf2 This compound Analog->Nrf2 Activates iNOS_COX2 iNOS & COX-2 Expression This compound Analog->iNOS_COX2 Inhibits LPS LPS (Lipopolysaccharide) IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IKK->NF_kB Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF_kB->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->iNOS_COX2 MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Inflammatory Response Inflammatory Response MAPK->Inflammatory Response Inflammatory Response->iNOS_COX2 Antioxidant & Anti-inflammatory Gene Expression Antioxidant & Anti-inflammatory Gene Expression Nrf2->Antioxidant & Anti-inflammatory Gene Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGs, Cytokines) iNOS_COX2->Pro_inflammatory_Mediators

Anti-inflammatory Signaling Pathways of this compound Analogs.

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. This compound analogs, particularly those with hydroxyl substitutions, have been shown to possess significant antioxidant properties.

Quantitative Data: Radical Scavenging Activity

The antioxidant potential of this compound derivatives is commonly evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Compound/AnalogAssayIC50 (ppm)Reference
7-hydroxy-4-methyl coumarinDPPH99.69[10][11]
Mechanism of Antioxidant Action

The antioxidant activity of 4-methylcoumarins is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[12] The presence and position of hydroxyl groups on the coumarin ring are crucial for this activity. Ortho-dihydroxy substituted coumarins are particularly effective radical scavengers due to the formation of stable ortho-semiquinone radicals.[13] The general mechanism involves the transfer of a hydrogen atom from a hydroxyl group to a radical (R•), resulting in a stable coumarin radical and a neutralized species (RH).

antioxidant_mechanism Coumarin_OH This compound-OH Coumarin_O This compound-O• (Stable Radical) Coumarin_OH->Coumarin_O + H• transfer Radical R• (Free Radical) RH RH (Neutralized Species) Radical->RH

Mechanism of Antioxidant Action.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Synthetic this compound derivatives have been investigated for their potential as antimicrobial agents against a variety of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound analogs is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Compound 9P. aeruginosa1.09[14]
Compound 9E. coli25[14]
Compound 9K. pneumoniae6.25[14]
Compound 9P. vulgaris6.25[14]
Compound 9B. subtilis12.5[14]
Compound 9C. albicans6.25[14]
Compound 9S. cerevisiae6.25[14]
Compound 7E. coli31[15]
Compound 6S. aureus40[15]
Compound 7M. luteus40[15]
Compound 8S. aureus300[15]
Mechanism of Antimicrobial Action

The precise mechanisms by which this compound analogs exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the target microorganism. However, it is suggested that these compounds may disrupt microbial cell membranes, interfere with essential enzymatic activities, or inhibit microbial DNA replication and protein synthesis.[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for the evaluation of the biological activities of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

mtt_assay_workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Analogs B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow.
DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm is reduced.

Materials:

  • 96-well microtiter plates

  • This compound analogs

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the this compound analogs and the positive control in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control solution to 100 µL of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Plot the percentage of scavenging activity against the concentration of the analog to determine the IC50 value.

dpph_assay_workflow A Prepare Sample and Control Dilutions B Add DPPH Solution to 96-well Plate A->B C Incubate in Dark for 30 min B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC50 D->E

DPPH Assay Workflow.
Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound analogs

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound analogs in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16]

mic_determination_workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Compounds in 96-well Plate B->C D Incubate for 18-24h C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

MIC Determination Workflow.

Conclusion

Synthetic this compound analogs represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, and antimicrobial assays underscores their potential as lead structures in drug discovery. The structure-activity relationship studies highlighted in this guide provide valuable insights for the rational design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols and visual representations of the underlying signaling pathways offer a solid foundation for researchers to further explore and harness the therapeutic potential of this important chemical scaffold. Continued investigation into the mechanisms of action and in vivo efficacy of these analogs is warranted to translate these promising in vitro findings into novel therapeutic interventions.

References

An In-depth Technical Guide on the Antioxidant and Radical Scavenging Properties of 4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and radical scavenging properties of 4-methylcoumarin and its derivatives. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction

Coumarins are a class of benzopyrone derivatives widely found in nature and known for their diverse pharmacological activities.[1] Among them, 4-methylcoumarins have garnered significant attention for their potential as antioxidant agents.[1][2] These compounds have been shown to possess tissue-protective antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] The antioxidant capacity of 4-methylcoumarins is significantly influenced by the substitution pattern on the coumarin nucleus, with hydroxylated derivatives, in particular, acting as potent free radical scavengers and chain-breaking antioxidants.[1][2][3] Notably, unlike many other coumarins, 4-methylcoumarins are not metabolized to toxic epoxide intermediates, making them promising candidates for the development of non-toxic antioxidant-based drugs.[2][4]

This guide will delve into the various in-vitro methods used to assess the antioxidant and radical scavenging activities of this compound derivatives, presenting key findings and detailed methodologies.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various this compound derivatives has been quantified using several standard assays. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the radical activity, are summarized below for easy comparison.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
Coumarin–oxadiazole hybrid 119.47Ascorbic acid23.80[5]
Coumarin–oxadiazole hybrid 217.19Ascorbic acid23.80[5]
Coumarin-hydroxytyrosol hybrid26.58BHT521.99[5]
Coumarin-thiosemicarbazone 17.1Ascorbic acid18.6[5]
Coumarin-thiosemicarbazone 217.9Ascorbic acid18.6[5]
7-hydroxy-4-methyl coumarin99.69 ppm--[6]
Table 2: ABTS Radical Cation Scavenging Activity of this compound Derivatives
CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
Coumarin-hydroxytyrosol hybrid30.31BHT127.07[5]
4-hydroxy-6-methoxy-2H-chromen-2-one3.86Trolox34.34[5]
Coumarin-thiosemicarbazone 19.0Trolox13.0[5]
Coumarin-thiosemicarbazone 28.8Trolox13.0[5]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant properties of 4-methylcoumarins are provided below.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[1][5]

Materials:

  • This compound derivative (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[5]

  • Preparation of Test Compound Solutions: Prepare a stock solution of the this compound derivative in methanol. From this stock, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[5]

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in methanol at the same concentrations as the test compound.[5]

  • Assay:

    • To a 96-well microplate, add 100 µL of the DPPH solution to each well.[5]

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.[5]

    • For the blank, add 100 µL of methanol instead of the test compound.[5]

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.[5]

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[5][7]

    • % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound derivative (test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Methanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Working Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Preparation of Test Compound Solutions: Prepare a stock solution of the this compound derivative in ethanol. From this stock, prepare a series of dilutions.[5]

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Trolox) in ethanol at the same concentrations as the test compound.[5]

  • Assay:

    • To a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.[5]

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.[5]

  • Incubation: Incubate the microplate at room temperature for a set time (e.g., 6 minutes).[5]

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[5]

  • Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:[5]

    • % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the control (ABTS•+ solution without the test compound) and Abs_sample is the absorbance of the test compound.

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

Visualizations

Antioxidant Activity Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the antioxidant properties of this compound derivatives.

G cluster_0 Preparation cluster_1 In-Vitro Assays cluster_2 Data Analysis cluster_3 Results Compound This compound Derivative StockSolution Stock Solution Preparation Compound->StockSolution SerialDilutions Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS Superoxide Superoxide Radical Scavenging Assay SerialDilutions->Superoxide LipidPeroxidation Lipid Peroxidation Assay SerialDilutions->LipidPeroxidation Absorbance Absorbance Measurement DPPH->Absorbance ABTS->Absorbance Superoxide->Absorbance LipidPeroxidation->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Inhibition->IC50 Comparison Compare with Standard Antioxidants IC50->Comparison SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Workflow for evaluating the antioxidant properties of this compound.

Potential Signaling Pathway Inhibition

Certain this compound derivatives, such as 6,7-dimethoxy-4-methylcoumarin, have been shown to suppress inflammatory responses by inactivating the NF-κB and MAPK signaling pathways. This anti-inflammatory action is closely linked to antioxidant activity, as inflammation and oxidative stress are often intertwined.

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs I_kappa_B_alpha IκB-α TLR4->I_kappa_B_alpha Phospho_MAPKs Phosphorylation MAPKs->Phospho_MAPKs Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, Cytokines) Phospho_MAPKs->Pro_inflammatory Phospho_I_kappa_B_alpha Phosphorylation I_kappa_B_alpha->Phospho_I_kappa_B_alpha NF_kappa_B_p65 NF-κB p65 Phospho_I_kappa_B_alpha->NF_kappa_B_p65 releases Nucleus Nucleus NF_kappa_B_p65->Nucleus translocates to Nucleus->Pro_inflammatory Coumarin 6,7-dimethoxy- This compound Coumarin->Phospho_MAPKs inhibits Coumarin->Phospho_I_kappa_B_alpha inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by a this compound derivative.[5]

References

The Anti-inflammatory Mechanisms of 4-Methylcoumarin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. Among them, 4-methylcoumarin derivatives have emerged as potent anti-inflammatory agents. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound compounds. It consolidates current research findings, presenting quantitative data on their inhibitory activities, detailing key experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for effective and safe anti-inflammatory drugs remains a significant endeavor in pharmaceutical research. This compound and its derivatives have shown considerable promise in this area, exhibiting a range of biological activities, including antioxidant, anticoagulant, and anti-inflammatory properties.[1][2] This guide focuses on elucidating the specific mechanisms by which these compounds modulate inflammatory responses at the molecular level.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound compounds is multi-faceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and mediators. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the subsequent reduction in the production of inflammatory cytokines and mediators.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Several this compound derivatives have been shown to potently inhibit this pathway. For instance, 6,7-dimethoxy-4-methylcoumarin (DMC) was found to inhibit LPS-induced IκB-α phosphorylation and degradation in RAW 264.7 macrophage cells.[4][5] This action prevents the nuclear translocation of the NF-κB p65 and p50 subunits, thereby suppressing the expression of downstream inflammatory mediators.[4] Similarly, 7,8-dihydroxy-4-methylcoumarin (DHMC) and its acetylated derivatives, 8-acetoxy-4-methylcoumarin (8AMC) and 7,8-diacetoxy-4-methylcoumarin (DAMC), also demonstrated concentration-dependent inhibition of NF-κB expression in LPS-stimulated RAW 264.7 cells.[6]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB P IkB->IKK Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Degradation Proteasomal Degradation IkB->Degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Methylcoumarin This compound Compounds Methylcoumarin->IKK Inhibition Methylcoumarin->IkB Inhibition of Degradation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound compounds.

Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, play a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[4] Activation of these pathways by stimuli like LPS leads to the production of pro-inflammatory cytokines and enzymes.

Studies have shown that this compound derivatives can effectively suppress the activation of MAPKs. For example, DMC inhibited the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW 264.7 cells.[4][5] Similarly, 6,7-dihydroxy-4-methylcoumarin (6,7-DH-4MC) was found to reduce the phosphorylation of ERK and p38-MAPK.[7] 4-Hydroxy-7-methoxycoumarin (4H-7MTC) also demonstrated an inhibitory effect on the phosphorylation of ERK1/2 and JNK, but not p38 MAPK.[8][9] This modulation of MAPK signaling contributes significantly to the anti-inflammatory profile of these compounds.

MAPK_Inhibition cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Phosphorylation JNK JNK TLR4->JNK Phosphorylation p38 p38 TLR4->p38 Phosphorylation AP1 AP-1 ERK->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression p38->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Methylcoumarin This compound Compounds Methylcoumarin->ERK Inhibition Methylcoumarin->JNK Inhibition Methylcoumarin->p38 Inhibition

Figure 2: Modulation of MAPK signaling pathways by this compound compounds.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (PGs) and leukotrienes (LTs), respectively. These eicosanoids are potent mediators of inflammation. The inducible isoform, COX-2, is of particular interest as a target for anti-inflammatory drugs.

Several this compound derivatives have demonstrated inhibitory activity against COX and LOX. For instance, certain 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives showed significant inhibition of COX enzymes, with some compounds surpassing the activity of the reference drug indomethacin in a carrageenan-induced rat paw edema model.[1] Molecular docking studies have further supported the interaction of these compounds with the active sites of COX-1 and COX-2.[1] In studies with activated microglial cells, 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) significantly lowered COX-2 protein expression.[10][11] Furthermore, some this compound derivatives have been identified as LOX inhibitors, with the presence of a bromine atom at the 6-position and a methyl group at the 4-position being critical for potency.[12]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of various this compound compounds from the cited literature.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundModel SystemMediatorConcentration% Inhibition / IC50Reference
DHEMC LPS-stimulated rat microgliaNO100 µMSignificant Inhibition[10][11]
PGE2100 µMSignificant Inhibition[11]
TXB2100 µMSignificant Inhibition[10][11]
TNF-α100 µMSignificant Inhibition[10][11]
DAEMC LPS-stimulated rat microgliaNO50 µMSignificant Inhibition[10][11]
TXB250 µMSignificant Inhibition[10][11]
TNF-α50 µMSignificant Inhibition[10][11]
DMC LPS-stimulated RAW 264.7 cellsNO400 µMSignificant Inhibition[4]
PGE2400 µMSignificant Inhibition[4]
6,7-DH-4MC LPS-stimulated RAW 264.7 cellsNODose-dependentSignificant Reduction[7]
PGE2Dose-dependentSignificant Reduction[7]
4H-7MTC LPS-stimulated RAW 264.7 cellsNO0.6 mM23.10%[9]
PGE21.2 mMSignificant Reduction[9]
7-Amino-4-methylcoumarin Collagen-induced arthritis (mice)IL-6, IFN-γ30 mg/kgSignificant Suppression[13]
6-Methylcoumarin LPS-stimulated RAW 264.7 cellsNO500 µMSignificant Reduction[14]
PGE2500 µMSignificant Reduction[14]

Table 2: Inhibition of Pro-inflammatory Enzymes

CompoundEnzymeModel SystemConcentration% Inhibition / IC50Reference
DHEMC COX-2 (protein expression)LPS-stimulated rat microglia100 µMSignificant Lowering[10][11]
DAEMC COX-2 (protein expression)LPS-stimulated rat microglia100 µMSignificant Lowering[10][11]
iNOS (protein expression)LPS-stimulated rat microglia100 µMSignificant Inhibition[10][11]
DMC iNOS (expression)LPS-stimulated RAW 264.7 cells400 µMDownregulated[4][5]
COX-2 (expression)LPS-stimulated RAW 264.7 cells400 µMDownregulated[4][5]
6,7-DH-4MC iNOS (expression)LPS-stimulated RAW 264.7 cellsDose-dependentDownregulation[7]
COX-2 (expression)LPS-stimulated RAW 264.7 cellsDose-dependentDownregulation[7]
4H-7MTC iNOS (expression)LPS-stimulated RAW 264.7 cells1.2 mMStrong Decrease[8][9]
COX-2 (expression)LPS-stimulated RAW 264.7 cells1.2 mMStrong Decrease[8][9]
6-Methylcoumarin iNOS (protein expression)LPS-stimulated RAW 264.7 cells500 µM92.79%[14]
COX-2 (protein expression)LPS-stimulated RAW 264.7 cells500 µMSignificant Decrease[14]
Coumarin derivative 11 LOXCell-free assay-IC50 = 65 µM[12]

Table 3: In Vivo Anti-inflammatory Activity

CompoundModelDoseEffect% InhibitionReference
6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin (Cmpd 4) Carrageenan-induced rat paw edema-Surpassed Indomethacin44.05% (at 3h)[1]
6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin (Cmpd 8) Carrageenan-induced rat paw edema-Surpassed Indomethacin38.10% (at 3h)[1]
4-Hydroxycoumarin Carrageenan-induced paw edema75 mg/kgReduced edema74.6% (at 180 min)[15][16]
7-Amino-4-methylcoumarin Collagen-induced arthritis (mice)30 mg/kgReduced incidence and severity-[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a practical guide for researchers.

Cell Culture and Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[4][7][8] Primary rat microglial cultures are also utilized for neuroinflammation studies.[10][11]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of typically 1 µg/mL.[4][9] The this compound compounds are usually added 1 hour prior to LPS stimulation.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_treatment Pre-treatment with This compound Compound cell_culture->compound_treatment lps_stimulation Inflammatory Stimulus (e.g., LPS) compound_treatment->lps_stimulation incubation Incubation lps_stimulation->incubation nitrite_assay Nitrite Assay (NO) incubation->nitrite_assay elisa ELISA (Cytokines, PGE2) incubation->elisa western_blot Western Blot (Protein Expression) incubation->western_blot rt_pcr RT-PCR (Gene Expression) incubation->rt_pcr

References

The Enigmatic Presence of 4-Methylcoumarin in Nature: A Technical Guide to Its Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the natural origins and extraction methodologies of 4-Methylcoumarin reveals a compound more commonly synthesized than isolated. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its limited natural occurrence and presents a generalized protocol for the isolation of coumarins from botanical sources, reflecting the scarcity of specific methods for this compound itself.

Natural Sources of this compound: A Scant Trail

While the coumarin family of compounds is widely distributed throughout the plant kingdom, particularly in families such as Rutaceae (the citrus family) and Apiaceae (the carrot family), the specific natural occurrence of this compound (4-methyl-2H-1-benzopyran-2-one) is not extensively documented. The majority of scientific literature focuses on its synthesis and the natural prevalence of its derivatives, such as 7-hydroxy-4-methylcoumarin.

The most notable, though infrequent, mention of this compound as a natural product is its reported presence in Trigonella foenum-graecum, commonly known as fenugreek. However, detailed studies quantifying its presence or outlining specific isolation procedures from this source are conspicuously absent from mainstream research. This suggests that if this compound is indeed a natural constituent of fenugreek, it is likely present in very low concentrations, making its isolation challenging and economically unviable compared to chemical synthesis.

In contrast, a vast array of other coumarins and furanocoumarins have been successfully isolated and quantified from various plant species. This disparity underscores the current understanding that this compound is not a major or widespread natural product.

Quantitative Data on Coumarin Content in Various Plant Species

Due to the lack of specific quantitative data for this compound from natural sources, the following table summarizes the content of other representative coumarins found in different plant materials. This data is intended to provide a comparative context for the yields that can be expected when isolating coumarins in general.

Plant SpeciesFamilyPlant PartCoumarin Derivative(s)Concentration (mg/g of Dry Weight)Reference
Arabidopsis thalianaBrassicaceaeRootsScopoletinVaries significantly among accessions[1]
Arabidopsis thalianaBrassicaceaeRootsScopolinVaries significantly among accessions[1]
Artemisia keiskeanaAsteraceaeAerial PartsFraxidin1.31 - 5.93[2]
Artemisia keiskeanaAsteraceaeAerial PartsDaphnoretin0.26 - 0.36[2]
Pterocaulon balansaeAsteraceae-5,6-dimethoxy-7-(3′-methyl-2′,3′-dihydroxybutyloxy)coumarin54[3]
Heracleum sosnowskyiApiaceaeLeavesAngelicin2.3[4]
Heracleum sosnowskyiApiaceaeLeavesBergapten3.14[4]
Heracleum sosnowskyiApiaceaeLeavesMethoxsalen0.76[4]
Heracleum sosnowskyiApiaceaeLeavesPsoralen0.15[4]

Experimental Protocols: A Generalized Approach to Coumarin Isolation

Given the absence of a specific, detailed protocol for the isolation of this compound from a natural source, this section provides a generalized methodology for the extraction and purification of coumarins from plant material. This protocol is a composite of common techniques described in the literature for isolating this class of compounds.[5][6][7][8]

Materials and Equipment
  • Plant Material: Dried and finely powdered plant tissue (e.g., leaves, roots, seeds).

  • Solvents: Petroleum ether, ethanol (95%), methanol, chloroform, ethyl acetate, n-hexane.

  • Apparatus: Soxhlet extractor, rotary evaporator, glassware (beakers, flasks, funnels), filtration system (e.g., Büchner funnel with vacuum), column for chromatography.

  • Stationary Phase: Silica gel for column chromatography.

  • Analytical Equipment: Thin-Layer Chromatography (TLC) plates, UV lamp, High-Performance Liquid Chromatography (HPLC) system (optional, for purification and analysis).

Extraction Procedure
  • Defatting (Optional but Recommended): The dried plant powder is first extracted with a non-polar solvent like petroleum ether in a Soxhlet apparatus for several hours. This step removes lipids and other non-polar compounds that may interfere with subsequent extraction. The defatted plant material is then air-dried.

  • Maceration or Soxhlet Extraction: The defatted plant material is then subjected to exhaustive extraction with a polar solvent such as ethanol or methanol. This can be done either by maceration (soaking the material in the solvent for an extended period, often with agitation) or, more efficiently, using a Soxhlet extractor for continuous extraction over 24-48 hours.[5]

  • Concentration: The resulting ethanolic or methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol
  • Solvent-Solvent Partitioning: The crude extract is redissolved in a suitable solvent (e.g., aqueous methanol) and partitioned with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). The coumarin-containing fractions are identified by TLC analysis.

  • Column Chromatography: The fraction richest in the target coumarin(s) is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC. The spots corresponding to coumarins are often fluorescent under UV light.[6] Fractions containing the compound of interest with high purity are pooled.

  • Recrystallization: The pooled fractions are concentrated, and the isolated compound is further purified by recrystallization from a suitable solvent or solvent mixture to obtain pure crystals.

Visualizing the Isolation Workflow

The following diagrams illustrate the generalized experimental workflow for the isolation of coumarins from a plant source.

experimental_workflow cluster_extraction Extraction Phase plant Dried & Powdered Plant Material defatting Soxhlet Extraction (Petroleum Ether) plant->defatting Defatting extraction Soxhlet Extraction (Ethanol/Methanol) defatting->extraction Defatted Material concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract

Diagram 1: General workflow for the extraction of coumarins.

purification_workflow cluster_purification Purification Phase crude_extract Crude Extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom Enriched Fraction tlc TLC Analysis of Fractions column_chrom->tlc recrystallization Recrystallization tlc->recrystallization Pooled Fractions pure_coumarin Pure Coumarin recrystallization->pure_coumarin

References

Methodological & Application

Application Notes and Protocols: Utilizing 4-Methylcoumarin as a Fluorescent Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcoumarin derivatives are a versatile class of fluorogenic substrates widely employed in enzyme kinetics studies. These compounds are intrinsically weakly fluorescent. However, upon enzymatic cleavage, they release the highly fluorescent 7-hydroxy-4-methylcoumarin (4-MU) or 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and continuous method for monitoring reaction rates. This document provides detailed application notes and protocols for the use of this compound-based probes in the kinetic analysis of key enzyme classes, including proteases and cytochrome P450s.

Principle of the Assay

The fundamental principle lies in the enzymatic hydrolysis of a non-fluorescent or poorly fluorescent this compound derivative to yield a highly fluorescent product. For instance, a peptide sequence recognized by a specific protease can be conjugated to 7-amino-4-methylcoumarin (AMC). In this conjugated form, the fluorescence of AMC is quenched.[1] Upon proteolytic cleavage of the peptide, free AMC is liberated, leading to a significant increase in fluorescence.[1] This change in fluorescence can be monitored over time using a fluorometer to determine the initial reaction velocity.

Key Fluorophores:

CompoundExcitation (nm)Emission (nm)Notes
7-Amino-4-methylcoumarin (AMC)360-380440-460Widely used for protease and peptidase assays.[1]
7-Hydroxy-4-methylcoumarin (4-MU)360448Product of glycosidase and phosphatase assays.

Application 1: Protease and Peptidase Activity Assays

This compound-based substrates are extensively used for assaying the activity of various proteases and peptidases, such as caspases, trypsin, and thrombin. The peptide sequence linked to the AMC fluorophore determines the substrate's specificity for a particular enzyme.

General Protocol for a Fluorometric Protease Assay using an AMC Substrate

This protocol provides a general framework for measuring the activity of a purified protease.

Materials:

  • Purified Protease

  • AMC-linked peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT for Caspase-3)[2]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the AMC-substrate in DMSO. Store in aliquots at -20°C, protected from light.

    • Dilute the protease to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a range of substrate concentrations by serially diluting the stock solution in Assay Buffer. This is necessary for determining Michaelis-Menten kinetic parameters.

  • Assay Setup:

    • Add 50 µL of each substrate dilution to the wells of the 96-well plate.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C).

  • Initiate the Reaction:

    • Add 50 µL of the diluted enzyme solution to each well to start the reaction.

    • For the "no enzyme" control wells, add 50 µL of Assay Buffer.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[2]

  • Data Analysis:

    • For each substrate concentration, plot fluorescence intensity versus time.

    • The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

    • Plot V₀ versus substrate concentration ([S]) to generate a Michaelis-Menten curve.

    • Determine the kinetic parameters, Kₘ and Vₘₐₓ, from this curve using non-linear regression analysis or a linearized plot (e.g., Lineweaver-Burk).

Experimental Workflow for a General Protease Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sub Prepare Substrate Stock (10 mM in DMSO) prep_dil Prepare Substrate Dilutions prep_sub->prep_dil prep_enz Prepare Enzyme Working Solution add_enz Add 50 µL Enzyme to Initiate prep_enz->add_enz add_sub Add 50 µL Substrate to Plate prep_dil->add_sub add_sub->add_enz measure Measure Fluorescence (Ex: 380 nm, Em: 460 nm) add_enz->measure plot_kinetics Plot Fluorescence vs. Time measure->plot_kinetics calc_v0 Calculate Initial Velocity (V₀) plot_kinetics->calc_v0 plot_mm Plot V₀ vs. [Substrate] calc_v0->plot_mm calc_params Determine Kₘ and Vₘₐₓ plot_mm->calc_params

Caption: Workflow for a general fluorometric protease assay.

Application Feature: Caspase-3 Activity in Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be sensitively measured using the fluorogenic substrate Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC).

Simplified Apoptosis Signaling Pathway Leading to Caspase-3 Activation

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage mito Mitochondrion dna_damage->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways converging on Caspase-3.

Kinetic Parameters for Selected Proteases with AMC-based Substrates

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Caspase-3Ac-DEVD-AMC10[1]N/AN/A
ThrombinAc-Leu-Gly-Pro-Lys-AMC160 ± 252.3 ± 0.21.5 x 10⁴[2]
TrypsinZ-Gly-Gly-Arg-AMC25 ± 31.8 ± 0.17.2 x 10⁴[2]
Note: Kinetic parameters are highly dependent on assay conditions. N/A indicates that reliable, directly comparable data was not consistently found in the searched literature.

Application 2: Cytochrome P450 Activity Assays

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of drugs and other xenobiotics.[3] 7-alkoxy-4-methylcoumarins, such as 7-ethoxy-4-methylcoumarin, serve as profluorescent substrates for several CYP isoforms.[4] The O-dealkylation of these substrates by CYPs produces the highly fluorescent 7-hydroxy-4-methylcoumarin.

General Protocol for a CYP450 O-dealkylation Assay

This protocol is designed for measuring CYP activity in liver microsomes or with purified, reconstituted CYP systems.

Materials:

  • Human liver microsomes or purified CYP enzyme with NADPH-cytochrome P450 reductase and cytochrome b₅

  • 7-Ethoxy-4-methylcoumarin

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 7-ethoxy-4-methylcoumarin in a suitable solvent like methanol or DMSO.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the liver microsomes or reconstituted CYP system in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, combine the microsomal or reconstituted enzyme system, the NADPH regenerating system, and varying concentrations of the 7-ethoxy-4-methylcoumarin substrate in Assay Buffer.

    • Pre-incubate the mixture for a few minutes at 37°C.

  • Initiate the Reaction:

    • Start the reaction by adding a solution of NADP⁺ to the wells.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.[5]

  • Data Analysis:

    • Similar to the protease assay, determine the initial reaction velocities from the fluorescence versus time plots.

    • Calculate the Kₘ and Vₘₐₓ values from the Michaelis-Menten plot of initial velocity versus substrate concentration.

Cytochrome P450 Catalytic Cycle and Drug Metabolism

G cluster_p450_cycle CYP450 Catalytic Cycle cyp_fe3 CYP (Fe³⁺) cyp_fe3_drug CYP (Fe³⁺)-Drug cyp_fe3->cyp_fe3_drug Binding cyp_fe2_drug CYP (Fe²⁺)-Drug cyp_fe3_drug->cyp_fe2_drug e⁻ cyp_fe2_o2_drug CYP (Fe²⁺)-O₂-Drug cyp_fe2_drug->cyp_fe2_o2_drug O₂ cyp_fe3_ooh_drug CYP (Fe³⁺)-OOH-Drug cyp_fe2_o2_drug->cyp_fe3_ooh_drug e⁻, 2H⁺ cyp_feo_drug [CYP (Fe⁴⁺=O)]-Drug cyp_fe3_ooh_drug->cyp_feo_drug -H₂O cyp_fe3_droh CYP (Fe³⁺)-Drug-OH cyp_feo_drug->cyp_fe3_droh Drug -> Drug-OH cyp_fe3_droh->cyp_fe3 Release drug_oh Metabolite (Drug-OH) cyp_fe3_droh->drug_oh drug Drug (Substrate) drug->cyp_fe3_drug nadph NADPH nadph->cyp_fe3_drug nadph->cyp_fe2_o2_drug nadp NADP⁺ o2 O₂ o2->cyp_fe2_drug h2o H₂O

References

Application Notes and Protocols for Labeling Proteins with 4-Methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent labeling of proteins with 4-methylcoumarin derivatives, a class of fluorescent dyes that emit in the blue region of the spectrum.[1][2] These fluorophores are valuable tools for a variety of biochemical and cellular research applications, including protein structure and function studies, molecular interaction analysis, and enzyme activity assays.[2] The choice of labeling strategy depends on the available functional groups on the target protein and the specific experimental requirements.

I. Overview of Labeling Chemistries

The most common strategies for labeling proteins with this compound derivatives target primary amines, thiols, or carboxyl groups. Additionally, bioorthogonal labeling techniques offer high specificity for labeling in complex biological environments.

  • Amine-Reactive Labeling: This is one of the most widely used methods, targeting the primary amines found at the N-terminus of a protein and on the side chains of lysine residues.[2] this compound derivatives functionalized with an N-Hydroxysuccinimide (NHS) ester react with these amines under mild alkaline conditions to form a stable amide bond.[2]

  • Thiol-Reactive Labeling: This strategy targets the sulfhydryl (thiol) groups of cysteine residues. Maleimide-functionalized this compound derivatives are commonly used for this purpose, forming a stable thioether bond.

  • Carboxyl-Reactive Labeling: This method involves the attachment of this compound derivatives to the exposed carboxyl groups of aspartic and glutamic acid residues. This can be achieved through a reductive amination process.[3]

  • Bioorthogonal Labeling: This advanced approach allows for the specific labeling of proteins in their native environment with minimal interference from other biological molecules.[2] One common method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where a protein is first modified to contain an azide group, which then specifically reacts with a coumarin derivative containing a strained alkyne.[2]

II. Quantitative Data Summary

The photophysical properties of this compound derivatives are crucial for experimental design and data interpretation. The following table summarizes key quantitative data for a representative this compound derivative. Researchers should note that these values can be influenced by the local environment and should be experimentally verified.

PropertyValueReference
Chemical FormulaC₁₀H₉NO₂ (7-Amino-4-methylcoumarin)
Molecular Weight175.18 g/mol [4]
Excitation Maximum (λex)~351 nm
Emission Maximum (λem)~430 nm[1]
Extinction Coefficient (ε)1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm (for AMCA)[5]
SolubilitySoluble in DMSO to 50 mM[4]

III. Experimental Protocols

Here, we provide detailed protocols for the most common protein labeling strategies using this compound derivatives.

Protocol 1: Amine-Reactive Labeling using a this compound NHS Ester

This protocol describes the labeling of primary amines on a protein with a this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[2] If the buffer contains primary amines (e.g., Tris), it must be exchanged for a suitable alternative.[2]

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3-8.5.[2]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.[2]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis against a suitable storage buffer.[2]

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.[6]

    • Measure the absorbance of the coumarin dye at its absorption maximum (around 350 nm).[6][7]

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law.[6] A detailed method for calculating the fluorophore-to-protein ratio for AMCA-IgG conjugates has been described.[5]

Workflow for Amine-Reactive Protein Labeling

Amine_Reactive_Labeling Protein Protein Solution (Amine-free buffer) Adjust_pH Adjust pH to 8.3-8.5 Protein->Adjust_pH Labeling Labeling Reaction (RT, 1-4h, dark) Adjust_pH->Labeling Dye_Prep Prepare this compound NHS Ester Stock (DMSO/DMF) Dye_Prep->Labeling Purification Purification (Size Exclusion/ Dialysis) Labeling->Purification Characterization Characterization (Spectrophotometry, DOL) Purification->Characterization

Caption: Workflow for Amine-Reactive Protein Labeling.

Protocol 2: Thiol-Reactive Labeling using a this compound Maleimide

This protocol is a general guideline for labeling a protein with a maleimide-functionalized this compound derivative, targeting cysteine residues.

Materials:

  • Protein to be labeled (in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide-derivatized this compound

  • Anhydrous DMSO or DMF

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Degassed buffer (e.g., PBS, pH 7.0-7.5)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer and Fluorometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[6]

  • (Optional) Reduce Disulfide Bonds: If necessary to expose cysteine residues, add a 10- to 100-fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.[6]

  • Prepare Dye Stock Solution: Dissolve the maleimide-coumarin derivative in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the protein concentration (A280).[6]

    • Measure the coumarin absorbance at its maximum wavelength.[6]

    • Calculate the degree of labeling (DOL).[6]

    • Confirm the fluorescence of the labeled protein using a fluorometer.[6]

Workflow for Thiol-Reactive Protein Labeling

Thiol_Reactive_Labeling Protein Protein Solution (Thiol-free buffer) Reduction Optional: Reduce Disulfide Bonds (TCEP) Protein->Reduction Labeling Labeling Reaction (RT or 4°C, dark) Reduction->Labeling Dye_Prep Prepare this compound Maleimide Stock (DMSO/DMF) Dye_Prep->Labeling Purification Purification (Size Exclusion/ Dialysis) Labeling->Purification Characterization Characterization (Spectrophotometry, Fluorescence) Purification->Characterization

Caption: Workflow for Thiol-Reactive Protein Labeling.

Protocol 3: Carboxyl-Reactive Labeling via Reductive Amination

This protocol outlines the labeling of exposed carboxyl groups on a protein with 7-amino-4-methylcoumarin (AMC) using a reducing agent.[3]

Materials:

  • Protein substrate with exposed carboxyl groups

  • 7-amino-4-methylcoumarin (AMC)

  • Reducing agent (e.g., sodium cyanoborohydride, NaCNBH₃)

  • Appropriate buffer for the proteinase to be studied

  • Spectrofluorometer

Procedure:

  • Prepare Protein Substrate: Provide a protein substrate with one or more free or exposed carboxyl groups.[3]

  • Reductive Attachment: Reductively attach 7-amino-4-methylcoumarin (AMC) to the protein substrate using a reducing agent like sodium cyanoborohydride (NaCNBH₃).[3]

  • Incubation: Incubate the reaction mixture under appropriate pH and temperature conditions. For example, incubate at 37°C for 4 hours.[3]

  • Application in Proteolysis Assay:

    • Contact the AMC-labeled protein with one or more proteolytic enzymes in a test solution.[3]

    • The fluorescence of AMC is quenched when attached to the protein but is restored upon cleavage of the protein substrate by proteases.[3]

    • Monitor the increase in fluorescence to determine the rate of protein degradation.[3]

    • Quantify the amount of released AMC by comparing the measured fluorescence to a standard curve of known concentrations of free AMC.[3]

Logical Flow for Proteolysis Assay using Carboxyl-Labeled Protein

Carboxyl_Labeling_Assay Start Protein with Exposed Carboxyl Groups Labeling Reductive Amination with 7-Amino-4-methylcoumarin (AMC) and a Reducing Agent Start->Labeling Labeled_Protein AMC-Labeled Protein (Fluorescence Quenched) Labeling->Labeled_Protein Proteolysis Incubate with Proteolytic Enzymes Labeled_Protein->Proteolysis Cleavage Proteolytic Cleavage of Protein Substrate Proteolysis->Cleavage Fluorescence Release of AMC-Peptides (Fluorescence Restored) Cleavage->Fluorescence Detection Measure Increase in Fluorescence Fluorescence->Detection

Caption: Proteolysis Assay using Carboxyl-Labeled Protein.

IV. Applications of this compound Labeled Proteins

Proteins labeled with this compound derivatives are versatile tools in various research areas:

  • Fluorogenic Substrates for Enzyme Assays: Peptide-7-amino-4-methylcoumarin conjugates are widely used as fluorogenic substrates to study the activity of proteases.[8] Cleavage of the peptide by the enzyme releases the fluorescent AMC, leading to a detectable signal.

  • Immunofluorescence and Microscopy: 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) has been effectively used as a fluorophore for immunofluorescence, enabling the visualization of specific proteins in cells and tissues.[5]

  • Studying Protein Degradation: AMC-labeled proteins can be used to measure proteolytic susceptibility with high sensitivity.[3] The increase in fluorescence upon degradation provides a direct measure of proteolytic activity.[3]

  • Analysis of Glycoproteins: Fluorescent probes based on this compound can be used to analyze the monosaccharides and N-linked oligosaccharides of glycoproteins.[4]

V. Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the successful labeling of proteins with this compound derivatives. Careful consideration of the protein's characteristics, the choice of labeling chemistry, and optimization of reaction conditions are essential for achieving the desired labeling efficiency and preserving protein function. The versatility of these fluorescent probes makes them invaluable for a wide range of applications in modern biological and biomedical research.

References

Application of 4-Methylcoumarin in High-Throughput Screening Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and biomedical research, high-throughput screening (HTS) serves as a fundamental methodology for the rapid evaluation of large chemical libraries to identify potential therapeutic agents. Central to the success of HTS are robust and sensitive assay technologies. Among these, fluorescence-based assays employing 4-methylcoumarin derivatives have emerged as a versatile and reliable tool for monitoring a wide array of enzymatic activities. The core principle of these assays lies in the enzymatic cleavage of a non-fluorescent or weakly fluorescent this compound-conjugated substrate. This cleavage event liberates the highly fluorescent 4-methylumbelliferone (4-MU) or 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[1][2] This application note provides detailed protocols and quantitative data for the use of this compound-based probes in HTS campaigns, with a focus on key drug target classes such as proteases, deubiquitinating enzymes (DUBs), and cytochrome P450 (CYP) enzymes.

Key Applications

This compound-based substrates are instrumental in the high-throughput screening of inhibitors and activators for a variety of enzyme classes:

  • Proteases: A diverse range of proteases, including serine proteases, cysteine proteases, and metalloproteases, can be assayed using peptide substrates conjugated to 7-amino-4-methylcoumarin (AMC).[3] The sequence of the peptide confers specificity for the target protease.

  • Deubiquitinating Enzymes (DUBs): DUBs play a crucial role in the ubiquitin-proteasome system, making them attractive therapeutic targets, particularly in oncology.[4] Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) is a widely utilized substrate for HTS campaigns aimed at identifying DUB inhibitors.[4][5]

  • Glycosidases: Enzymes that cleave glycosidic bonds can be assayed using 4-methylumbelliferyl glycosides. The release of 4-methylumbelliferone (4-MU) upon enzymatic action provides a fluorescent readout.

  • Esterases and Lipases: Substrates such as 4-methylumbelliferyl acetate or other fatty acid esters of 4-MU are employed to screen for inhibitors of esterases and lipases.

  • Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism. Fluorogenic assays using this compound derivatives, such as 7-benzyloxy-4-trifluoromethylcoumarin (BFC), are used to screen for compounds that inhibit CYP activity, a critical step in assessing potential drug-drug interactions.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for various HTS assays utilizing this compound-based substrates. This data is essential for assay development, optimization, and validation. A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay for HTS.[7]

Enzyme ClassTarget EnzymeSubstrateInhibitor/ModulatorIC50 / Km / kcatZ'-FactorReference(s)
Deubiquitinase USP7Ub-AMCP5091IC50: Varies≥ 0.4[7]
Deubiquitinase USP14Ub-AMC---[1]
Protease ChymotrypsinSuc-LLVY-AMC---[8]
Cytochrome P450 CYP3A4BFCKetoconazoleIC50: Varies-[6]
Alkaline Phosphatase Alkaline Phosphatase4-MUP-Km, Vmax, kcat available-[9]

Experimental Protocols

Protocol 1: General Protease Inhibition HTS Assay using a Peptide-AMC Substrate

This protocol describes a general workflow for a 384-well plate-based HTS assay to identify protease inhibitors.

Materials and Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2; specific composition is enzyme-dependent)

  • Protease of interest

  • Peptide-AMC substrate (specific to the protease)

  • Test compounds dissolved in DMSO

  • Known protease inhibitor (positive control)

  • DMSO (negative control)

  • Black, flat-bottom 384-well microplates

  • Fluorescence microplate reader (Excitation: ~355-380 nm, Emission: ~460 nm)[5][7]

Procedure:

  • Compound Plating: Dispense test compounds and controls (positive and negative) into the wells of the 384-well plate. The final DMSO concentration should typically be kept below 1%.[7]

  • Enzyme Addition: Prepare a working solution of the protease in assay buffer and add it to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Prepare a working solution of the Peptide-AMC substrate in assay buffer and add it to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light. Measure the fluorescence intensity at regular intervals (kinetic assay) or at a fixed time point (endpoint assay) using a microplate reader. The reaction should be monitored to ensure it remains within the linear range.[7]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percent inhibition for each compound relative to the "no inhibitor" (100% activity) and "positive control" (0% activity) wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]

Protocol 2: Deubiquitinating Enzyme (DUB) Inhibition HTS Assay using Ub-AMC

This protocol is adapted for a 384-well plate format for screening DUB inhibitors.[1]

Materials and Reagents:

  • DUB Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 5 mM DTT, 0.05% CHAPS)[10]

  • Recombinant DUB enzyme (e.g., USP7)

  • Ubiquitin-AMC (Ub-AMC) substrate

  • Test compounds in DMSO

  • Known DUB inhibitor (e.g., P5091 for USP7)

  • DMSO

  • Black, opaque 384-well microplates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)[1]

Procedure:

  • Compound and Control Plating: Dispense test compounds, a known inhibitor (positive control), and DMSO (negative control) into the microplate wells.

  • Enzyme Preparation and Addition: Prepare a solution of the DUB enzyme in DUB Assay Buffer and add it to all wells, excluding the "no enzyme" background controls.

  • Pre-incubation: Incubate the plate for 30-45 minutes at room temperature to facilitate compound-enzyme binding.[1]

  • Substrate Addition: To initiate the reaction, add the Ub-AMC substrate solution to all wells. The final concentration of Ub-AMC is typically in the sub-micromolar to low micromolar range.[1]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements, recording fluorescence every minute for 30-60 minutes.[1]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percent inhibition for each test compound by comparing its reaction rate to the rates of the negative and positive controls.

    • For active compounds, determine the IC50 value by performing a dose-response analysis.

Protocol 3: Cytochrome P450 (CYP) Inhibition HTS Assay

This protocol outlines a fluorescence-based assay to screen for inhibitors of CYP enzymes, for instance, CYP3A4.[6]

Materials and Reagents:

  • Potassium phosphate buffer (pH 7.4)

  • Recombinant human CYP enzyme (e.g., CYP3A4) and NADPH-cytochrome P450 reductase

  • Fluorogenic CYP substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC for CYP3A4)[6]

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Test compounds in a suitable solvent (e.g., acetonitrile or methanol, final concentration <1%)[6]

  • Known CYP inhibitor (e.g., ketoconazole for CYP3A4)

  • Black 96- or 384-well plates

  • Fluorescence microplate reader (e.g., for HFC product from BFC, Excitation: 405 nm, Emission: 510-545 nm)[6][7]

Procedure:

  • Reagent Preparation: Prepare a master mix containing the potassium phosphate buffer, CYP enzyme, and P450 reductase.

  • Compound Plating: Add test compounds and controls to the wells of the microplate.

  • Pre-incubation: Add the enzyme master mix to the wells and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).[7]

  • Reaction Initiation: Add the fluorogenic substrate and the NADPH regenerating system to all wells to start the reaction.[7]

  • Incubation and Measurement: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).[7] The reaction can be stopped (e.g., by adding acetonitrile) before reading the fluorescence at the appropriate wavelengths.[7]

  • Data Analysis: Calculate the percent inhibition for each compound relative to controls and determine IC50 values from the dose-response curves.[7]

Visualizations

Signaling Pathway: Role of DUBs in the Ubiquitin-Proteasome System

DUB_Pathway Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Protein Target Protein Protein->Ub_Protein Ubiquitination (E1, E2, E3 ligases) Proteasome 26S Proteasome Ub_Protein->Proteasome DUB Deubiquitinating Enzyme (DUB) Ub_Protein->DUB Deubiquitination Degradation Protein Degradation Proteasome->Degradation DUB->Protein Recycling Ubiquitin Recycling DUB->Recycling Recycling->Ub

Caption: Simplified pathway of protein ubiquitination and the role of DUBs.

Experimental Workflow: HTS for Enzyme Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound_Plate 1. Compound Plating (Test Compounds & Controls) Enzyme_Add 2. Enzyme Addition Compound_Plate->Enzyme_Add Pre_Incubate 3. Pre-incubation Enzyme_Add->Pre_Incubate Substrate_Add 4. Substrate Addition (this compound derivative) Pre_Incubate->Substrate_Add Incubate_Read 5. Incubation & Fluorescence Reading Substrate_Add->Incubate_Read Data_Processing 6. Data Processing (% Inhibition) Incubate_Read->Data_Processing IC50 7. IC50 Determination (Dose-Response Curve) Data_Processing->IC50 Hit_ID 8. Hit Identification IC50->Hit_ID

Caption: General experimental workflow for an HTS enzyme inhibition assay.

Logical Relationship: Principle of Fluorescence Generation

Fluorescence_Principle Substrate Non-fluorescent Substrate (Peptide-AMC) Enzyme Enzyme (e.g., Protease) Substrate->Enzyme Enzyme->Products Enzymatic Cleavage Peptide Cleaved Peptide AMC Fluorescent AMC

Caption: Enzymatic cleavage of a this compound substrate releases a fluorescent product.

References

Application Notes and Protocols for 4-Methylcoumarin-Based Protease Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery and diagnostics. The detection of protease activity is paramount for understanding their function and for screening potential inhibitors. 4-Methylcoumarin (AMC)-based substrates are widely utilized fluorogenic reporters for monitoring protease activity.[1][2] These substrates consist of a peptide sequence recognized by a specific protease, linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond.[1] In their intact form, the fluorescence of the AMC group is quenched.[1][3] Upon proteolytic cleavage of the amide bond, the highly fluorescent AMC is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity.[1][2] This method offers high sensitivity, making it suitable for high-throughput screening (HTS) applications.[1]

Principle of Detection

The core principle of this compound-based protease assays lies in the cleavage-induced fluorescence. The peptide portion of the substrate provides specificity for the target protease. When the protease recognizes and cleaves the peptide sequence, the quenching effect on the AMC molecule is removed, resulting in a significant increase in fluorescence. The liberated AMC has an excitation maximum typically around 360-380 nm and an emission maximum at approximately 440-460 nm, emitting a blue fluorescence.[2]

G cluster_0 Before Cleavage cluster_1 Protease Interaction cluster_2 After Cleavage Peptide_AMC Peptide-AMC Substrate (Non-fluorescent) Protease Protease Peptide_AMC->Protease Binding & Cleavage Peptide Cleaved Peptide Protease->Peptide AMC Free AMC (Fluorescent) Protease->AMC

Caption: Proteolytic cleavage of a peptide-AMC substrate releases the fluorescent AMC molecule.

Applications

This compound-based substrates are versatile tools with a broad range of applications in protease research and drug development:

  • Enzyme Activity Assays: Quantifying the catalytic activity of purified proteases or proteases in complex biological samples.

  • High-Throughput Screening (HTS) for Inhibitors: Screening large compound libraries to identify potential protease inhibitors.

  • Enzyme Kinetics: Determining key kinetic parameters such as Km (Michaelis constant) and kcat (catalytic rate constant).[4]

  • Substrate Specificity Profiling: Identifying the preferred peptide cleavage sequences for a given protease.

Quantitative Data Summary

The following tables summarize the kinetic parameters of various this compound-based substrates for different proteases, providing a valuable resource for assay development.

Table 1: Kinetic Parameters of Peptide-AMC Substrates for Blood-Clotting Proteases and Trypsin [4]

EnzymeSubstratekcat (s-1)Km (µM)kcat/Km (M-1s-1)
Human α-thrombinBoc-Asp(OBzl)-Pro-Arg-NH-Mec1601115,000,000
Bovine factor XaZ-less than Glu-Gly-Arg-NH-Mec1959320,000
Bovine factor XIIaBoc-Gln-Gly-Arg-NH-Mec5.814042,000
Bovine activated protein CBoc-Asp(OBzl)-Ala-Arg-NH-Mec9.212077,000
Bovine plasma kallikreinBoc-Gly-Phe-Arg-NH-Mec29230130,000
Human factor XIaBoc-Glu(OBzl)-Ala-Arg-NH-Mec46370120,000
Bovine trypsinBoc-Gln-Ala-Arg-NH-Mec1206.020,000,000

Table 2: Kinetic Parameters for Other Proteases Using AMC Substrates

EnzymeSubstrateKm (µM)Reference
TrypsinBeta-casein labeled with DACM and FITC1.6 ± 0.2[5]
Transin (MMP)Beta-casein labeled with DACM and FITC13.2 ± 1.9[5]
Leucine aminopeptidaseL-Leucine 7-amido-4-methylcoumarin hydrochlorideNot specified[6]
Cathepsin HH-Arg-AMC·2HClNot specified[6]
Cathepsin BH-Arg-Arg-AMC · 3 HClNot specified[6]

Experimental Protocols

Protocol 1: General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease using a this compound-based substrate.

G A Prepare Reagents (Assay Buffer, Protease, Substrate) B Add Assay Buffer and Protease to Microplate Wells A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction by Adding Substrate C->D E Measure Fluorescence Kinetically (Ex: 360-380 nm, Em: 440-460 nm) D->E F Calculate Initial Velocity (RFU/min) E->F G Convert to Product Concentration using AMC Standard Curve F->G G A Dispense Test Compounds and Controls into Microplate B Add Protease to all wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate Reaction by Adding Substrate C->D E Incubate for a fixed time D->E F Measure Endpoint Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) E->F G Calculate Percent Inhibition F->G G cluster_0 Cause cluster_1 Mechanism cluster_2 Effect Protease Active Protease Present Cleavage Protease cleaves the amide bond between peptide and AMC Protease->Cleavage Substrate Peptide-AMC Substrate Added Substrate->Cleavage Release Free AMC is Released Cleavage->Release Fluorescence Increase in Fluorescence Signal Release->Fluorescence

References

Application Notes and Protocols for Cellular Imaging and Microscopy Using 4-Methylcoumarin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcoumarin and its derivatives represent a versatile class of fluorophores utilized in a wide array of applications in cellular imaging and biochemical assays.[1][2] These compounds belong to the coumarin family, known for their robust fluorescent properties, including high quantum yields and sensitivity to the cellular microenvironment.[3][4] Their relatively small size enhances cell permeability, making them valuable tools for live-cell imaging.[4] This document provides detailed application notes and protocols for the use of this compound-based fluorescent probes in cellular imaging and microscopy, with a focus on practical implementation for research and drug development.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. While extensive data for the parent this compound is not always available, the characteristics of its derivatives provide a strong basis for its application. The fluorescence of coumarin derivatives is notably sensitive to the solvent environment, a phenomenon known as solvatochromism.[5]

Table 1: Physicochemical Properties of a this compound Derivative

PropertyValueReference
Molecular Formula C₁₁H₈O₄[5]
Molecular Weight 204.18 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Melting Point 180 - 183 °C[5]
Storage Room Temperature[5]

Table 2: Photophysical Properties of a Structurally Similar Coumarin Derivative (6,7-dimethoxy-4-methylcoumarin in ethanol)

PropertyValueReference
Absorption Maximum (λabs) 341 nm[5]
Emission Maximum (λem) 410 nm[5]

Cytotoxicity Considerations

Before conducting live-cell imaging experiments, it is crucial to assess the potential cytotoxicity of the fluorescent probe. Specific cytotoxicity data for this compound against common cell lines is not extensively documented. However, studies on various this compound derivatives have demonstrated a range of cytotoxic activities.[5] Therefore, it is imperative to experimentally determine the optimal, non-toxic concentration for each cell line and experimental condition.

Table 3: Cytotoxicity Data for Structurally Related Coumarin Derivatives

Compound TypeCell LineIC50 (µM)Reference
Coumarin-triazole hybrid (LaSOM 186) MCF-72.66[5]
Coumarin-triazole hybrid (LaSOM 190) MCF-72.85[5]
Coumarin-triazole hybrid (LaSOM 185) HepG288.29[5]
Coumarin-triazole hybrid (LaSOM 186) HepG287.62[5]

Experimental Protocols

The following are generalized protocols for the application of this compound-based fluorescent probes in cell imaging. Optimization of parameters such as probe concentration, incubation time, and wash steps is recommended for specific cell types and experimental setups.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the fundamental steps for staining live, adherent cells with a this compound-based probe.

Materials:

  • This compound derivative stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), serum-free for staining

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter set)[5]

Procedure:

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach 70-80% confluency.[5]

  • Preparation of Staining Solution:

    • Prepare a 1-10 mM stock solution of the this compound probe in high-quality, anhydrous DMSO.[5]

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final working concentration (typically 1-10 µM). It is advisable to perform a concentration gradient to determine the optimal staining concentration with minimal cytotoxicity.[5]

  • Washing: Gently wash the cells once with pre-warmed, serum-free culture medium or PBS to remove any residual serum.[5]

  • Staining: Add the freshly prepared working solution to the cells.[5]

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.[5]

  • Washing: Gently wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove unbound probe and reduce background fluorescence.[5]

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the coumarin dye.[5]

Live_Cell_Staining_Workflow A Plate Cells C Wash Cells (pre-stain) A->C 70-80% confluency B Prepare Staining Solution D Incubate with Probe B->D C->D E Wash Cells (post-stain) D->E 15-60 min at 37°C F Image Cells E->F Fixed_Cell_Staining_Workflow A Culture Cells B Fix Cells A->B C Permeabilize (Optional) B->C D Stain with Probe C->D E Wash Cells D->E F Mount and Image E->F Enzyme_Activity_Pathway cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Final State A Non-fluorescent Substrate-Coumarin Conjugate B Target Enzyme (e.g., Protease) A->B Binding C Cleaved Substrate B->C Cleavage D Fluorescent Coumarin B->D Release

References

Application Notes: 7-Amino-4-methylcoumarin (AMC) in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile fluorophore widely utilized in biological research. In the field of histology, it serves two primary functions: as a fluorogenic leaving group for detecting enzymatic activity and as a fluorescent substitute for Schiff's reagent in the visualization of polysaccharides. Its bright blue fluorescence, detectable under standard UV excitation, offers high sensitivity and contrast, making it a valuable tool for cellular and tissue analysis. AMC is particularly useful in studies requiring the localization and quantification of biological processes directly within the tissue microenvironment.

Key Properties of 7-Amino-4-methylcoumarin (AMC):

  • Excitation Maximum: ~344-380 nm

  • Emission Maximum: ~440-460 nm

  • Appearance: Colorless solution that becomes highly fluorescent upon reaction/cleavage.

  • Primary Applications in Histology: In Situ Zymography, Fluorescent Periodic Acid-Schiff (PAS) Staining.

Application 1: In Situ Zymography for Enzyme Activity Detection

Principle: In situ zymography is a technique used to detect and localize the activity of enzymes, particularly proteases, within a tissue section. The method employs a substrate consisting of a specific peptide sequence linked to the AMC fluorophore. In this conjugated form, the fluorescence of AMC is quenched. When the tissue section is incubated with this substrate, active enzymes present in the tissue cleave the peptide sequence, releasing the free AMC molecule. The liberated AMC fluoresces intensely, generating a signal directly at the site of enzymatic activity. The intensity of the blue fluorescence is proportional to the level of enzyme activity, allowing for semi-quantitative or quantitative analysis. This technique is invaluable for studying diseases characterized by dysregulated protease activity, such as cancer and inflammatory conditions.[1][2]

Advantages:

  • Provides spatial localization of enzyme activity within the histological context.

  • More sensitive than traditional immunohistochemistry for detecting active enzymes.

  • Allows for the quantification of enzymatic activity.

Application 2: Fluorescent Periodic Acid-Schiff (PAS) Staining

Principle: The Periodic Acid-Schiff (PAS) stain is a standard histological method for detecting polysaccharides such as glycogen, and other carbohydrate-rich macromolecules like mucins and basement membranes.[3] In the fluorescent adaptation of this technique, AMC serves as a substitute for the traditional Schiff reagent. The protocol follows a similar two-step process:

  • Oxidation: Periodic acid is applied to the tissue section, which oxidizes vicinal diols in carbohydrates to form aldehydes.

  • Fluorescent Labeling: 7-Amino-4-methylcoumarin is then applied. The primary amine group of AMC reacts with the newly formed aldehydes to create a stable, fluorescent Schiff base.[3]

The resulting product emits a strong blue fluorescence at locations of high carbohydrate content, mirroring the magenta color of the traditional PAS stain but with the advantages of fluorescence-based imaging.[3][4] This method can also be combined with other stains, like hematoxylin and eosin (H&E), on the same tissue section for correlative analysis.[3][4]

Advantages:

  • Provides a fluorescent signal with high signal-to-noise ratio.

  • Can be combined with other fluorescent or traditional staining methods.

  • Suitable for quantitative analysis of polysaccharide content.

  • Has been successfully used in correlative light-electron microscopy (CLEM).[3]

Data Presentation

Quantitative analysis of AMC fluorescence is typically performed using fluorescence microscopy coupled with image analysis software (e.g., ImageJ/Fiji, CellProfiler). The mean fluorescence intensity is measured within defined regions of interest (ROIs). The following table provides an illustrative example of quantitative data that could be obtained from an in situ zymography experiment comparing protease activity in tumor versus adjacent normal tissue.

Tissue TypeRegion of Interest (ROI)Mean Fluorescence Intensity (Arbitrary Units) ± SDFold Change (Tumor/Normal)
Normal Prostate TissueGlandular Epithelium15.6 ± 3.2-
Prostate Tumor TissueGlandular Epithelium88.4 ± 12.15.67
Normal Prostate TissueStroma8.2 ± 1.9-
Prostate Tumor TissueStroma45.7 ± 8.55.57

Note: Data are hypothetical and for illustrative purposes only, designed to represent a typical experimental outcome.

Experimental Protocols

Protocol 1: In Situ Zymography for Protease Activity

This protocol details the detection of protease activity in frozen tissue sections using an AMC-conjugated peptide substrate.

Materials:

  • Unfixed frozen tissue sections (5-10 µm thick) on charged slides

  • AMC-conjugated peptide substrate (e.g., for caspases, MMPs)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM NaN₃, pH 7.5)

  • Protease inhibitor (for negative control slides)

  • Phosphate-Buffered Saline (PBS)

  • Aqueous mounting medium

  • Humidified chamber

Procedure:

  • Tissue Preparation:

    • Cut frozen tissue sections using a cryostat and mount on positively charged slides.

    • Allow sections to air dry for 15-30 minutes at room temperature.

    • Store sections at -80°C until use. Before staining, equilibrate slides to room temperature.

  • Substrate Preparation:

    • Prepare the AMC-substrate working solution by diluting the stock solution in the reaction buffer to the final desired concentration (typically 10-50 µM). Prepare enough solution to cover each tissue section (approx. 100-200 µL per section).

    • For the negative control, prepare an identical working solution and add a broad-spectrum protease inhibitor cocktail.

  • Incubation:

    • Carefully apply the substrate working solution (with and without inhibitor) to the tissue sections, ensuring complete coverage.

    • Place the slides in a light-protected, humidified chamber.

    • Incubate at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • Washing and Mounting:

    • After incubation, gently wash the slides twice with PBS for 5 minutes each to remove excess substrate.

    • Mount the coverslip using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they can diminish the fluorescent signal.

  • Visualization and Analysis:

    • Immediately visualize the slides using a fluorescence microscope equipped with a UV filter set (Excitation: ~380 nm, Emission: ~460 nm).

    • Active protease locations will appear as areas of bright blue fluorescence. The negative control slide should show minimal fluorescence.

    • Capture images and perform quantitative analysis by measuring the fluorescence intensity in defined regions of interest.

Protocol 2: Fluorescent Periodic Acid-Schiff (PAS) Staining

This protocol describes the staining of carbohydrates in paraffin-embedded tissue sections using AMC.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm thick)

  • Xylene or xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • 0.5% Periodic Acid solution

  • AMC Staining Solution: 25 µL of 10 mg/mL AMC stock (in DMSO) and 2.5 mg of 2-picoline borane in 50 mL of 1 mg/mL citric acid solution.[3]

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) two times for 5 minutes each.

    • Rehydrate sections by immersing in a graded series of ethanol: 100% (2x, 3 min each), 95% (3 min), 70% (3 min).[3]

    • Rinse thoroughly in deionized water.

  • Oxidation:

    • Incubate the sections in 0.5% periodic acid solution for 10 minutes at room temperature.[3]

    • Rinse slides thoroughly with three changes of deionized water.[3]

  • AMC Staining:

    • Prepare the AMC staining solution as described above. This solution should be prepared fresh.

    • Incubate the sections in the AMC working solution for 10-20 minutes at room temperature in the dark.[3]

    • Rinse slides thoroughly with three changes of deionized water.[3]

  • Mounting and Visualization:

    • Mount the coverslip using an aqueous mounting medium.

    • Examine the slides using a fluorescence microscope with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~445 nm).[3]

    • PAS-positive structures will exhibit bright blue fluorescence.

Visualizations

G cluster_0 Principle of In Situ Zymography Substrate Peptide-AMC Substrate (Fluorescence Quenched) Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Active Protease (in tissue) Enzyme->Cleavage Products Cleaved Peptide + Free AMC (Highly Fluorescent) Cleavage->Products Signal Fluorescent Signal (Blue Emission) Products->Signal

Principle of AMC-based enzyme detection.

G cluster_1 Experimental Workflow: In Situ Zymography A 1. Prepare Frozen Tissue Section B 2. Apply AMC-Peptide Substrate Solution A->B C 3. Incubate in Dark, Humidified Chamber (37°C) B->C D 4. Wash to Remove Excess Substrate C->D E 5. Mount with Aqueous Medium D->E F 6. Image with Fluorescence Microscope (UV Excitation) E->F G 7. Quantify Fluorescence Intensity F->G

In Situ Zymography experimental workflow.

G cluster_2 Experimental Workflow: Fluorescent PAS Staining S1 1. Deparaffinize and Rehydrate Section S2 2. Oxidize with Periodic Acid S1->S2 S3 3. Incubate with AMC Staining Solution S2->S3 S4 4. Wash to Remove Excess AMC S3->S4 S5 5. Mount with Aqueous Medium S4->S5 S6 6. Image with Fluorescence Microscope (UV Excitation) S5->S6 S7 7. Analyze Blue Fluorescence in PAS-positive areas S6->S7

Fluorescent PAS staining workflow.

References

Application Notes: Fluorogenic Assays for Xenobiotic-Metabolizing Enzymes Using Coumarins

References

Application Notes and Protocols: Synthesis and Application of 4-Methylcoumarin Derivatives for Specific Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 4-methylcoumarin derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide offers a summary of their biological activities, detailed experimental procedures, and a visualization of a key signaling pathway targeted by these derivatives.

Comparative Biological Activity of this compound Derivatives

The biological efficacy of this compound derivatives is highly dependent on the substitution pattern on the coumarin scaffold. The following table summarizes the activities of various derivatives against different biological targets.

Compound ID/StructureBiological Target/Cell LineActivity TypeQuantitative Data (e.g., IC50, MIC)Reference
Anticancer Activity
7,8-dihydroxy-3-n-decyl-4-methylcoumarin (Compound 11)K562 (Chronic Myelogenous Leukemia)CytotoxicIC50: 42.4 µM[1]
LS180 (Colon Adenocarcinoma)CytotoxicIC50: 25.2 µM[1]
MCF-7 (Breast Adenocarcinoma)CytotoxicIC50: 25.1 µM[1]
6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27)K562, LS180, MCF-7CytotoxicIC50 range: 32.7-45.8 µM[1][2]
4-substituted coumarin linked with benzoyl 3,4-dimethoxyaniline via 1,2,3-triazole (Compound 5e)MDA-MB-231 (Breast Cancer)AntiproliferativeIC50: 0.03 µM[3]
Antimicrobial Activity
7-hydroxy-4-methylcoumarinE. coliAntibacterialInhibition zone: 9 mm at 125 ppm[4]
7-hydroxy-4-trifluoromethylcoumarin (3c)Food-poisoning bacteriaAntibacterialConfirmed activity (MIC measured)[5]
4-thiazolidinones derived from 7-hydroxy-4-methylcoumarinFusarium graminearumAntifungalHigh activity (growth inhibition)[6]
Enzyme Inhibition
7,8-dihydroxy-4-methylcoumarinHuman Neutrophil ElastaseInhibitorEffective inhibition[7][8]
10′-methyl-6′-phenyl-3′H-spiro[piperidine-4,2′-pyrano[3,2-g]chromene]-4′,8′-dione (Compound VII)Hyaluronan Synthase (NIH3T3 cells)InhibitorIC50: 1.69 ± 0.75 µM[9]
Anti-inflammatory Activity
7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC)LPS-stimulated microglial cellsAnti-inflammatorySignificant inhibition of NO, TXB2, and TNF-α at 50 µM[10]

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes a common and efficient method for the synthesis of the this compound scaffold.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalysts (e.g., SnCl₂·2H₂O, AlCl₃)[4]

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

  • In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of ethyl acetoacetate to the cooled solution with continuous stirring.

  • Carefully add concentrated sulfuric acid dropwise as a catalyst. The amount of catalyst may vary depending on the specific protocol, but a catalytic amount is generally sufficient.

  • After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by thin-layer chromatography (TLC). Some protocols may require heating under reflux for a specific duration to ensure completion.[11]

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Purify the crude 7-hydroxy-4-methylcoumarin by recrystallization from a suitable solvent system, such as aqueous ethanol, to obtain the pure product.

  • Dry the purified crystals and determine the yield and melting point. Characterize the compound using spectroscopic methods (FTIR, NMR, Mass Spectrometry).[12]

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, LS180)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Signaling Pathway and Experimental Workflow Visualization

Apoptosis Induction Pathway by this compound Derivatives

Several this compound derivatives have been shown to induce apoptosis in cancer cells.[14][15] This process often involves the modulation of key proteins in the apoptotic signaling cascade. The following diagram illustrates a simplified representation of this pathway.

apoptosis_pathway 4-Methylcoumarin_Derivative 4-Methylcoumarin_Derivative Bax_Bad Bax/Bad (Pro-apoptotic) 4-Methylcoumarin_Derivative->Bax_Bad Upregulates Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) 4-Methylcoumarin_Derivative->Bcl2_BclxL Downregulates Cytochrome_c Cytochrome c Release Bax_Bad->Cytochrome_c Bcl2_BclxL->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by this compound derivatives.

General Workflow for Synthesis and Biological Screening

The following diagram outlines the typical workflow from the synthesis of this compound derivatives to their biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Starting_Materials Starting Materials (e.g., Phenols, β-ketoesters) Chemical_Synthesis Chemical Synthesis (e.g., Pechmann Condensation) Starting_Materials->Chemical_Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Chemical_Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Compound_Library Library of this compound Derivatives Characterization->Compound_Library Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: Workflow for synthesis and screening of 4-methylcoumarins.

References

Application Notes and Protocols: Utilizing 4-Methylcoumarin in the Development of Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcoumarin and its derivatives are a versatile class of fluorogenic compounds widely employed in the development of biosensors. Their utility stems from the significant change in fluorescence properties upon enzymatic cleavage or specific binding events. The core structure, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone or HMC), is highly fluorescent, whereas its conjugated derivatives are often non-fluorescent or exhibit a significant spectral shift. This "turn-on" fluorescence mechanism forms the basis for highly sensitive and selective detection of a wide range of analytes, from enzymatic activity to metal ions and other small molecules.

These application notes provide an overview of the key applications of this compound-based biosensors, detailed experimental protocols for their use, and a summary of their performance characteristics.

Key Applications

The primary applications of this compound in biosensor development can be categorized as follows:

  • Enzyme Activity Assays: this compound derivatives are extensively used as fluorogenic substrates for various enzymes, including phosphatases, proteases, glycosidases, and cytochrome P450 isozymes.[1][2] The enzymatic hydrolysis of a non-fluorescent this compound conjugate releases the highly fluorescent 4-methylumbelliferone, allowing for the sensitive and continuous monitoring of enzyme activity.[3][4]

  • Metal Ion Detection: Functionalized this compound derivatives serve as chemosensors for various metal ions such as Cu²⁺, Cd²⁺, Fe³⁺, and Zn²⁺.[5][6][7] The binding of a metal ion to a specifically designed receptor linked to the this compound core can induce a "turn-on" or "turn-off" fluorescent response through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[8][9]

  • Detection of Small Molecules: The versatility of the this compound scaffold allows for its adaptation to detect other small molecules of biological interest, such as hydrazine and pyrophosphate (PPi).[8][10] These sensors often rely on specific chemical reactions or competitive binding assays to generate a fluorescent signal.

Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of a this compound Substrate

The fundamental principle behind many this compound-based enzyme assays is the enzymatic cleavage of a substrate, leading to the release of the highly fluorescent 4-methylumbelliferone.

Enzymatic_Cleavage Substrate This compound Substrate (Non-fluorescent) Enzyme Enzyme (e.g., Phosphatase, Protease) Substrate->Enzyme Binding Product 4-Methylumbelliferone (Highly Fluorescent) Enzyme->Product Catalytic Cleavage Analyte Analyte Product->Analyte Fluorescent Signal Proportional to Enzyme Activity

Caption: General workflow for enzyme activity detection using a this compound substrate.

"Turn-On" Fluorescence Sensing of Metal Ions

The detection of metal ions often employs a "turn-on" mechanism where the binding of the ion to a receptor-fluorophore complex enhances the fluorescence signal.

Turn_On_Sensing Sensor_Off This compound Sensor (Low Fluorescence) Metal_Ion Metal Ion (e.g., Cu²⁺, Zn²⁺) Sensor_Off->Metal_Ion Binding Sensor_On Sensor-Metal Complex (High Fluorescence) Metal_Ion->Sensor_On Chelation-Enhanced Fluorescence (CHEF) Detection Fluorescence Detection Sensor_On->Detection

Caption: "Turn-on" fluorescence mechanism for metal ion detection.

Quantitative Data Summary

The performance of various this compound-based biosensors is summarized in the tables below, providing a basis for comparison and selection for specific applications.

Enzyme Detection
Enzyme TargetThis compound SubstrateDetection Limit (LOD)Reference
Acid Phosphatase6-chloro-8-fluoro-4-methylumbelliferyl phosphate (CF-MUP)~100 times more sensitive than MUP[4]
Aldolase (ALDOA)Pre-coumarin probe0.063 (6) nM[10]
Bacterial Enzymesβ-4-AAUG1 CFU[11]
Metal Ion Detection
Metal IonSensor NameDetection Limit (LOD)Stoichiometry (Sensor:Ion)Binding Constant (Kₐ)Reference
Cu²⁺6,7-dihydroxy-3-(4-(trifluoro)methylphenyl)coumarin (HMAC)24.5 nM1:1-[5][7]
Cu²⁺Coumarin-derived fluorescent probe-2:19.56 × 10⁹ M⁻²[7]
Cd²⁺Coumarin based Schiff base sensor probe 10.114 µM--[6]
Small Molecule Detection
AnalyteSensor PrincipleDetection Limit (LOD)Reference
Pyrophosphate (PPi)Cu²⁺ displacement from a coumarin-based complex0.075 µM[8]
HydrazineReaction with pre-coumarin probesLow micromolar[10]

Experimental Protocols

Protocol 1: General Enzyme Activity Assay Using a this compound Substrate

This protocol provides a general framework for measuring enzyme activity using a fluorogenic this compound substrate. Optimization of substrate concentration, enzyme concentration, and incubation time is recommended for each specific enzyme and experimental condition.

Materials:

  • This compound substrate (e.g., 4-Methylumbelliferyl phosphate for phosphatases)

  • Enzyme solution

  • Assay buffer (optimized for the specific enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader

  • DMSO (for dissolving the substrate)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound substrate in DMSO (e.g., 10 mM).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).

    • Prepare serial dilutions of the enzyme in the assay buffer.

  • Assay Setup:

    • Add 50 µL of the substrate working solution to each well of the 96-well plate.

    • Include control wells containing only the substrate and assay buffer (no enzyme) to measure background fluorescence.

    • To initiate the reaction, add 50 µL of the enzyme dilutions to the respective wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 1-5 minutes) using the excitation and emission wavelengths specific for 4-methylumbelliferone (typically Ex: ~360 nm, Em: ~450 nm).[4]

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

    • Plot V₀ versus enzyme concentration to determine the enzyme kinetics.

Protocol 2: "Turn-On" Detection of Metal Ions

This protocol describes a general procedure for the detection of a specific metal ion using a "turn-on" this compound-based fluorescent sensor.

Materials:

  • This compound-based metal ion sensor

  • Solvent (e.g., Acetonitrile, Methanol, or aqueous buffer)

  • Stock solution of the target metal ion (e.g., 1 mM CuCl₂)

  • Stock solutions of other interfering metal ions

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the sensor in a suitable solvent (e.g., 1 mM in Methanol).[7]

    • Prepare a working solution of the sensor by diluting the stock solution to the desired final concentration (e.g., 5-10 µM) in the assay buffer.[7]

    • Prepare serial dilutions of the target metal ion stock solution.

  • Fluorescence Titration:

    • Place 3 mL of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Add incremental amounts of the target metal ion solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition.

  • Selectivity Analysis:

    • To assess the selectivity of the sensor, repeat the fluorescence titration with other metal ions at the same concentration as the target metal ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.[7]

    • The binding stoichiometry can be determined using a Job's plot.[7]

    • The binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation.[7]

Conclusion

This compound and its derivatives are powerful tools in the development of sensitive and selective biosensors. Their adaptable chemistry allows for the design of probes for a wide array of biological targets. The protocols and data presented here provide a foundation for researchers to utilize these versatile fluorogenic compounds in their own studies, contributing to advancements in diagnostics, drug discovery, and fundamental biological research.

References

4-Methylcoumarin Derivatives as Fluorescent pH Indicators in Cellular Environments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a tightly regulated parameter critical for a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and drug uptake. Dysregulation of pHi is a hallmark of various pathological conditions, notably cancer. Fluorescent probes offer a powerful tool for real-time, non-invasive monitoring of pHi in living cells. Among these, 4-methylcoumarin derivatives, particularly 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone or hymecromone), have emerged as valuable pH indicators due to their pH-sensitive fluorescence. This document provides detailed application notes and protocols for the use of this compound derivatives as intracellular pH indicators.

Principle of pH Sensing

The fluorescence of 7-hydroxy-4-methylcoumarin (HMC) is dependent on the protonation state of its 7-hydroxyl group. In acidic environments, the hydroxyl group is protonated, and the molecule exhibits blue fluorescence. As the pH increases towards alkalinity, the hydroxyl group deprotonates to a phenolate form, leading to a significant increase in fluorescence intensity. This ratiometric or intensiometric change in fluorescence can be quantitatively correlated to the intracellular pH. In contrast, derivatives like 7-amino-4-methylcoumarin (AMC) exhibit fluorescence that is relatively stable across a physiological pH range, making them suitable as controls or for other applications where pH-insensitivity is desired.[1]

Quantitative Data

The selection of a fluorescent pH probe is guided by its spectral properties and pH sensitivity. The following tables summarize the key quantitative data for 7-hydroxy-4-methylcoumarin and 7-amino-4-methylcoumarin.

Table 1: Photophysical Properties of 7-Hydroxy-4-methylcoumarin (HMC)

PropertyValueReference
Excitation Wavelength (λex)~360 nm[2]
Emission Wavelength (λem)~448 nm[2]
pKa~7.8[3]
Quantum Yield (Φ)pH-dependent[4]
SolubilitySoluble in DMSO, ethanol, and aqueous buffers[5]

Table 2: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

PropertyValueReference
Excitation Wavelength (λex)~341-351 nm[6]
Emission Wavelength (λem)~430-441 nm[6]
pH SensitivityRelatively insensitive around physiological pH[1]
Quantum Yield (Φ)~0.63 (in ethanol)[1]
SolubilitySoluble in DMSO, DMF, and acetone[7]

Application in Monitoring Cancer Cell pH and Signaling

Dysregulated intracellular pH is a common feature of cancer cells, which typically maintain a more alkaline pHi compared to normal cells.[7][8] This altered pH landscape influences key signaling pathways that promote proliferation, glycolysis, and apoptosis evasion.[9] 7-Hydroxy-4-methylcoumarin can be employed to monitor these pH dynamics and investigate the efficacy of drugs that target pH regulation in cancer cells.

cluster_0 Cancer Cell cluster_1 Monitoring with 7-Hydroxy-4-methylcoumarin Increased_Glycolysis Increased Glycolysis Proton_Production H+ Production Increased_Glycolysis->Proton_Production Proton_Extrusion Proton Extrusion (e.g., NHE1, MCTs) Proton_Production->Proton_Extrusion Alkaline_pHi Alkaline pHi (>7.4) Proton_Extrusion->Alkaline_pHi Proliferation Proliferation Alkaline_pHi->Proliferation promotes Apoptosis_Evasion Apoptosis Evasion Alkaline_pHi->Apoptosis_Evasion promotes HMC_Probe 7-Hydroxy-4-methylcoumarin (HMC) Alkaline_pHi->HMC_Probe detected by Fluorescence_Measurement Fluorescence Measurement HMC_Probe->Fluorescence_Measurement measures fluorescence intensity pHi_Quantification pHi Quantification Fluorescence_Measurement->pHi_Quantification

Signaling pathway of altered pH dynamics in cancer cells and its detection.

Experimental Protocols

The following protocols provide a general framework for using 7-hydroxy-4-methylcoumarin for intracellular pH measurements. Optimization of probe concentration, loading times, and imaging parameters may be necessary for specific cell types and experimental conditions.

Protocol 1: Preparation of 7-Hydroxy-4-methylcoumarin Stock Solution
  • Reagents and Materials:

    • 7-hydroxy-4-methylcoumarin (HMC) powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of HMC by dissolving the appropriate amount of HMC powder in anhydrous DMSO. For example, dissolve 1.76 mg of HMC (MW = 176.17 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Staining of Live Cells for Fluorescence Microscopy

Start Start: Culture cells on glass-bottom dishes Prepare_Loading_Buffer Prepare loading buffer with 1-10 µM HMC in serum-free medium Start->Prepare_Loading_Buffer Wash_Cells Wash cells with pre-warmed PBS Prepare_Loading_Buffer->Wash_Cells Incubate_Cells Incubate cells with loading buffer (15-30 min at 37°C) Wash_Cells->Incubate_Cells Wash_Excess_Dye Wash cells 2-3 times with pre-warmed imaging buffer Incubate_Cells->Wash_Excess_Dye Image_Cells Image cells using fluorescence microscope Wash_Excess_Dye->Image_Cells End End: Data Analysis Image_Cells->End Start Start: Load cells with HMC Prepare_Buffers Prepare calibration buffers (pH 5.5 to 8.0) with Nigericin Start->Prepare_Buffers Incubate_in_Buffers Incubate cells sequentially in each calibration buffer (5-10 min) Prepare_Buffers->Incubate_in_Buffers Acquire_Images Acquire fluorescence images at each pH point Incubate_in_Buffers->Acquire_Images Measure_Intensity Measure mean fluorescence intensity for each pH Acquire_Images->Measure_Intensity Generate_Curve Plot intensity vs. pH to generate calibration curve Measure_Intensity->Generate_Curve End End: Use curve to determine experimental pHi Generate_Curve->End

References

Troubleshooting & Optimization

Optimizing Pechmann Condensation of 4-Methylcoumarin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-methylcoumarin via Pechmann condensation.

Troubleshooting Guide

This section addresses common issues encountered during the Pechmann condensation for this compound synthesis, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inadequate Catalyst Activity: The acidic catalyst is crucial for both transesterification and cyclization.[1]- Concentrated Sulfuric Acid: Ensure high purity and concentration. Older stock may have absorbed moisture, reducing its efficacy. - Solid Acid Catalysts: If using a reusable catalyst like Amberlyst-15 or sulfated zirconia, ensure it has been properly activated and has not been exhausted from previous uses.[2] - Catalyst Loading: An insufficient amount of catalyst will result in a sluggish or incomplete reaction. Optimize catalyst loading based on literature recommendations for the specific catalyst.[3]
Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Initial cooling is necessary to control the exothermic reaction, but sufficient warmth is needed for the reaction to proceed to completion.- Initial Cooling: The addition of sulfuric acid to the phenol and β-ketoester mixture should be done in an ice bath to maintain a temperature below 10-20°C.[4] - Warming to Room Temperature: After the initial exothermic reaction subsides, allowing the mixture to warm to room temperature is often sufficient.[4][5] Some protocols may require gentle heating to drive the reaction to completion.
Poor Quality of Starting Materials: Impurities in resorcinol or ethyl acetoacetate can interfere with the reaction.- Use high-purity, dry starting materials. Ethyl acetoacetate can undergo hydrolysis, so use a freshly opened bottle or distill it before use.
Formation of Side Products (e.g., Chromones) Reaction Conditions Favoring Chromone Formation: The Simonis chromone cyclization is a competing reaction that can occur under certain conditions, particularly with specific catalysts like phosphorus pentoxide.[6][7]- Catalyst Choice: While strong protic acids like sulfuric acid typically favor coumarin formation, be mindful of the catalyst used.[1][6] - Temperature Control: Higher temperatures can sometimes lead to the formation of undesired byproducts.[8]
Self-Condensation of Ethyl Acetoacetate: At higher temperatures, ethyl acetoacetate can undergo self-condensation, leading to impurities.- Maintain the recommended reaction temperature to minimize side reactions.
Product Purification Challenges Incomplete Reaction: The presence of unreacted starting materials can complicate purification.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting materials are consumed. - Optimize Reaction Time: Some protocols suggest reaction times of up to 18 hours to ensure completion.[5]
Product Precipitation and Isolation: The crude product is often precipitated by pouring the reaction mixture into ice-cold water. Inefficient precipitation can lead to loss of product.- Vigorous Stirring: Ensure the reaction mixture is poured into ice-cold water with vigorous stirring to promote the formation of a filterable precipitate.[5] - Sufficient Water Volume: Use a large volume of ice water to ensure complete precipitation and to dilute the acid.
Recrystallization Issues: Choosing the right solvent for recrystallization is key to obtaining a pure product.- Solvent Selection: Aqueous ethanol is commonly used for the recrystallization of 7-hydroxy-4-methylcoumarin.[5] Experiment with different solvent systems if purity is still an issue.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Pechmann condensation?

A1: The acid catalyst plays a dual role in the Pechmann condensation. It first facilitates the transesterification between the phenol and the β-ketoester. Subsequently, it catalyzes the intramolecular cyclization (a Friedel-Crafts type acylation) and the final dehydration step to form the coumarin ring system.[1]

Q2: Can I use a different catalyst instead of concentrated sulfuric acid?

A2: Yes, a variety of other catalysts can be used, many of which are considered more environmentally friendly. These include solid acid catalysts like Amberlyst-15, zeolites, and sulfated zirconia, as well as Lewis acids such as zinc chloride and indium(III) chloride.[2][3][9][10] Some modern protocols also utilize microwave irradiation or mechanochemical methods to drive the reaction under solvent-free conditions.[9][11]

Q3: How critical is the initial cooling of the reaction mixture?

A3: The initial cooling is a critical safety and procedural step. The reaction between concentrated sulfuric acid and the organic reactants is highly exothermic. Adding the acid at low temperatures (e.g., in an ice bath) helps to control the reaction rate, prevent excessive heat generation, and minimize the formation of side products.[4][5]

Q4: My product is a pale yellow solid. Is this expected?

A4: Yes, 7-hydroxy-4-methylcoumarin is often described as a pale yellow or off-white solid after initial precipitation and filtration. Further purification by recrystallization can often yield a whiter crystalline product.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the Pechmann condensation can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield and reaction conditions of the Pechmann condensation for 7-hydroxy-4-methylcoumarin.

CatalystReactantsTemperature (°C)TimeYield (%)
Homogeneous Catalysts
Conc. H₂SO₄Resorcinol, Ethyl Acetoacetate5°C to RT18 h88
Heterogeneous Catalysts
Amberlyst-15Resorcinol, Ethyl Acetoacetate1102.5 h95
Sulfated ZirconiaResorcinol, Ethyl Acetoacetate1703 h94
Zn₀.₉₂₅Ti₀.₀₇₅O NPsPhloroglucinol, Ethyl Acetoacetate110Not Specified88
InCl₃ (Mechanochemical)Phenols, Ethyl AcetoacetateRoom TemperatureShort52-95

Experimental Protocols

Protocol 1: Traditional Synthesis using Concentrated Sulfuric Acid

This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin using a conventional approach with concentrated sulfuric acid.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice/Ice Water

  • Ethanol (for recrystallization)

Procedure:

  • Place a 50 mL flask or beaker in an ice-water bath and allow it to cool.

  • Add 3.7 g of resorcinol and 4.4 mL of ethyl acetoacetate to the cooled flask.

  • Slowly and carefully add 15 mL of concentrated sulfuric acid to the mixture while stirring, ensuring the temperature remains below 20°C.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Let the reaction mixture stand for approximately 18 hours at room temperature.

  • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing about 200 mL of crushed ice and water.

  • A solid precipitate will form. Allow the ice to melt completely.

  • Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

  • Dry the purified crystals completely before weighing to determine the final yield.[4][5]

Protocol 2: Green Synthesis using a Solid Acid Catalyst (Amberlyst-15)

This protocol provides a more environmentally friendly approach using a reusable solid acid catalyst under solvent-free conditions.

Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Amberlyst-15 (0.2 g, 10 mol%)

  • Methanol (for work-up)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine resorcinol, ethyl acetoacetate, and Amberlyst-15.

  • Heat the reaction mixture in an oil bath at 110°C with stirring for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Add hot methanol to the filtrate, which upon cooling should result in the precipitation of the crude product.

  • Filter the crude product and recrystallize it from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Visualizations

Pechmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Phenol and β-Ketoester start->reactants cool Cool in Ice Bath reactants->cool add_catalyst Slowly Add Acid Catalyst cool->add_catalyst warm_rt Warm to Room Temperature add_catalyst->warm_rt stir Stir for Specified Time warm_rt->stir precipitate Pour into Ice Water stir->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Pure Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the Pechmann condensation.

Pechmann_Mechanism cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration phenol Phenol intermediate1 Transesterification Intermediate phenol->intermediate1 + H+ ketoester β-Ketoester ketoester->intermediate1 + H+ catalyst Acid Catalyst (H+) catalyst->intermediate1 + H+ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Electrophilic Aromatic Substitution coumarin Coumarin intermediate2->coumarin - H₂O

Caption: Simplified mechanism of the Pechmann condensation.

References

Troubleshooting low yield in the synthesis of 7-hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 7-hydroxy-4-methylcoumarin.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 7-hydroxy-4-methylcoumarin, primarily via the Pechmann condensation reaction.

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yields in the Pechmann condensation of resorcinol and ethyl acetoacetate are often attributed to several factors:

  • Inadequate Temperature Control: The reaction is highly exothermic, especially during the addition of the resorcinol-ethyl acetoacetate mixture to the acid catalyst.[1] Failure to maintain a low temperature (typically below 10°C) can lead to the formation of unwanted side products.[2][3]

  • Suboptimal Catalyst: While concentrated sulfuric acid is commonly used, other catalysts can offer better yields under specific conditions.[4][5][6] The choice of catalyst can significantly impact reaction efficiency.

  • Reaction Time: The reaction typically requires a significant amount of time (often 18-24 hours) at room temperature after the initial mixing to proceed to completion.[1] Insufficient reaction time will result in a low conversion of starting materials.

  • Moisture Contamination: The presence of water can interfere with the acidic catalyst and hinder the condensation reaction. Ensure all glassware is dry and reagents are anhydrous.

  • Impure Reagents: The purity of resorcinol and ethyl acetoacetate is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

Q2: I observed the formation of a dark, tarry substance in my reaction flask. What is it and how can I prevent it?

A2: The formation of dark, resinous materials is a common issue, often resulting from side reactions like sulfonation of the aromatic ring or polymerization, especially at elevated temperatures.[5] To prevent this:

  • Strict Temperature Control: Maintain the reaction temperature below 10°C during the addition of reactants to the acid.[2]

  • Proper Stirring: Ensure efficient and continuous stirring to prevent localized overheating.

  • Order of Addition: Slowly add the solution of resorcinol in ethyl acetoacetate to the chilled sulfuric acid.[1]

Q3: The final product is difficult to purify and appears discolored. What are the potential impurities?

A3: Discoloration and purification difficulties often stem from the presence of side products. Common impurities include:

  • Chromone derivatives: An alternative cyclization pathway can lead to the formation of chromone isomers.[5]

  • Self-condensation products of ethyl acetoacetate: Ethyl acetoacetate can undergo self-condensation under acidic conditions.[5]

  • Unreacted starting materials: Incomplete reaction will leave residual resorcinol and ethyl acetoacetate in the crude product.

  • Sulfonated byproducts: If using sulfuric acid as a catalyst, sulfonation of the resorcinol or the coumarin product can occur, especially at higher temperatures.

To improve purity, ensure complete precipitation of the crude product by pouring the reaction mixture into a large volume of crushed ice and water.[1][2] Subsequent recrystallization from an ethanol-water mixture is often effective for purification.[1][3]

Q4: My Thin Layer Chromatography (TLC) shows multiple spots. How can I identify the product spot?

A4: To identify the product spot on your TLC plate:

  • Use a Standard: If available, spot a known sample of 7-hydroxy-4-methylcoumarin on the same TLC plate as your reaction mixture.

  • Stain Visualization: Coumarins are often fluorescent under UV light. Observe the TLC plate under a UV lamp (254 nm and/or 365 nm). The product spot should be clearly visible.

  • Iodine Chamber: Placing the TLC plate in an iodine chamber will visualize most organic compounds as brown spots.

  • Rf Value: The product, 7-hydroxy-4-methylcoumarin, will have a different Rf value than the starting materials, resorcinol and ethyl acetoacetate.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Pechmann condensation?

A1: The acid catalyst plays a crucial role in several steps of the reaction mechanism. It protonates the carbonyl group of the ethyl acetoacetate, making it more electrophilic for the initial attack by resorcinol. It also facilitates the subsequent cyclization and dehydration steps to form the final coumarin ring.[2][8]

Q2: Can I use a different catalyst instead of concentrated sulfuric acid?

A2: Yes, several other catalysts have been successfully used for the synthesis of 7-hydroxy-4-methylcoumarin, sometimes with improved yields and milder reaction conditions. These include:

  • Trifluoroacetic acid: Can lead to high yields (up to 95%).[4]

  • Amberlyst-15: A solid acid catalyst that can give yields up to 95% under solvent-free conditions and is recyclable.[6]

  • Zirconium sulfate tetrahydrate under microwave irradiation: This method can produce high yields (up to 87.5%) in a much shorter reaction time.[9][10]

  • Nano-crystalline sulfated-zirconia: Can result in excellent yields (99%) under microwave conditions.[5]

Q3: What is the expected yield for this synthesis?

A3: The yield of 7-hydroxy-4-methylcoumarin can vary significantly depending on the specific protocol and reaction conditions used. Reported yields range from around 49% with a basic sulfuric acid method to as high as 97% with optimized procedures.[2][7] Some methods using alternative catalysts report yields in the range of 80-99%.[3][4][5][6]

Q4: How can I confirm the identity of my synthesized product?

A4: The identity and purity of the synthesized 7-hydroxy-4-methylcoumarin can be confirmed using several analytical techniques, including:

  • Melting Point: The pure compound has a reported melting point of around 185-189°C.[2][3]

  • Spectroscopic Methods:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups.

    • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the proton environment of the molecule.

    • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the carbon skeleton of the molecule.

  • Thin-Layer Chromatography (TLC): To check for purity and compare with a known standard.[7]

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for the Synthesis of 7-Hydroxy-4-Methylcoumarin

CatalystReactantsTemperature (°C)Reaction TimeYield (%)Reference
Conc. H₂SO₄Resorcinol, Ethyl Acetoacetate<10 then RT18 hup to 97[2]
Conc. H₂SO₄Resorcinol, Ethyl Acetoacetate5 then RT18 h88[3]
Trifluoroacetic AcidResorcinol, Ethyl AcetoacetateReflux2 h95[4]
Amberlyst-15Resorcinol, Ethyl Acetoacetate1102.5 h95[6]
Zr(SO₄)₂·4H₂O (Microwave)Resorcinol, Ethyl AcetoacetateN/A12 min87.5[9][10]
Nano-crystalline Sulfated-Zirconia (Microwave)Resorcinol, Ethyl Acetoacetate15015 min99[5]

Experimental Protocols

Detailed Methodology for Pechmann Condensation using Sulfuric Acid

This protocol is adapted from established procedures.[1][2]

  • Reagent Preparation:

    • In a flask, dissolve 5.5 g of resorcinol in 6.4 ml of ethyl acetoacetate.

  • Reaction Setup:

    • In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 50 ml of concentrated sulfuric acid.

    • Cool the flask in an ice bath until the temperature of the acid is below 10°C.

  • Condensation Reaction:

    • Slowly add the resorcinol-ethyl acetoacetate solution dropwise to the cold, stirring sulfuric acid over a period of about 2 hours.

    • Maintain the reaction temperature below 10°C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

  • Product Isolation:

    • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a mixture of 2 kg of crushed ice and 3 liters of water.

    • A solid precipitate of crude 7-hydroxy-4-methylcoumarin will form.

    • Collect the precipitate by suction filtration and wash it with several portions of cold water.

  • Purification:

    • Dissolve the crude solid in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.

    • Acidify the filtrate with dilute sulfuric acid with vigorous stirring until the solution is acidic to litmus paper, causing the purified product to precipitate.

    • Collect the purified product by suction filtration, wash with cold water, and dry at 100°C.

    • For further purification, recrystallize the product from 95% ethanol.

Visualizations

Pechmann_Condensation_Mechanism Resorcinol Resorcinol Transesterification Transesterification Resorcinol->Transesterification EAA Ethyl Acetoacetate EAA->Transesterification H2SO4 H₂SO₄ (catalyst) H2SO4->Transesterification Protonation Intramolecular_Attack Intramolecular Electrophilic Attack Transesterification->Intramolecular_Attack Dehydration Dehydration Intramolecular_Attack->Dehydration Product 7-Hydroxy-4-methylcoumarin Dehydration->Product

Caption: Pechmann condensation reaction mechanism.

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Was temperature kept below 10°C during addition? Start->Check_Temp Check_Time Was reaction time adequate (18-24h)? Check_Temp->Check_Time Yes Improve_Cooling Improve cooling and slow addition rate Check_Temp->Improve_Cooling No Check_Reagents Are reagents pure and anhydrous? Check_Time->Check_Reagents Yes Increase_Time Increase reaction time Check_Time->Increase_Time No Purify_Reagents Purify/replace reagents and dry glassware Check_Reagents->Purify_Reagents No Consider_Catalyst Consider alternative catalyst Check_Reagents->Consider_Catalyst Yes Success Yield Improved Improve_Cooling->Success Increase_Time->Success Purify_Reagents->Success Consider_Catalyst->Success

Caption: Troubleshooting workflow for low yield.

Parameter_Relationships Yield Reaction Yield Temp Temperature Side_Products Side Products Temp->Side_Products High temp increases Time Reaction Time Time->Yield Longer time increases (up to a point) Catalyst Catalyst Choice Catalyst->Yield Strongly influences Purity Reagent Purity Purity->Yield High purity increases Purity->Side_Products Impurities increase Side_Products->Yield Decreases

Caption: Factors influencing reaction yield.

References

Technical Support Center: Minimizing Photobleaching of 4-Methylcoumarin Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of 4-Methylcoumarin fluorophores during fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with this compound and provides practical solutions to mitigate photobleaching.

Problem Potential Cause Recommended Solution
Rapid signal loss during image acquisition High excitation light intensityReduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio.[1] Use neutral density filters to attenuate the light source.
Prolonged exposure timeDecrease the camera exposure time. For time-lapse experiments, increase the interval between acquisitions.[1] Use a shutter to block the light path when not actively acquiring images.
Presence of molecular oxygenUse a mounting medium containing an antifade reagent with an oxygen scavenger.[1]
Inconsistent fluorescence intensity between samples Varied light exposure across samplesStandardize the sample preparation and imaging workflow to ensure all samples receive a similar light dose.[1]
Photobleaching during sample focusingUse transmitted light or a non-critical area of the sample for focusing before moving to the region of interest for image acquisition.[1]
Low signal-to-noise ratio exacerbating photobleaching effects Weak initial fluorescence signalOptimize the labeling protocol to increase the initial fluorescence intensity. Consider using a more photostable fluorophore if the issue persists.[1]
Antifade reagent is not effective Suboptimal antifade reagent for coumarin dyesTest different antifade reagents. Commercial formulations like VECTASHIELD® have shown effectiveness with coumarin dyes.[2][3]
Incorrect concentration of homemade antifade reagentOptimize the concentration of the antifade reagent. Follow established recipes and protocols.
Autofluorescence obscuring the signal Autofluorescence from sample or mounting mediumUse a mounting medium with low autofluorescence. If available on your imaging system, consider spectral unmixing.[1]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of the fluorescent signal, which can significantly compromise the quality and quantitative accuracy of experimental data, particularly in time-lapse imaging and quantitative fluorescence microscopy.[1]

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: Using a brighter light source than necessary increases the rate of photobleaching.[1]

  • Prolonged Exposure Time: Continuous or repeated exposure to the excitation light leads to cumulative photodamage.[1]

  • Presence of Molecular Oxygen: Reactive oxygen species (ROS) generated during the fluorescence process can chemically degrade the fluorophore.[1]

  • Suboptimal Environmental Conditions: The pH and chemical composition of the mounting medium can influence the photostability of the dye.[1]

Q3: How can I minimize photobleaching during my experiments?

A3: To minimize photobleaching, you can employ several strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.[1]

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium.[1]

  • Choose the Right Imaging System: If available, consider using imaging techniques less prone to photobleaching, such as confocal or multiphoton microscopy.[1]

Q4: Which antifade reagents are effective for this compound?

A4: Several antifade reagents can be used to reduce the photobleaching of coumarin dyes. These include commercial formulations like VECTASHIELD® and ProLong™ Gold, as well as homemade reagents containing n-propyl gallate (NPG), p-phenylenediamine (PPD), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][5][6] VECTASHIELD® has been reported to increase the half-life of generic coumarin fluorescence by approximately 4-fold.[3]

Q5: Does the pH of the mounting medium affect the photostability of this compound?

A5: Yes, the pH of the local environment can significantly influence the photophysical properties of coumarin derivatives, including their fluorescence quantum yield and photostability. For some coumarin derivatives, changes in pH can alter their electronic state and susceptibility to photobleaching. It is generally recommended to use a mounting medium with a pH between 8.0 and 9.0 for optimal fluorescence and stability of many fluorophores.[4]

Quantitative Data on Photostability

The following tables summarize available quantitative data on the photostability of coumarin dyes. It is important to note that direct comparative data for this compound with a wide range of antifade reagents is limited in the literature. The data presented here for "generic coumarin" provides a useful reference.

Table 1: Comparative Photostability of a Generic Coumarin with and without Antifade Reagent [3]

FluorophoreMounting MediumHalf-life (seconds)
Coumarin90% glycerol in PBS (pH 8.5)25
CoumarinVECTASHIELD®106

Table 2: Comparison of Common Antifade Reagents

Antifade ReagentGeneral Effectiveness with Blue FluorophoresNotes
VECTASHIELD® HighShown to significantly increase the half-life of coumarin fluorescence.[3]
ProLong™ Gold HighEffective for a broad range of fluorophores, including DAPI and Hoechst.
n-Propyl gallate (NPG) GoodA common component of homemade antifade media. Nontoxic and can be used for live-cell imaging, though it may have anti-apoptotic properties.[6]
p-Phenylenediamine (PPD) HighVery effective but can be toxic and may cause autofluorescence at shorter excitation wavelengths.[6]
1,4-diazabicyclo[2.2.2]octane (DABCO) ModerateLess effective than PPD but also less toxic.[6]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple recipe for a widely used homemade antifade mounting medium.

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 1X PBS solution: Dilute the 10X PBS stock solution with deionized water to a final concentration of 1X.

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note that n-propyl gallate does not dissolve well in water-based solutions.[7]

  • Prepare the antifade mounting medium: In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[7]

  • Add the n-propyl gallate stock: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[7]

  • Store the final solution: Store the antifade mounting medium at -20°C in small aliquots, protected from light.

Protocol 2: General Procedure for Quantifying Photobleaching

This protocol outlines a general method for measuring the photobleaching rate of this compound using a confocal microscope.

1. Sample Preparation:

  • Prepare a solution of this compound-labeled samples (e.g., fixed cells, tissue sections) in a suitable buffer.

  • Divide the samples into groups to be mounted with different mounting media (e.g., PBS/glycerol alone vs. antifade-containing media).

  • Mount the samples on microscope slides with coverslips.

2. Microscope Setup and Image Acquisition:

  • Use a confocal microscope with a laser line suitable for exciting this compound (e.g., 405 nm).

  • Select a region of interest (ROI) containing the fluorescently labeled structures.

  • Set the imaging parameters (laser power, detector gain, pinhole size, scan speed, and pixel dwell time) and keep them constant for all samples to be compared.

  • Acquire a time-lapse series of images of the ROI. The time interval and total duration of the acquisition will depend on the rate of photobleaching.

3. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

  • Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time.

  • To determine the photobleaching half-life, fit the data to a single exponential decay function: I(t) = I(0) * exp(-kt), where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant. The half-life (t₁/₂) can then be calculated as ln(2)/k.

Visualizations

Photobleaching_Factors cluster_factors Factors Contributing to Photobleaching cluster_outcome Outcome Intensity High Excitation Light Intensity Photobleaching This compound Photobleaching Intensity->Photobleaching Exposure Prolonged Exposure Time Exposure->Photobleaching Oxygen Presence of Molecular Oxygen Oxygen->Photobleaching Environment Suboptimal Environment (e.g., pH) Environment->Photobleaching

Caption: Factors contributing to the photobleaching of this compound fluorophores.

Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_goal Goal Reduce_Intensity Reduce Excitation Intensity Minimize_Photobleaching Minimize Photobleaching Reduce_Intensity->Minimize_Photobleaching Minimize_Exposure Minimize Exposure Time Minimize_Exposure->Minimize_Photobleaching Antifade Use Antifade Reagents Antifade->Minimize_Photobleaching Optimize_Env Optimize Environment (pH) Optimize_Env->Minimize_Photobleaching Imaging_System Choose Appropriate Imaging System Imaging_System->Minimize_Photobleaching

Caption: Strategies to minimize the photobleaching of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare this compound Labeled Sample B Mount with or without Antifade Reagent A->B C Set Constant Imaging Parameters B->C D Acquire Time-Lapse Image Series C->D E Measure Mean Fluorescence Intensity D->E F Normalize Intensity and Plot vs. Time E->F G Calculate Photobleaching Half-life F->G

References

Improving the signal-to-noise ratio in 4-Methylcoumarin fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylcoumarin fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound can be influenced by the local environment, including solvent polarity. However, typical spectral properties are well-established. For 7-Amino-4-methylcoumarin (a common derivative), the excitation peak is around 341-351 nm, with an emission peak in the range of 430-441 nm.[1][2] Always confirm the spectral characteristics for your specific experimental conditions.

Q2: How does the choice of solvent affect the fluorescence of this compound?

Solvent polarity is a critical factor influencing the fluorescence of many coumarin derivatives.[3][4] An increase in solvent polarity can lead to a decrease in fluorescence intensity and quantum yield for some 7-aminocoumarins.[3] This is often due to the formation of a non-fluorescent "twisted intramolecular charge-transfer" (TICT) state in polar solvents, which provides a pathway for non-radiative decay.[5]

Q3: Can the pH of my solution impact the fluorescence signal?

Yes, the fluorescence of certain coumarin derivatives can be pH-dependent.[3] For instance, significant deviations from a neutral pH could alter the protonation state and, consequently, the fluorescence properties of the dye.[3] It is advisable to maintain a stable and optimal pH for your specific this compound derivative throughout the experiment.

Q4: What is photobleaching, and how can I minimize it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal.[6] This can significantly impact the quality and accuracy of experimental data, especially in quantitative and time-lapse microscopy.[6] Key factors that accelerate photobleaching include high excitation light intensity, prolonged exposure time, and the presence of molecular oxygen.[6]

To minimize photobleaching, you can:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[6][7]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.[6][7]

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium to quench reactive oxygen species.[6][7]

  • Choose an Appropriate Imaging System: Techniques like confocal or multiphoton microscopy may be less prone to photobleaching.[6]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal can be due to several factors, from incorrect instrument settings to issues with the labeling protocol.[3][8]

Troubleshooting Steps:

  • Verify Instrument Settings:

    • Wavelengths: Ensure your microscope's excitation and emission wavelengths are correctly set for this compound.[3][9]

    • Filter Sets: Confirm you are using the appropriate filter cube (exciter, dichroic mirror, and emitter) for the dye's spectral profile.[3][9]

    • Gain/Exposure: Increase the detector gain or camera exposure time, but be mindful that excessively high gain can also increase background noise.[3]

  • Assess Labeling Efficiency (if applicable):

    • Labeling Chemistry: Ensure the reactive group of your this compound derivative is compatible with the functional groups on your target molecule.[10]

    • Reaction Buffer pH: The pH of the labeling reaction is critical. For instance, NHS ester reactions are optimal at a pH of 8.3-8.5.[8][10] Avoid buffers containing primary amines, like Tris, as they can compete with the labeling reaction.[8][10]

    • Dye-to-Protein Ratio: A suboptimal molar ratio can lead to under-labeling. A 10- to 20-fold molar excess of the dye is a common starting point for optimization.[8][10]

  • Evaluate Sample Preparation:

    • Dye Concentration: An overly low concentration will result in a weak signal. Conversely, excessively high concentrations can lead to aggregation and self-quenching.[9] Perform a concentration titration to find the optimal range.

    • Solubility and Aggregation: Ensure the this compound derivative is fully dissolved. Aggregates can scatter light and reduce fluorescence.[3]

Issue 2: High Background Fluorescence

High background fluorescence can obscure the specific signal from your labeled target, leading to a poor signal-to-noise ratio.

Troubleshooting Steps:

  • Optimize Staining and Washing:

    • Reduce Dye Concentration: Using an excessively high concentration of the fluorophore can lead to increased non-specific binding.[11]

    • Increase Washing: Inadequate washing is a common cause of high background. Increase the number and duration of washing steps to remove unbound dye.[11]

    • Use Blocking Agents: For cell-based experiments, pre-incubating with a blocking agent like BSA can reduce non-specific binding.[10]

  • Check for Autofluorescence:

    • Image Unstained Control: Acquire an image of an unstained control sample to assess the level of intrinsic autofluorescence from your sample or mounting medium.[6]

    • Use Low Autofluorescence Medium: If sample autofluorescence is high, consider using a mounting medium with low autofluorescence.[6]

  • Adjust Imaging Parameters:

    • Reduce Exposure Time/Gain: High exposure times and gain settings can amplify background noise.[11]

    • Optimize Bandwidth: Adjusting the excitation and emission bandwidths can help to increase specificity and reduce background.[12]

Quantitative Data Summary

ParameterTypical Values for 7-Amino-4-methylcoumarinFactors Influencing the ValueReferences
Excitation Maximum 341 - 351 nmSolvent Polarity, pH[1][2][13]
Emission Maximum 430 - 441 nmSolvent Polarity, pH[1][2][13]
Molar Extinction Coefficient (in EtOH) ~1.78 x 10⁴ L/mol·cmSolvent[14]
Fluorescence Quantum Yield Can be high, but decreases in polar solventsSolvent Polarity, Temperature, Molecular Rigidity[3][5][15]

Experimental Protocols

Protocol 1: General Live-Cell Staining

This protocol provides a general workflow for staining live, adherent cells with a this compound derivative.[16]

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound derivative in a high-quality, anhydrous solvent such as DMSO or ethanol.[16]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final working concentration (typically 1-10 µM). It is recommended to perform a concentration gradient to determine the optimal staining concentration.[16]

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach 70-80% confluency.[16]

  • Washing: Gently wash the cells once with pre-warmed, serum-free culture medium or PBS.[16]

  • Staining: Add the freshly prepared working solution to the cells.[16]

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.[16]

  • Washing: Gently wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove unbound probe and reduce background fluorescence.[16]

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells and image using a fluorescence microscope equipped with the appropriate filters.[16]

Protocol 2: General Fixed-Cell Staining

This protocol can be adapted for applications requiring fixed samples.[16]

  • Cell Preparation: Grow and wash cells as described for live-cell imaging.[16]

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[16]

  • Washing: Wash the cells three times with PBS.[16]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[16]

  • Washing: Wash the cells three times with PBS.[16]

  • Staining: Incubate the fixed (and permeabilized) cells with the working solution of the this compound derivative for 20-30 minutes at room temperature, protected from light.[16]

  • Washing: Wash the cells three times with PBS.[16]

  • Mounting and Imaging: Mount the coverslip with an antifade mounting medium and image using a fluorescence microscope.[16]

Visualizations

Troubleshooting_Weak_Signal cluster_instrument Instrument Check cluster_labeling Labeling Efficiency cluster_sample Sample Preparation start Weak or No Signal check_wavelengths Verify Excitation/ Emission Wavelengths start->check_wavelengths check_filters Confirm Correct Filter Set check_wavelengths->check_filters optimize_gain Increase Gain/ Exposure Time check_filters->optimize_gain check_chemistry Verify Labeling Chemistry optimize_gain->check_chemistry check_buffer Check Reaction Buffer pH check_chemistry->check_buffer optimize_ratio Optimize Dye: Protein Ratio check_buffer->optimize_ratio titrate_dye Titrate Dye Concentration optimize_ratio->titrate_dye check_solubility Assess Solubility/ Aggregation titrate_dye->check_solubility end Signal Improved check_solubility->end Troubleshooting_High_Background cluster_staining Staining & Washing cluster_autofluorescence Autofluorescence Check cluster_imaging Imaging Parameters start High Background Fluorescence reduce_conc Reduce Dye Concentration start->reduce_conc increase_wash Increase Washing Steps reduce_conc->increase_wash use_blocking Use Blocking Agents increase_wash->use_blocking image_control Image Unstained Control use_blocking->image_control use_low_auto_medium Use Low Autofluorescence Mounting Medium image_control->use_low_auto_medium reduce_exposure Reduce Exposure/ Gain use_low_auto_medium->reduce_exposure optimize_bandwidth Optimize Emission Bandwidth reduce_exposure->optimize_bandwidth end Background Reduced optimize_bandwidth->end Experimental_Workflow_Live_Cell prep_stock Prepare Stock Solution (1-10 mM in DMSO/Ethanol) prep_working Prepare Working Solution (1-10 µM in medium) prep_stock->prep_working stain Add Working Solution to Cells prep_working->stain plate_cells Plate Cells on Glass-Bottom Dish wash1 Wash Cells (PBS) plate_cells->wash1 wash1->stain incubate Incubate (15-60 min, 37°C) stain->incubate wash2 Wash Cells 2-3x (PBS) incubate->wash2 image Image with Fluorescence Microscope wash2->image

References

Overcoming solubility issues of 4-Methylcoumarin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylcoumarin Solubility

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with this compound in aqueous buffers.

Troubleshooting Guide

This section addresses common issues encountered during the dissolution of this compound.

My this compound is precipitating out of my aqueous buffer. What should I do?

Precipitation of this compound from aqueous solutions is a common issue due to its hydrophobic nature.[1] Here are a series of steps to troubleshoot this problem:

  • Verify Concentration: Ensure that the concentration of this compound in your solution does not exceed its known solubility limit in the specific buffer system you are using.

  • Initial Dissolution in an Organic Solvent: Before preparing your final aqueous solution, first dissolve the this compound in a minimal amount of a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a frequently used solvent for coumarin derivatives.[2][3]

  • Controlled Dilution: When diluting the organic stock solution into your aqueous buffer, do so slowly while vigorously stirring or vortexing the buffer.[1] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]

  • Consider Co-solvents: If precipitation persists, incorporating a small percentage of a co-solvent in your final aqueous buffer can help maintain solubility.[3]

How can I use co-solvents to effectively dissolve this compound?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[4]

  • Common Co-solvents: For coumarin derivatives, common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG) 400.[5][6]

  • Recommended Concentration: It is crucial to keep the final concentration of the co-solvent as low as possible, typically ≤1-2%, to avoid potential interference with your experiment, such as enzyme inhibition.[3] A solvent tolerance test for your specific assay is recommended to determine the maximum allowable concentration.[3]

Co-solventTypical Starting Concentration in Final Aqueous BufferNotes
DMSO0.1% - 1% (v/v)High dissolving power for many organic molecules.[2][3]
Ethanol1% - 5% (v/v)A less harsh alternative to DMSO for some cell-based assays.
PEG 4001% - 10% (v/v)Often used in pharmaceutical formulations to improve solubility.[6]

What is the influence of pH on the solubility of this compound?

Can cyclodextrins be used to enhance the solubility of this compound?

Yes, cyclodextrins are effective agents for increasing the aqueous solubility of hydrophobic molecules like coumarins.[3][8]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate hydrophobic molecules, like this compound, within their cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9]

  • Types of Cyclodextrins: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are often used due to their improved water solubility and safety profiles compared to native cyclodextrins.[10][11] Studies have shown that SBE-β-CD can form a 1:1 inclusion complex with 7-hydroxy-4-methylcoumarin, significantly improving its solubility and stability.[10]

Cyclodextrin DerivativeStoichiometry with Coumarin DerivativeReference
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)1:1[10]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1[12]

Frequently Asked Questions (FAQs)

What is the intrinsic aqueous solubility of this compound?

While a precise value for the aqueous solubility of this compound is not consistently reported in the literature, it is generally considered to be poorly soluble in water.[13][14] Its solubility is significantly higher in organic solvents like ethanol, acetic acid, and alkali solutions.[14]

Are there common excipients used to formulate this compound for drug development?

In pharmaceutical formulations, excipients that enhance the solubility of hydrophobic drugs are often employed. For compounds like this compound, these can include:

  • Solubilizing agents and co-solvents: Such as PEG 400 and glycerin.[4][6]

  • Surfactants: Like polysorbate 20 (Tween 20) and Cremophor EL, which can form micelles to encapsulate the drug.[5]

  • Cyclodextrins: As mentioned previously, these are widely used to improve the solubility and bioavailability of poorly soluble drugs.[9]

How does temperature affect the solubility of this compound?

For most solid solutes, including this compound, solubility in a liquid solvent tends to increase with temperature. Therefore, gentle warming of the solution can aid in the dissolution process.[2] However, it is important to be cautious, as excessive heat can potentially degrade the compound. For long-term storage of stock solutions, especially in organic solvents like DMSO, it is advisable to store them at -20°C or -80°C.[2] If precipitation occurs upon cooling, the solution can be gently warmed to redissolve the compound before use.[2]

Experimental Protocols

Protocol for Preparing a Solubilized Aqueous Solution of this compound using a Co-solvent (DMSO)

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex or sonicate the mixture to ensure complete dissolution.[3]

  • Prepare the Aqueous Buffer:

    • Prepare your desired aqueous buffer at the final target volume.

  • Dilute the Stock Solution:

    • While vigorously stirring the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise.

    • Ensure the final concentration of DMSO in the aqueous solution remains below the level that might affect your experiment (typically <1%).[3]

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol for Enhancing this compound Solubility using Cyclodextrins

  • Prepare the Cyclodextrin Solution:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the desired concentration (e.g., 10-20% w/v) in your buffer.

    • Gently warm and stir the solution until the cyclodextrin is fully dissolved.[1]

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol to create a concentrated stock solution.[1]

  • Form the Inclusion Complex:

    • While vigorously stirring the cyclodextrin solution, slowly add the this compound stock solution dropwise. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.[1]

  • Equilibration and Filtration:

    • Continue to stir the mixture for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

    • If any undissolved material remains, filter the solution through a 0.22 µm filter to remove any aggregates.

  • Lyophilization (Optional):

    • For a stable, water-soluble powder, the final solution can be frozen and lyophilized.[1] The resulting powder can be easily reconstituted in aqueous buffers.[1]

Visualizations

Troubleshooting_Workflow start Start: this compound Precipitation Issue check_concentration Is the concentration above the solubility limit? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes use_cosolvent Use a Co-solvent (e.g., DMSO) check_concentration->use_cosolvent No success Solubility Issue Resolved reduce_concentration->success adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph Issue Persists use_cosolvent->success Resolved use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) adjust_ph->use_cyclodextrin Issue Persists adjust_ph->success Resolved use_cyclodextrin->success Resolved

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation coumarin This compound (Hydrophobic) precipitation Precipitation coumarin->precipitation Poor Solubility cyclodextrin Cyclodextrin coumarin->cyclodextrin Encapsulation water Aqueous Buffer water->precipitation complex Soluble Inclusion Complex cyclodextrin->complex coumarin_inside This compound

Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.

References

Preventing aggregation of 4-Methylcoumarin probes in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with 4-Methylcoumarin probes in solution.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound probes aggregate in aqueous solutions?

Aggregation of this compound and its derivatives in aqueous solutions is primarily due to their hydrophobic nature.[1][2] These molecules have low water solubility and tend to self-associate to minimize their contact with water, leading to the formation of aggregates or precipitates, a phenomenon sometimes referred to as aggregation-induced quenching (ACQ) which can weaken the fluorescent signal.[1][3] This tendency increases with higher probe concentrations.[2]

Q2: What is the best initial solvent for dissolving this compound probes?

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for coumarin derivatives due to their good solubility in it.[1][4] Dimethylformamide (DMF) can also be an effective alternative.[4][5] The standard practice is to prepare a high-concentration stock solution in 100% anhydrous DMSO, which is then diluted into the final aqueous assay buffer.[4]

Q3: What is the maximum recommended concentration of DMSO in my final assay?

It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 1% (v/v).[1][4] Some enzymes and cell lines can be sensitive to DMSO, with inhibition or toxicity occurring at concentrations as low as 0.5% - 2%.[2][4] Always perform a solvent tolerance test for your specific system to determine the maximum allowable DMSO concentration.[4]

Q4: Can I use physical methods like sonication or vortexing to help dissolve the probe?

Yes, gentle vortexing and brief sonication can help break up small aggregates and aid in the initial dissolution of the compound in a stock solvent.[2][4] However, if the probe precipitates upon dilution into an aqueous buffer, these methods are only a temporary fix. The underlying solubility issue must be addressed by optimizing the solution chemistry.[4]

Q5: What are some common additives I can use to prevent aggregation?

For challenging probes, several solubilizing agents can be added to the aqueous buffer:

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can increase solubility by forming micelles that encapsulate the hydrophobic probe.[1]

  • Cyclodextrins: These cyclic oligosaccharides (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[1][6][7][8][9]

Troubleshooting Guide

Problem: My this compound probe precipitates immediately or over time after dilution into my aqueous experimental buffer.

Probe precipitation can lead to inaccurate quantification, loss of signal, and experimental artifacts. Follow these steps to diagnose and solve the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 start Observation: Probe Aggregation / Precipitation concentration Step 1: Lower Final Concentration start->concentration Start Troubleshooting dilution Step 2: Optimize Dilution Method (e.g., rapid vortexing, serial dilution) concentration->dilution If aggregation persists cosolvent Step 3: Check Co-solvent % (Keep DMSO/DMF <1%) dilution->cosolvent If aggregation persists additives Step 4: Use Solubilizing Agents cosolvent->additives If aggregation persists surfactant Option A: Add Surfactant (e.g., 0.01% Tween-20) additives->surfactant cyclodextrin Option B: Use Cyclodextrin (form inclusion complex) additives->cyclodextrin solved Problem Solved: Stable, Monomeric Probe surfactant->solved cyclodextrin->solved

Caption: A systematic workflow for troubleshooting probe aggregation.
Detailed Troubleshooting Steps

1. Lower the Final Probe Concentration Aggregation is a concentration-dependent process.[1][2] The simplest first step is to reduce the final concentration of the coumarin probe in your assay. Determine the lowest concentration that still provides an adequate signal-to-noise ratio for your experiment.

2. Optimize the Dilution Method How you dilute your stock solution matters. Avoid adding a small volume of concentrated DMSO stock into a large volume of aqueous buffer without immediate, vigorous mixing. This can cause localized high concentrations that trigger precipitation.

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while the buffer is being vortexed or rapidly stirred to ensure immediate dispersion.[1]

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate serial dilutions.[1]

3. Incorporate Solubilizing Agents If lowering the concentration is not feasible, modify your aqueous buffer with additives.

  • Use of Surfactants: Add a low concentration of a non-ionic surfactant to your buffer. These molecules work by forming micelles that can solubilize the hydrophobic probe.[1][10]

    • Recommended Surfactants: Tween-20 or Triton X-100.[1]

    • Starting Concentration: Begin with 0.01% (v/v) and titrate upwards if necessary, but be mindful of potential interference with your specific assay.[1]

  • Use of Cyclodextrins: Cyclodextrins are highly effective at increasing the aqueous solubility of hydrophobic compounds by forming host-guest inclusion complexes.[6][8][11] The hydrophobic coumarin probe sits within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[8]

    • Common Types: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to improve drug solubility.[9][12]

    • Method: The probe is typically co-lyophilized or incubated with the cyclodextrin to form the complex before use (See Protocol 2).[7]

G cluster_0 Aqueous Environment C1 Probe C2 Probe C1->C2 C3 Probe C2->C3 C4 Probe C3->C4 CD Cyclodextrin C4->C1 Aggregate Aggregate (Precipitates) Probe_in_CD Probe Soluble_Complex Soluble Complex label_agg Aggregation (No Additive) label_sol Solubilization (With Cyclodextrin) arrow_agg

Caption: Mechanism of probe solubilization by a cyclodextrin host.
Solubility and Co-solvent Data

The solubility of coumarin derivatives is highly dependent on the specific functional groups attached to the core structure. However, general trends can be observed.

Compound/ClassSolvent(s)Solubility NotesReference(s)
This compound Derivatives WaterGenerally low to practically insoluble.[6][13]
Ethanol, Acetic AcidSoluble.[14]
DMSO, DMFGood solubility, commonly used for stock solutions.[4][5][15]
7-Hydroxy-4-methylcoumarin Hot Water, Ether, ChloroformSlightly soluble.[14]
Alkali solution, AmmoniaSoluble.[14]
Coumarin (general) Water-DMF mixturesHighest solubility among tested aqueous-organic mixtures.[5]
Water-Acetonitrile mixturesLowest solubility among tested aqueous-organic mixtures.[5]

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for dissolving a hydrophobic this compound probe.

Materials:

  • This compound probe (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and Sonicator

Procedure:

  • Weigh the required amount of the solid probe into a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If solids persist, place the tube in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be perfectly clear.

  • Store the stock solution protected from light, and if storing long-term, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Coumarin-Cyclodextrin Inclusion Complex

This protocol provides a general guideline for enhancing the aqueous solubility of a coumarin probe by forming an inclusion complex.[1]

Materials:

  • This compound probe

  • A suitable cyclodextrin (e.g., HP-β-CD or SBE-β-CD)

  • Organic solvent (e.g., Ethanol)

  • Ultrapure water

  • Rotary evaporator and Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve the this compound probe in a minimal amount of ethanol.[7]

  • In a separate container, dissolve the cyclodextrin (e.g., at a 1:1 or 1:2 molar ratio of probe:cyclodextrin) in ultrapure water.[7]

  • Slowly add the cyclodextrin solution to the coumarin solution while stirring continuously.[7]

  • Allow the mixture to stir at room temperature for 24 hours to facilitate complex formation.[7]

  • Remove the organic solvent (ethanol) using a rotary evaporator.[7]

  • The remaining aqueous solution should be clear. If needed, filter the solution to remove any un-complexed probe.

  • Freeze the final aqueous solution and lyophilize it to obtain a solid, water-soluble powder of the coumarin-cyclodextrin inclusion complex.[7]

  • This powder can now be directly dissolved in aqueous buffers for your experiments.

Protocol 3: Visual Inspection for Aggregation (Tyndall Effect)

This is a simple, qualitative method to check for the presence of colloidal aggregates in what appears to be a clear solution.

Materials:

  • Your final diluted probe solution in a clear container (e.g., glass vial or quartz cuvette)

  • A laser pointer (red or green)

Procedure:

  • In a darkened room, hold the container with your probe solution.

  • Shine the laser pointer through the side of the container.

  • Observation:

    • No Aggregation: If the solution is a true molecular solution (monomeric probe), the laser beam will pass straight through and you will not see its path within the liquid.

    • Aggregation Present: If colloidal aggregates are present, they will scatter the light, and you will see the path of the laser beam clearly illuminated within the solution. This is known as the Tyndall effect.

G cluster_0 conc High Probe Concentration hydro Hydrophobic Interactions conc->hydro Increases agg Aggregation / Precipitation hydro->agg Leads to

Caption: The relationship between concentration and aggregation.

References

Correcting for background fluorescence in 4-Methylcoumarin-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylcoumarin (4-MC) based assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in my this compound assay?

High background fluorescence in assays using this compound (4-MC) and its derivatives, such as 7-hydroxy-4-methylcoumarin (HMC or 4-MU) and 7-amino-4-methylcoumarin (AMC), can originate from several sources:

  • Autofluorescence from Biological Samples: Endogenous molecules are a major source of intrinsic fluorescence. Key contributors include metabolites like NADH and flavins, which have excitation and emission spectra that can overlap with 4-MC, as well as structural proteins like collagen and elastin.[1] In aging cells, the pigment lipofuscin can also be a significant source of autofluorescence.[1]

  • Assay Media Components: Common components in cell culture media can be fluorescent. Phenol red, a pH indicator, is a well-known contributor to background fluorescence.[1][2] Fetal bovine serum (FBS) also contains fluorescent molecules and can increase background signal.[1][3]

  • Test Compounds: In high-throughput screening (HTS), many small molecules within compound libraries are themselves fluorescent.[4][5] If their fluorescence spectrum overlaps with that of 4-MC, they can act as direct interferents, leading to false-positive results.[4][6]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in cells and tissues, creating fluorescent products that increase background noise.[1][3]

  • Reagents and Solvents: Impurities in buffers or solvents, such as DMSO, can sometimes be a source of background fluorescence. Using high-purity reagents is recommended.[1]

Q2: How can I determine if background fluorescence is impacting my results?

To assess the contribution of background fluorescence, you must include appropriate controls in your experimental setup. The most critical controls are:

  • "No Substrate" Control: This sample contains all assay components, including your cells or enzyme and the test compound, but excludes the 4-MC substrate. Measuring the fluorescence of this control will quantify the background signal originating from the test compound's autofluorescence and other sample components.[1]

  • "Unstained Sample" Control (for cell-based assays): This control consists of cells prepared in the same manner as your experimental samples but without the addition of any fluorescent substrate.[2] This measurement provides the baseline autofluorescence level of the cells and the medium.

A high signal in these controls indicates that background fluorescence is a significant issue in your assay.

Q3: What is the "Inner Filter Effect" and how does it differ from fluorescence quenching?

The Inner Filter Effect (IFE) and fluorescence quenching are two distinct phenomena that both lead to a decrease in measured fluorescence intensity.

  • Inner Filter Effect (IFE): This is a phenomenon caused by the absorption of light by components within the sample, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity.[7][8]

    • Primary IFE: The excitation light is absorbed by the sample before it reaches the fluorophore of interest, reducing the amount of excitation and thus the resulting emission.[7][9]

    • Secondary IFE: The light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[8][9] This is most problematic when there is a significant overlap between the absorption and emission spectra of sample components.[8]

  • Fluorescence Quenching: This is a process where the fluorescence of a fluorophore is decreased by a variety of molecular interactions with another substance (the quencher). Unlike IFE, which is an absorption-based artifact, quenching involves processes like energy transfer or electron transfer that directly deactivate the excited state of the fluorophore.

A key indicator of IFE is when the absorbance of your sample at the excitation wavelength is greater than 0.1.[8]

Q4: How does pH affect this compound fluorescence?

The fluorescence of many coumarin derivatives is sensitive to pH.[10] 7-hydroxy-4-methylcoumarin (HMC/4-MU) is particularly sensitive, with its fluorescence intensity increasing as the pH becomes more alkaline.[11] Its pKa is approximately 7.8.[12] This property can be exploited in some assays where a stop solution with a high pH is added to terminate the reaction and simultaneously enhance the fluorescent signal.[11] However, it also means that uncontrolled pH fluctuations during an experiment can lead to artifacts. In contrast, the fluorescence of 7-amino-4-methylcoumarin (AMC) is relatively stable across a range of pH values near physiological conditions, making it a more robust choice for assays where pH may vary.[11]

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating common issues in 4-MC assays.

Problem: High Background Signal in "No Substrate" Controls

If you observe a high signal in wells that do not contain the 4-MC substrate, the issue is likely autofluorescence from your test compound or sample.

Troubleshooting Workflow

start High Background in 'No Substrate' Control check_compound Is the Test Compound the Source? start->check_compound pre_read Perform a 'pre-read' of the compound plate before adding substrate/enzyme. check_compound->pre_read Yes check_bio_sample Is the Biological Sample the Source (Autofluorescence)? check_compound->check_bio_sample No spectral_scan Run a spectral scan of the compound to check for fluorescence overlap. pre_read->spectral_scan kinetic_mode Use Kinetic Mode spectral_scan->kinetic_mode kinetic_desc Measure fluorescence over time. Compound autofluorescence is often stable and can be subtracted as baseline. kinetic_mode->kinetic_desc end Corrected Results kinetic_mode->end change_fluorophore Switch to a Red-Shifted Fluorophore change_fluorophore_desc Move to a spectral region with lower interference from compounds and autofluorescence. change_fluorophore->change_fluorophore_desc change_fluorophore->end check_bio_sample->change_fluorophore If persists media_serum Optimize Assay Medium check_bio_sample->media_serum Yes media_serum_desc Use phenol red-free medium. Reduce serum concentration. media_serum->media_serum_desc dead_cells Remove Dead Cells media_serum->dead_cells dead_cells_desc Dead cells are highly autofluorescent. Use viability dyes or centrifugation. dead_cells->dead_cells_desc dead_cells->end

Caption: Troubleshooting high background fluorescence.

Problem: Non-Linearity at High Substrate/Product Concentrations

If your standard curve plateaus or your fluorescence signal decreases at high concentrations, you are likely observing the Inner Filter Effect (IFE).

Troubleshooting Workflow

start Non-Linear Fluorescence vs. Concentration check_abs Measure Absorbance (OD) of sample at Excitation λ start->check_abs dilute Dilute Sample check_abs->dilute OD > 0.1 path_length Reduce Path Length check_abs->path_length If dilution is not feasible math_correct Apply Mathematical Correction check_abs->math_correct If conditions cannot change dilute_desc Primary and most effective solution. Aim for OD < 0.1. dilute->dilute_desc end Linear & Accurate Results dilute->end path_length_desc Use microplates or cuvettes with shorter path lengths. path_length->path_length_desc path_length->end math_correct_desc Use if dilution is not possible. Requires OD at both Ex and Em λ. math_correct->math_correct_desc math_correct->end

Caption: Workflow for identifying and correcting the Inner Filter Effect.

Data Presentation

Table 1: Photophysical Properties of Common Coumarin Fluorophores

This table summarizes key spectral properties. Note that these values can be influenced by solvent and local environment.

Property7-Hydroxy-4-methylcoumarin (HMC/4-MU)7-Amino-4-methylcoumarin (AMC)
Excitation Max (λex) ~360 nm[11][13]~341-351 nm[11][14]
Emission Max (λem) ~448 nm[11][13]~430-441 nm[11][14]
pH Sensitivity Highly sensitive; fluorescence increases with pH[11]Relatively stable near physiological pH[11]
Common Applications Enzyme assays (e.g., phosphatases, glycosidases)Protease assays (e.g., caspases, trypsin)
Table 2: Instrument Settings for Minimizing Background

Optimizing reader settings is a critical first step in reducing background fluorescence.

ParameterRecommendation for 4-MC AssaysRationale
Excitation Wavelength > 400 nm (if possible and signal permits)Minimizes background from endogenous molecules like NADPH.[15]
Emission Wavelength 440 - 460 nm (match product peak)Maximizes specific signal from 4-MC product.
Bandwidth Optimize for signal-to-noise ratioNarrower bandwidths can reduce background but may also lower signal intensity.[15]
Detector Gain Adjust to avoid saturationAn excessively high gain will amplify both the signal and the background noise.[15]
Plate Reading Mode Top Reading (for solution-based assays)Generally provides higher sensitivity and better signal-to-noise ratios for solutions.[15]

Experimental Protocols

Protocol 1: Generating a Standard Curve and Correcting for Background

This protocol describes the essential controls for accurate quantification.

Materials
  • This compound (4-MC) or relevant derivative (e.g., HMC) standard

  • Assay Buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Methodology
  • Prepare Standard Stock Solution: Dissolve the 4-MC standard in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in Assay Buffer to create a range of concentrations for the standard curve (e.g., 0 µM to 100 µM).

  • Plate Layout:

    • Standards: Add a fixed volume (e.g., 100 µL) of each standard dilution to triplicate wells.

    • Buffer Blank: Add 100 µL of Assay Buffer to triplicate wells. This is your instrument blank.

    • Experimental Wells: Set up your assay wells as required.

    • "No Substrate" Control: For each experimental condition (e.g., different test compounds), prepare triplicate wells containing all components except the fluorogenic substrate.

  • Fluorescence Measurement: Read the plate on a fluorescence microplate reader using the optimal excitation and emission wavelengths for your 4-MC derivative (see Table 1).

  • Data Analysis:

    • Subtract the average fluorescence of the Buffer Blank from all other readings.

    • For your experimental wells, subtract the average fluorescence of the corresponding "No Substrate" control. This corrects for compound autofluorescence.

    • Plot the blank-corrected fluorescence of the standards against their known concentrations to generate the standard curve.

    • Use the linear regression equation from the standard curve to calculate the concentration of the fluorescent product in your background-corrected experimental wells.

Protocol 2: Mathematical Correction for the Inner Filter Effect

This protocol should be used when sample dilution is not feasible and the sample absorbance at the excitation wavelength (Aex) is > 0.1.

Materials
  • Fluorescent samples

  • UV-Vis Spectrophotometer

  • Fluorometer (or plate reader with both absorbance and fluorescence capabilities)

Methodology
  • Acquire Fluorescence Spectrum: Measure the fluorescence emission spectrum of your sample and record the observed intensity (F_obs) at the emission maximum.

  • Acquire Absorbance Spectrum: Using a spectrophotometer, measure the absorbance of the exact same sample in the same cuvette or plate well.

  • Record Absorbance Values: Note the absorbance value at the excitation wavelength (A_ex) and the emission wavelength (A_em).

  • Apply Correction Formula: Calculate the corrected fluorescence intensity (F_corr) using the following formula:

    F_corr = F_obs * 10^((A_ex + A_em) / 2)

    This formula provides a good approximation for correcting IFE in standard 1 cm cuvettes and can be adapted for microplate formats.[9]

  • Data Interpretation: Use the F_corr value for all subsequent calculations. This corrected value represents the fluorescence intensity that would have been observed in the absence of the inner filter effect.

References

Technical Support Center: Optimizing Buffer pH for Stable 7-Aminocoumarin Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer pH for ensuring the fluorescence stability of 7-aminocoumarin dyes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for 7-aminocoumarin fluorescence?

A1: The optimal pH is dependent on the specific 7-aminocoumarin derivative. However, for many common derivatives like 7-amino-4-methylcoumarin (AMC), fluorescence is generally stable and robust under neutral to slightly alkaline conditions, typically in the pH range of 7.0 to 8.0 [1]. For applications involving covalent labeling with amine-reactive forms (e.g., NHS esters), a higher pH of 8.3 to 8.5 is required for the labeling reaction itself, not necessarily for optimal fluorescence of the final conjugate[1][2]. It is always best to experimentally determine the optimal pH for your specific dye and assay conditions[1].

Q2: How does pH fundamentally affect the fluorescence of 7-aminocoumarin?

A2: The fluorescence of 7-aminocoumarin is critically linked to the protonation state of the 7-amino group (-NH₂). This group is essential for the molecule's Intramolecular Charge Transfer (ICT) character, which governs its fluorescence[1][3].

  • In neutral to alkaline conditions (pH > 6): The amino group is in its neutral, unprotonated form (-NH₂). This state allows for efficient ICT upon excitation, resulting in strong fluorescence.

  • In acidic conditions (pH < 4): The lone pair of electrons on the amino group becomes protonated (-NH₃⁺)[1]. This protonation inhibits the crucial ICT process, leading to a significant decrease in fluorescence intensity, an effect known as fluorescence quenching[1][4].

Q3: Can I use any biological buffer for my experiments with 7-aminocoumarin?

A3: Not all buffers are suitable for every application. While many common buffers like phosphate-buffered saline (PBS) at pH 7.4 are generally appropriate, you must consider potential interferences[1].

  • For Labeling Reactions: Avoid buffers containing primary amines, such as Tris, when using amine-reactive dyes (e.g., NHS esters). These buffers will compete with your target molecule for the dye, reducing labeling efficiency[1][2].

  • For Stability: Choose a buffer with a pKa value close to your desired experimental pH. This ensures the pH remains stable throughout your experiment, preventing signal drift[1].

  • For Low Background: Always check your buffer for autofluorescence at the excitation and emission wavelengths you plan to use. If the background is high, consider switching to a different buffer system[1].

Q4: My 7-aminocoumarin is conjugated to a protein. Does this change the optimal pH?

A4: Yes, it can. The local microenvironment surrounding the dye on the protein's surface can influence its fluorescent properties. Factors like nearby charged amino acid residues can alter the dye's pKa and its sensitivity to the bulk solution pH[1]. Therefore, it is highly recommended to re-optimize the buffer pH for the specific bioconjugate you are working with.

Troubleshooting Guide

This section addresses common issues related to buffer pH that can affect the fluorescence of 7-aminocoumarin derivatives.

Problem: My fluorescence signal is very low or absent.

Possible CauseRecommended Solution
Suboptimal Buffer pH The pH of your assay buffer may be too acidic, causing protonation of the 7-amino group and quenching the fluorescence[1]. Solution: Perform a pH titration experiment (see protocol below) to identify the pH range that provides the maximum and most stable fluorescence for your specific dye[1][5]. Start by ensuring your buffer is in the neutral to slightly alkaline range (pH 7-8)[1].
Incorrect pH for Labeling Reaction For covalent labeling with amine-reactive derivatives (e.g., NHS esters), a suboptimal pH leads to poor labeling efficiency and thus a weak signal[2]. Solution: For NHS ester reactions, maintain a buffer pH between 8.3 and 8.5. Use a non-amine-containing buffer like phosphate or borate[1][2].
High Dye Concentration (Self-Quenching) At high concentrations, dye molecules can aggregate, which leads to self-quenching and reduced fluorescence[3][5]. Solution: Measure the fluorescence intensity at various dye concentrations to identify and avoid the concentration range where self-quenching occurs[5].

Problem: My fluorescence signal drifts or is unstable over time.

Possible CauseRecommended Solution
Unstable Buffer pH If the buffer's pKa is far from the experimental pH, it may lack the capacity to prevent pH shifts during the experiment, especially if acidic or basic reagents are added[1]. Solution: Use a high-quality buffer with a pKa value as close as possible to the desired experimental pH. For example, use HEPES for pH ~7.5 or Phosphate for pH ~7.2.
Photobleaching While generally photostable, prolonged or high-intensity exposure to excitation light can cause the fluorophore to degrade[1]. Solution: Minimize the sample's exposure time and use the lowest possible excitation intensity that provides an adequate signal. If available, use an anti-fade reagent.

Problem: My background fluorescence is too high.

Possible CauseRecommended Solution
Buffer Autofluorescence The buffer or other media components may be fluorescent at your experimental wavelengths[1]. Solution: Measure the fluorescence of a "blank" sample containing only the buffer and other additives (without the 7-aminocoumarin dye). If the background is high, switch to a different buffer system known to have low autofluorescence[1].
Contaminants Contamination in tissue samples, such as blood, can cause high background because hemoglobin absorbs light in the 370-450 nm range[6]. Solution: Ensure proper sample purification. Use negative controls (lacking enzyme, substrate, or cofactor) to accurately measure and subtract background fluorescence[6].
Data Presentation
Table 1: pKa Values of Relevant Coumarin Scaffolds

The pKa determines the pH at which a functional group is 50% protonated. For 7-aminocoumarins, fluorescence is quenched when the 7-amino group is protonated.

CompoundFunctional GrouppKa (approx.)Implication for Fluorescence
7-Amino-4-methylcoumarin7-Amino (Strongest Basic)3.37[7]Fluorescence is stable above pH ~5, as the amino group remains unprotonated.
7-Hydroxy-4-methylcoumarin7-Hydroxyl (Acidic)7.8[8]Fluorescence is highly pH-dependent around neutral pH, making it a useful pH indicator in this range.
6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU)7-Hydroxyl (Acidic)4.9[8]Provides superior detection sensitivity and stable fluorescence in the pH 5-8 range compared to its non-fluorinated analog[8].
Table 2: Common Biological Buffers and Their Optimal pH Ranges

Choose a buffer whose pKa is close to your target experimental pH for maximum stability.

Buffer SystempKa at 25°CUseful pH RangeNotes
Citrate3.13, 4.76, 6.402.5 - 6.5Can interfere with reactions involving metal ions.
MES6.155.5 - 6.7Good's buffer, low metal binding.
Phosphate (PBS)7.20 (pKa₂)6.0 - 8.0Widely used, generally compatible with 7-aminocoumarins[1]. Can precipitate with certain divalent cations.
PIPES6.806.1 - 7.5Good's buffer, often used in cell culture.
MOPS7.206.5 - 7.9Good's buffer, does not bind most metal ions.
HEPES7.557.0 - 8.2Very common for cell-based assays.
Tris8.067.5 - 9.0Avoid for NHS ester labeling reactions due to its primary amine[1][2]. Temperature-sensitive pKa.
Borate9.248.5 - 10.0Useful for high-pH applications like NHS ester labeling.
Experimental Protocols
Protocol: pH Titration to Determine Optimal Buffer pH

This protocol describes a general method to determine the optimal pH for the fluorescence stability of a 7-aminocoumarin derivative.

1. Reagent Preparation:

  • Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0, in 0.5 pH unit increments). Use buffers from Table 2, ensuring their ranges overlap for complete coverage. Accurately verify the final pH of each buffer with a calibrated pH meter.

  • Dye Stock Solution: Prepare a concentrated stock solution of your 7-aminocoumarin derivative (e.g., 1-10 mM) in a suitable organic solvent like DMSO or DMF.

2. Assay Procedure:

  • Prepare Samples: In a 96-well microplate (or cuvettes), add the same final volume of each buffer from your series to different wells.

  • Add Dye: Add a small volume of the dye stock solution to each well to achieve a final concentration in the low micromolar or nanomolar range. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) and consistent across all wells. Mix gently.

  • Prepare Blanks: Prepare a parallel set of wells containing each buffer but no dye to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the dye to equilibrate.

3. Data Acquisition:

  • Instrument Setup: Use a fluorescence spectrophotometer or plate reader. Set the excitation and emission wavelengths appropriate for your 7-aminocoumarin derivative.

  • Measurement: First, read the fluorescence intensity of the "blank" wells. Then, read the fluorescence intensity of the sample wells.

4. Data Analysis:

  • Background Subtraction: For each pH point, subtract the average blank fluorescence intensity from the average sample fluorescence intensity to get the corrected fluorescence value.

  • Plot Data: Plot the corrected fluorescence intensity (Y-axis) as a function of buffer pH (X-axis).

  • Determine Optimum: Identify the pH range on the plot that provides the highest and most stable fluorescence signal. This is the optimal pH range for your experiments.

Mandatory Visualization

pH_Effect_on_Fluorescence cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Alkaline) Protonated Protonated Form (-NH₃⁺) Quenched Fluorescence QUENCHED Protonated->Quenched Inhibits ICT Neutral Neutral Form (-NH₂) Neutral->Protonated + H⁺ - H⁺ Fluorescent Strongly FLUORESCENT Neutral->Fluorescent Allows ICT

Caption: Mechanism of pH-dependent fluorescence in 7-aminocoumarins.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_analysis 3. Data Analysis arrow -> A Prepare buffer series (pH 4 to 10) C Aliquot buffers into microplate A->C B Prepare concentrated dye stock solution D Add dye to each well (include blanks) B->D C->D E Incubate 15 min (protect from light) D->E F Read fluorescence (blanks and samples) E->F G Subtract background from sample readings F->G H Plot Fluorescence vs. pH G->H I Identify Optimal pH Range H->I

Caption: Experimental workflow for determining the optimal pH for fluorescence.

Troubleshooting_Logic Start Start: Fluorescence Issue Q1 What is the issue? Start->Q1 Low_Signal Low / No Signal Q1->Low_Signal Low Signal Drift_Signal Signal Drifts Q1->Drift_Signal Drifting Signal High_BG High Background Q1->High_BG High Background Check_pH Is buffer pH 7-8? Low_Signal->Check_pH Adjust_pH Adjust pH to 7-8 or perform titration Check_pH->Adjust_pH No Check_Labeling Is this a labeling reaction? Check_pH->Check_Labeling Yes Adjust_Labeling_pH Use pH 8.3-8.5 (non-amine buffer) Check_Labeling->Adjust_Labeling_pH Yes Check_Buffer_pKa Is buffer pKa close to pH? Drift_Signal->Check_Buffer_pKa Change_Buffer Change to a buffer with a closer pKa Check_Buffer_pKa->Change_Buffer No Check_Blank Did you measure a buffer blank? High_BG->Check_Blank Change_Buffer_BG Change buffer system to one with low autofluorescence Check_Blank->Change_Buffer_BG Yes, and it's high

Caption: A logical workflow for troubleshooting common fluorescence issues.

References

Reducing non-specific binding of 4-Methylcoumarin probes in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of 4-Methylcoumarin probes in cellular imaging experiments.

Troubleshooting Guide

High background or non-specific staining can obscure the desired signal, leading to inaccurate data. This guide provides a systematic approach to identify and resolve the root causes of non-specific binding.

Problem: High Background or Non-Specific Staining

Is the probe concentration optimized?

Excessive probe concentration is a frequent cause of non-specific binding.[1][2] It is crucial to determine the optimal probe concentration that provides a bright signal with minimal background.

Solution: Perform a concentration titration experiment.[3][4]

Experimental Protocol: Probe Concentration Titration

  • Prepare a Range of Concentrations: Prepare working solutions of the this compound probe at various concentrations (e.g., ranging from below to above the suggested concentration). A typical starting range for cell staining is 1-10 µM.[5]

  • Cell Seeding: Plate cells on a suitable imaging dish or slide and culture until they reach 70-80% confluency.[5]

  • Staining:

    • Wash the cells once with a pre-warmed, serum-free medium or Phosphate-Buffered Saline (PBS).[5]

    • Add the different concentrations of the probe working solution to the cells.

    • Incubate for the recommended time (e.g., 15-60 minutes) at 37°C, protected from light.[5][6]

  • Washing: Gently wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove unbound probe.[3][5]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the coumarin dye.[1]

  • Analysis: Compare the signal-to-noise ratio for each concentration and select the concentration that provides the best balance between specific signal and background fluorescence.

Are the washing steps adequate?

Insufficient washing can leave unbound fluorescent probes in the sample, contributing to high background noise.[2][7]

Solution: Increase the number and duration of washing steps.[1][8]

Recommendations:

  • After probe incubation, wash the cells at least three times for 5 minutes each with PBS.[1]

  • Use a generous volume of wash buffer and ensure gentle agitation to effectively remove unbound probes.[4]

Are you using a blocking agent?

For applications involving antibodies or targeting specific cellular components, blocking non-specific binding sites is essential.[7][8]

Solution: Incorporate a blocking step in your protocol.

Experimental Protocol: Blocking Non-Specific Binding

  • Fixation and Permeabilization (if required):

    • Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes).[1]

    • If targeting an intracellular molecule, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).[1]

    • Wash cells three times with PBS after fixation and permeabilization.[1]

  • Blocking:

    • Prepare a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS).[1][9]

    • Incubate the cells in the blocking buffer for at least 1 hour at room temperature.[1][10]

  • Probe Incubation: Dilute the this compound probe in the blocking buffer and proceed with the staining protocol.[10]

Is autofluorescence a contributing factor?

Biological samples can exhibit natural fluorescence, known as autofluorescence, which can be a significant source of background noise.[4][11]

Solution: Assess and minimize autofluorescence.

Recommendations:

  • Unstained Control: Image an unstained sample using the same imaging parameters to determine the level of autofluorescence.[4][6]

  • Fixation Method: Aldehyde fixatives can increase autofluorescence. Consider using an organic solvent like cold methanol for fixation.[8][12]

  • Quenching Agents:

    • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence.[8]

    • Sudan Black B: Effective for reducing lipofuscin-related autofluorescence.[8]

  • Fluorophore Selection: If possible, choose a probe in a spectral range where autofluorescence is lower (e.g., red or far-red). Cellular autofluorescence is often high in the blue wavelengths.[4]

Quantitative Data Summary

ParameterRecommendationRationaleReference(s)
Probe Concentration Titrate to find the optimal concentration (starting range 1-10 µM)Prevents excess probe from binding non-specifically.[1][3][4][5]
Washing Steps At least 3 washes of 5 minutes eachRemoves unbound probe contributing to background.[1][3][8]
Blocking Time Minimum 60 minutesEnsures saturation of non-specific binding sites.[1][8][10]
Fixation (PFA) 4% Paraformaldehyde for 15 minutesStandard fixation, but can induce autofluorescence.[1]
Permeabilization 0.1% - 0.3% Triton X-100 for 10 minutesAllows intracellular access for probes.[1][8]
Sodium Borohydride 0.1% solution for 10 minutesReduces aldehyde-induced autofluorescence.[8]

Visual Guides

Troubleshooting_Workflow start High Background Observed q1 Is probe concentration optimized? start->q1 s1 Perform concentration titration q1->s1 No q2 Are washing steps adequate? q1->q2 Yes s1->q2 s2 Increase number and duration of washes q2->s2 No q3 Is a blocking agent used? q2->q3 Yes s2->q3 s3 Incorporate a blocking step q3->s3 No q4 Is autofluorescence assessed? q3->q4 Yes s3->q4 s4 Image unstained control and use quenching agents q4->s4 No end Background Minimized q4->end Yes s4->end

Caption: Troubleshooting workflow for high background fluorescence.

Staining_Protocol_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Analysis cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation permeabilization Permeabilization (Optional) fixation->permeabilization blocking Blocking permeabilization->blocking probe_incubation Probe Incubation blocking->probe_incubation washing Washing probe_incubation->washing mounting Mounting washing->mounting imaging Imaging mounting->imaging

Caption: General experimental workflow for cell staining.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound probes?

A1: Non-specific binding can stem from several factors:

  • Excessive Probe Concentration: Using too much probe can lead to it binding to unintended targets.[2]

  • Insufficient Washing: Failure to remove all unbound probe results in a high background signal.[2]

  • Hydrophobic and Electrostatic Interactions: The probe may interact non-specifically with cellular components through these forces.[10][13]

  • Cell Health: Unhealthy or dead cells can have compromised membranes, leading to non-specific probe uptake.[14]

  • Probe Aggregation: Some coumarin derivatives can form aggregates in aqueous solutions, which can lead to fluorescent puncta in the background.[6][15]

Q2: How does the choice of fixation method affect non-specific binding and background?

A2: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence, which contributes to the overall background signal.[8][12] Using organic solvents like cold methanol or ethanol for fixation may result in lower autofluorescence.[8][12] If aldehyde fixation is necessary, subsequent treatment with a quenching agent like 0.1% sodium borohydride can help reduce this background.[8]

Q3: Can the cell culture medium affect the staining?

A3: Yes. Some components in the cell culture medium can contribute to background fluorescence. For live-cell imaging, it is often recommended to use a phenol red-free medium, as phenol red is fluorescent.[5][16] Additionally, serum proteins in the medium can sometimes bind to the probe, preventing its entry into cells or contributing to background.[14] Performing the staining in a serum-free medium can mitigate this.[5]

Q4: My signal is very weak. What could be the cause?

A4: A weak signal could be due to several factors:

  • Suboptimal Probe Concentration: The probe concentration may be too low.[6]

  • Incorrect Filter Sets: Ensure the microscope's excitation and emission filters are appropriate for the specific this compound derivative.[6]

  • Photobleaching: Excessive exposure to excitation light can destroy the fluorophore. Use the lowest possible excitation intensity and exposure time.[1][11]

  • Poor Cellular Uptake: The probe may not be efficiently entering the cells due to its physicochemical properties or the health of the cells.[14]

  • Quenching: The local environment of the probe within the cell can sometimes quench its fluorescence.[17]

Q5: How can I differentiate between specific staining and non-specific background?

A5: Proper controls are essential:

  • Unstained Control: This helps you assess the level of cellular autofluorescence.[4]

  • Secondary Antibody Only Control (if applicable): In immunofluorescence, this control helps determine if the secondary antibody is binding non-specifically.[11]

  • Biological Controls: Use cells where the target is known to be absent or has been knocked down to confirm the specificity of the probe's signal.

References

Technical Support Center: Enhancing the Quantum Yield of 4-Methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the quantum yield of 4-methylcoumarin derivatives, ensuring more sensitive and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

My this compound derivative exhibits a low quantum yield. What are the common causes?

A diminished quantum yield in this compound derivatives can be attributed to several factors related to the molecule's structure and its environment. The most common causes include:

  • Solvent Effects: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent are critical. An inappropriate solvent can promote non-radiative decay pathways, thus reducing fluorescence. For many coumarin derivatives, an increase in solvent polarity can lead to a significant decrease in quantum yield.[1][2][3]

  • Aggregation-Caused Quenching (ACQ): this compound derivatives, especially those with planar structures, tend to aggregate in solution, which can lead to self-quenching and a substantial drop in quantum yield.[1]

  • Substituent Effects: The nature of the chemical groups attached to the coumarin core is crucial. Generally, electron-donating groups at the 7-position enhance fluorescence, while electron-withdrawing groups, such as a nitro group at the 3-position, can quench it.[1][4][5]

  • pH of the Solution: The fluorescence of many coumarin derivatives is sensitive to pH. Changes in pH can alter the electronic structure of the molecule and, consequently, its quantum yield.[1][6][7][8]

  • Presence of Quenchers: Impurities in the sample or solvent, such as molecular oxygen or heavy atoms, can deactivate the excited state of your probe, leading to reduced fluorescence.[1][3]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light can lead to a loss of fluorescence signal.[9]

How can I troubleshoot a low fluorescence signal from my coumarin probe?

A low or absent fluorescence signal can stem from various factors. Here's a systematic approach to troubleshooting:

  • Verify Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific this compound derivative. Mismatched filter sets are a common issue.

  • Assess Probe Integrity and Concentration: Confirm that the probe has been stored correctly to prevent degradation. An overly low concentration will result in a weak signal, while excessively high concentrations can lead to aggregation and self-quenching.

  • Evaluate the Experimental Protocol: For cell-based assays, ensure you are using a cell-permeable probe for intracellular targets or have adequately permeabilized the cells.

troubleshooting_low_signal start Low Fluorescence Signal check_instrument Verify Instrument Settings (Wavelengths, Filters) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_probe Assess Probe Integrity & Concentration probe_ok Probe Viable? check_probe->probe_ok check_protocol Review Experimental Protocol protocol_ok Protocol Sound? check_protocol->protocol_ok instrument_ok->check_probe Yes adjust_instrument Adjust Settings instrument_ok->adjust_instrument No probe_ok->check_protocol Yes replace_probe Prepare Fresh Probe/ Optimize Concentration probe_ok->replace_probe No modify_protocol Modify Protocol (e.g., Permeabilization) protocol_ok->modify_protocol No success Signal Improved protocol_ok->success Yes adjust_instrument->success replace_probe->success modify_protocol->success

Initial troubleshooting workflow for low coumarin fluorescence.
My fluorescence signal is unstable and decreases over time. What is happening?

This is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore.[9]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[9]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.[9]

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium.[1][9]

  • Deoxygenate the Solution: Removing dissolved oxygen from the solvent can sometimes reduce the rate of photobleaching.[1]

How does solvent choice impact the quantum yield of my this compound derivative?

Solvent selection is a critical experimental parameter for optimizing quantum yield.[3]

  • Polarity: For many coumarin derivatives, especially those with flexible amino groups, an increase in solvent polarity leads to a sharp reduction in quantum yield.[2][3] This is often due to the stabilization of a non-emissive, twisted intramolecular charge-transfer (TICT) state.[3]

  • Hydrogen Bonding: The hydrogen-bonding ability of the solvent can also influence the quantum yield. For instance, for 7-hydroxy-4-methylcoumarin, the quantum yield increases with the hydrogen-bond donor ability of the solvent.

  • Viscosity: In some cases, increasing the solvent viscosity can restrict molecular vibrations and rotations, which can be non-radiative decay pathways, thus enhancing the quantum yield.

solvent_effects cluster_solvent Solvent Environment excited_state Excited State (S1) planar_emissive Planar Emissive State excited_state->planar_emissive Favored in less polar solvents tict_non_emissive TICT Non-Emissive State excited_state->tict_non_emissive Stabilized by polar solvents ground_state Ground State (S0) planar_emissive->ground_state Fluorescence (High Quantum Yield) tict_non_emissive->ground_state Non-radiative Decay (Low Quantum Yield) low_polarity Low Polarity (e.g., Toluene) low_polarity->planar_emissive high_polarity High Polarity (e.g., Acetonitrile, Water) high_polarity->tict_non_emissive

Effect of solvent polarity on the decay pathways of a coumarin excited state.
Can aggregation enhance the quantum yield of this compound derivatives?

While aggregation typically leads to quenching (ACQ), some this compound derivatives can exhibit Aggregation-Induced Emission (AIE).[10][11][12][13][14] In AIE-active compounds, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.[13] This phenomenon is often observed in solvent mixtures where the compound is soluble in one component but aggregates in the other (e.g., THF/water mixtures).[14]

Data Presentation

Table 1: Effect of Substituents on the Quantum Yield of Coumarin Derivatives

Compound7-Position Substituent3-Position SubstituentQuantum Yield (Φ)Reference
7-hydroxy-4-methylcoumarin-OH-HVaries with solvent
7-amino-4-methylcoumarin-NH2-HHigh[15]
7-diethylamino-4-methylcoumarin-N(Et)2-H~0.73 (in ethanol)[16]
Derivative with p-methylphenylVariesVaries0.83 (in DMSO)[4][7][8]
6-hydroxy-7-amino-4-methylcoumarin-NH2 (and 6-OH)-H0.81 (in methanol)[15]

Table 2: Influence of Solvent on the Quantum Yield of 7-Amino-4-methylcoumarin Derivatives

SolventPolarityQuantum Yield (Φ)General TrendReference
Non-polar (e.g., Cyclohexane)LowModerateQuantum yield can be lower than in moderately polar solvents.[2][3]
Moderately Polar (e.g., Ethanol)MediumHighOften optimal for high quantum yield.[2][3]
Highly Polar (e.g., Acetonitrile, Water)HighLowSignificant decrease due to TICT state formation.[2][3]
Viscous (e.g., Glycerol)HighCan be highIncreased viscosity can restrict non-radiative decay.[2]

Experimental Protocols

Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound derivative using a known standard.[17][18][19]

Materials:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound derivative (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative and the reference standard in the chosen solvent at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[17]

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.[18]

  • Absorbance Measurement:

    • Select an excitation wavelength where both the sample and the standard have significant absorbance.

    • Record the absorbance spectra of the solvent (as a blank) and all the prepared solutions using a UV-Vis spectrophotometer.[17]

    • Note the absorbance values at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Set the excitation and emission slit widths to be narrow to ensure good spectral resolution while maintaining an adequate signal-to-noise ratio. These settings must remain constant for all measurements.[17]

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectra for all sample and standard solutions.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each recorded fluorescence spectrum.[17]

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[17]

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The plots should yield straight lines passing through the origin.

    • Calculate the gradient (Grad) of the straight line for both the sample (Grad_S) and the reference (Grad_R).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_S) is calculated using the following equation:[19] Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²) Where:

      • Φ_R is the quantum yield of the reference standard.

      • Grad_S and Grad_R are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

      • n_S and n_R are the refractive indices of the solvents used for the sample and reference, respectively.

quantum_yield_workflow start Start prep_solutions Prepare Dilutions of Sample and Standard start->prep_solutions measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate_spectra Integrate Spectra to get Intensity (I) measure_fluor->integrate_spectra plot_data Plot Intensity vs. Absorbance integrate_spectra->plot_data calculate_grad Calculate Gradients (Grad_S, Grad_R) plot_data->calculate_grad calculate_qy Calculate Quantum Yield using Equation calculate_grad->calculate_qy end End calculate_qy->end

Experimental workflow for measuring relative quantum yield.
Protocol to Test for Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE)

This protocol helps determine if aggregation is enhancing or quenching the fluorescence of your this compound derivative.

Materials:

  • Fluorometer

  • Your this compound derivative

  • A "good" solvent in which the probe is highly soluble (e.g., THF, DMSO)

  • A "poor" solvent in which the probe is insoluble (e.g., water)[1]

Methodology:

  • Prepare a Stock Solution: Dissolve your probe in the "good" solvent at a concentration where it is fully dissolved and fluorescent.[1]

  • Measure Initial Fluorescence: Record the fluorescence spectrum of this solution.[1]

  • Titrate with "Poor" Solvent: Gradually add increasing fractions of the "poor" solvent to the solution (e.g., increasing the water fraction from 0% to 90%).[1]

  • Record Fluorescence at Each Step: After each addition of the "poor" solvent, mix thoroughly and record the fluorescence spectrum.

  • Analyze the Results:

    • Aggregation-Caused Quenching (ACQ): If the fluorescence intensity decreases as the "poor" solvent is added, this indicates that aggregation is causing quenching.[1]

    • Aggregation-Induced Emission (AIE): If the fluorescence intensity is low in the "good" solvent and increases significantly as the "poor" solvent is added and aggregates form, your derivative exhibits AIE.[12]

References

Validation & Comparative

Validation of a 4-Methylcoumarin-Based Enzyme Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzyme assays are a cornerstone of life science research and drug discovery, providing critical insights into enzyme function and inhibition. Among the various assay formats, those utilizing fluorogenic substrates, particularly 4-methylcoumarin derivatives, have gained prominence due to their high sensitivity. This guide provides an objective comparison of this compound-based enzyme assays with a widely used colorimetric alternative, the p-nitrophenyl phosphate (pNPP) assay. Supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate assay for their specific needs.

Principle of Detection

This compound-Based Assays: These assays employ a substrate in which a this compound derivative, such as 4-methylumbelliferone (4-MU) or 7-amino-4-methylcoumarin (AMC), is linked to a moiety recognized by the enzyme of interest. The intact substrate is typically non-fluorescent or weakly fluorescent. Enzymatic cleavage releases the highly fluorescent this compound derivative, and the resulting increase in fluorescence is directly proportional to enzyme activity.[1][2]

p-Nitrophenyl Phosphate (pNPP)-Based Assays: This colorimetric assay utilizes p-nitrophenyl phosphate as a substrate. The enzyme catalyzes the hydrolysis of pNPP, releasing p-nitrophenol (pNP).[3] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product with a strong absorbance at 405-420 nm.[3] The rate of color formation is proportional to the enzyme's activity.[3]

Performance Characteristics: A Comparative Analysis

The choice between a fluorometric and a colorimetric assay often depends on the specific requirements of the experiment, such as the need for high sensitivity, the concentration of the enzyme in the sample, and budget constraints.

FeatureThis compound-Based Assay (Fluorometric)p-Nitrophenyl Phosphate (pNPP) Assay (Colorimetric)
Sensitivity High (picogram to nanogram levels)Moderate (nanogram to microgram levels)[4]
Limit of Detection (LOD) LowerHigher
Dynamic Range BroaderNarrower
Instrumentation Fluorometer or fluorescence plate readerSpectrophotometer or colorimeter
Cost Generally higher (substrates and instrumentation)More cost-effective (reagents and instrumentation)
Susceptibility to Interference Potential for interference from fluorescent compounds in the sampleCan be affected by sample turbidity or colored impurities[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for both assay types. It is important to note that these values can vary depending on the specific enzyme, substrate, and assay conditions.

Table 1: General Performance Comparison

ParameterThis compound AssaypNPP Assay
Typical Substrate Concentration 10 - 100 µM1 - 10 mM
Typical Incubation Time 15 - 60 minutes30 - 60 minutes
Excitation Wavelength (nm) ~365N/A
Emission Wavelength (nm) ~450N/A
Absorbance Wavelength (nm) N/A405 - 420

Table 2: Kinetic Parameters for Alkaline Phosphatase

SubstrateEnzyme SourceKmVmax
4-Methylumbelliferyl PhosphateBovine Intestinal Mucosa0.02 mM1.5 µmol/min/mg
p-Nitrophenyl Phosphate (pNPP)Calf Intestine0.4 - 7.6 x 10-4 M1.6 - 3.12 µmoles min-1 unit-1

Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition).[5]

Signaling Pathway and Experimental Workflow

Enzymatic Reaction of a this compound-Based Substrate

Enzymatic_Reaction Substrate This compound-Substrate (Non-fluorescent) Enzyme Enzyme Substrate->Enzyme Binding Enzyme->Enzyme Product This compound (Fluorescent) Enzyme->Product Catalytic Cleavage Cleaved_Substrate Cleaved Substrate Moiety

Caption: Enzymatic cleavage of a this compound-based substrate.

General Experimental Workflow for Enzyme Assay Validation

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Buffer - Substrate Stock - Enzyme Stock A1 Dispense Reagents into Microplate: - Buffer - Enzyme/Blank P1->A1 P2 Prepare Standard Curve Solutions D1 Plot Standard Curve P2->D1 A2 Pre-incubate at Assay Temperature A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Incubate for a Defined Time A3->A4 A5 Stop Reaction (if necessary) A4->A5 A6 Read Signal (Fluorescence or Absorbance) A5->A6 D2 Calculate Enzyme Activity A6->D2 D1->D2 D3 Determine Kinetic Parameters (Km, Vmax) D2->D3 D4 Assess Validation Parameters (Linearity, Precision, Accuracy) D2->D4

Caption: A generalized workflow for validating an enzyme assay.

Experimental Protocols

Protocol 1: β-Galactosidase Assay Using 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

Materials:

  • 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) substrate

  • 4-Methylumbelliferone (4-MU) standard

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • Enzyme source (e.g., cell lysate)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 460 nm)

Procedure:

  • Prepare 4-MU Standard Curve:

    • Prepare a stock solution of 4-MU in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).

  • Prepare Reaction Mix:

    • Prepare a working solution of MUG substrate in Assay Buffer (e.g., 1 mM).

  • Assay:

    • Add 50 µL of sample (or blank - Assay Buffer) to each well of the microplate.

    • Add 50 µL of the MUG working solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for a suitable time (e.g., 30 minutes), protected from light.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measurement:

    • Read the fluorescence of the standards and samples on a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

    • Determine the concentration of 4-MU produced in each sample from the standard curve.

    • Calculate the enzyme activity (e.g., in nmol/min/mg of protein).

Protocol 2: Alkaline Phosphatase Assay Using p-Nitrophenyl Phosphate (pNPP)

Materials:

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • p-Nitrophenol (pNP) standard

  • Assay Buffer (e.g., 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2)

  • Stop Solution (e.g., 3 M NaOH)

  • Enzyme source (e.g., serum sample)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader (405 nm)

Procedure:

  • Prepare pNP Standard Curve:

    • Prepare a stock solution of pNP in a suitable solvent (e.g., water).

    • Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., 0, 12.5, 25, 50, 100, 200 µM).

  • Prepare Reaction Mix:

    • Prepare a working solution of pNPP substrate in Assay Buffer (e.g., 10 mM).

  • Assay:

    • Add 20 µL of sample (or blank - Assay Buffer) to each well of the microplate.

    • Add 100 µL of the pNPP working solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for a suitable time (e.g., 15 minutes).

    • Stop the reaction by adding 80 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance of the standards and samples at 405 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the absorbance of the pNP standards against their concentrations to generate a standard curve.

    • Determine the concentration of pNP produced in each sample from the standard curve.

    • Calculate the enzyme activity (e.g., in U/L).

Conclusion

Both this compound-based and pNPP-based enzyme assays are valuable tools in research and drug development. The choice between them should be guided by the specific requirements of the study. This compound assays offer superior sensitivity, making them ideal for applications involving low enzyme concentrations or for high-throughput screening where miniaturization is key. In contrast, pNPP assays are more cost-effective and simpler to perform, making them a suitable choice for routine analyses where high sensitivity is not a critical factor. Proper validation of any chosen assay, including assessment of linearity, precision, and accuracy, is paramount to ensure reliable and reproducible results.

References

A Comparative Guide to the Photostability of 4-Methylcoumarin and Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a suitable fluorophore is a critical decision that directly impacts data quality and experimental outcomes. Photostability, the ability of a fluorophore to resist light-induced degradation, is a key performance parameter. This guide provides an objective comparison of the photostability of 4-Methylcoumarin, a widely used blue-emitting fluorophore, and fluorescein, a classic green-emitting dye.

Quantitative Photostability Comparison

The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φp), which represents the probability of a molecule being photochemically altered per absorbed photon. A lower photobleaching quantum yield indicates higher photostability. While direct, side-by-side comparisons under identical conditions are limited in the literature, the following table summarizes available quantitative data to facilitate a comparative assessment.

ParameterThis compound (and derivatives)Fluorescein
Photobleaching Quantum Yield (Φp) Φp for a coumarin derivative (coumarin-caged luciferin) has been reported as 3.87 x 10⁻³ at 325 nm excitation.[1]An average fluorescein molecule emits between 30,000 to 40,000 photons before photobleaching.[2] This can be used to estimate a Φp in the order of 10⁻⁵ to 10⁻⁴.
General Photostability Generally considered to have good to high photostability.[3]Known to be susceptible to photobleaching, exhibiting low to moderate photostability.[3]

Note: Photobleaching quantum yields are highly dependent on the experimental conditions, including the solvent, oxygen concentration, and illumination intensity.

Experimental Protocols

A standardized method for quantifying and comparing the photostability of different fluorophores is crucial for making informed decisions. The following protocol outlines a general procedure for a photobleaching experiment.

Measurement of Photobleaching Quantum Yield

The photobleaching quantum yield (Φp) is a fundamental parameter for assessing fluorophore stability.

Objective: To determine the photobleaching quantum yield of this compound and fluorescein.

Materials:

  • Spectrofluorometer or a fluorescence microscope with a stable light source (laser or arc lamp) and a sensitive detector.

  • Cuvettes or microscope slides.

  • Solutions of this compound and fluorescein of known concentrations in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Actinometer for measuring light intensity.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of this compound and fluorescein in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to ensure uniform illumination.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching: Continuously illuminate the sample with a monochromatic light source of known and constant intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.

  • Data Analysis: The photobleaching quantum yield (Φp) can be calculated from the rate of fluorescence decay, the initial concentration of the fluorophore, and the measured photon flux.

Photobleaching Mechanisms and Pathways

Photobleaching is an irreversible process involving the photochemical destruction of a fluorophore in its excited state. The primary pathways for photobleaching of both this compound and fluorescein involve the excited triplet state and interaction with molecular oxygen.

The following diagrams illustrate the generalized photobleaching pathways for this compound and fluorescein.

G Photobleaching Experimental Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_4mc Prepare this compound Solution measure_initial Measure Initial Fluorescence (F₀) prep_4mc->measure_initial prep_fl Prepare Fluorescein Solution prep_fl->measure_initial illuminate Continuous Illumination measure_initial->illuminate measure_decay Measure Fluorescence Decay (F(t)) illuminate->measure_decay plot_data Plot F(t)/F₀ vs. Time measure_decay->plot_data calc_yield Calculate Photobleaching Quantum Yield (Φp) plot_data->calc_yield

References

Unlocking the Anticancer Potential of 4-Methylcoumarin Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methylcoumarin derivatives as promising anticancer agents. It offers a comparative examination of their efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The quest for novel, effective, and safer chemotherapeutic agents is a continuous endeavor in oncology. Coumarins, a class of natural phenolic compounds, and their synthetic derivatives have emerged as a promising scaffold in anticancer drug discovery.[1][2][3] Among these, this compound derivatives have garnered significant attention due to their potential to overcome some limitations of earlier coumarin-based compounds, such as metabolic instability.[1] This guide delves into the cytotoxic effects of various this compound derivatives against several human cancer cell lines, elucidating the key structural features that govern their anticancer activity.

Comparative Anticancer Activity of this compound Derivatives

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the coumarin ring.[1] The following tables summarize the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Table 1: Cytotoxicity of this compound Derivatives against K562, LS180, and MCF-7 Cancer Cell Lines [1][2][3][4]

CompoundSubstituentsIC50 (µM) vs. K562 (Chronic Myelogenous Leukemia)IC50 (µM) vs. LS180 (Colon Adenocarcinoma)IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma)
1 7-hydroxy-4-methyl111.0 ± 28.4>200189.8 ± 23.6
8 7,8-dihydroxy-4-methyl>200>200>200
9 7,8-dihydroxy-3-ethyl-4-methyl81.3 ± 13.967.8 ± 2.482.3 ± 4.5
10 7,8-dihydroxy-4-methyl-3-propyl38.8 ± 1.247.3 ± 4.149.3 ± 2.7
11 3-decyl-7,8-dihydroxy-4-methyl42.4 ± 3.125.2 ± 1.925.1 ± 2.3
27 6-bromo-4-bromomethyl-7-hydroxy45.8 ± 5.532.7 ± 3.839.1 ± 4.2

Key Structure-Activity Relationship Insights:

  • Hydroxylation at C7 and C8: The presence of two hydroxyl groups at the C7 and C8 positions appears to enhance cytotoxic potency.[4] For instance, 7,8-dihydroxy-4-methylcoumarin derivatives (compounds 9, 10, and 11) generally exhibit lower IC50 values compared to the 7-hydroxy counterpart (compound 1).[4]

  • Alkylation at C3: The introduction of a long alkyl chain at the C3 position generally improves anticancer activity, likely by increasing lipophilicity and enhancing cell penetration.[3][4] This trend is evident when comparing compounds 9, 10, and 11, where the n-decyl chain in compound 11 results in the most potent activity against LS180 and MCF-7 cells.[2][4]

  • Acetoxylation Reduces Activity: Conversion of the hydroxyl groups at C7 and C8 to acetoxy groups generally leads to a decrease in cytotoxic activity.[1][4]

  • Halogenation: The presence of bromine atoms, as seen in compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin), can contribute to reasonable cytotoxic activities.[2][3][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess cell viability and proliferation by measuring the metabolic activity of cells.[1]

  • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubated overnight at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.[1] The final concentration of DMSO in the wells should not exceed 0.5%.[4]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.[4]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT, and the plates are incubated for another 4 hours at 37°C.[4] During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[1]

  • Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in 200 μL of DMSO.[4] The optical density is measured at 570 nm with a background correction at 655 nm using a microplate reader.[4] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment and Harvesting: Cancer cells are treated with the this compound derivatives for a specified time, then harvested and washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis using Propidium Iodide Staining

This method utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

  • Cell Fixation: Treated and untreated cancer cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[1]

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a solution containing RNase A and Propidium Iodide (PI).[1]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.

G cluster_0 In Vitro Anticancer Evaluation cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies start Cancer Cell Lines (e.g., K562, LS180, MCF-7) treatment Treatment with This compound Derivatives start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt MTT Assay incubation->mtt apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle ic50 IC50 Determination mtt->ic50

Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_outcomes Cellular Outcomes Methylcoumarin This compound Derivative PI3K PI3K Methylcoumarin->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Concluding Remarks

The structure-activity relationship studies of this compound derivatives highlight their potential as a versatile scaffold for the development of novel anticancer agents.[4] The key to enhancing their cytotoxic efficacy lies in the strategic modification of the coumarin ring, particularly at the C3, C7, and C8 positions. The data presented in this guide provides a solid foundation for the rational design of more potent and selective this compound-based anticancer drugs. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

A Comparative Analysis of 7-Hydroxy- and 7-Amino-4-Methylcoumarin Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based assays, 7-hydroxy-4-methylcoumarin (7-HMC) and 7-amino-4-methylcoumarin (AMC) stand out as two of the most widely utilized fluorogenic probes. Their application spans from fundamental enzyme kinetics to high-throughput screening in drug discovery. This guide provides a comprehensive comparison of these two coumarin derivatives, offering insights into their photophysical properties, pH sensitivity, and practical applications, supported by experimental data and protocols to aid researchers in selecting the optimal probe for their specific needs.

Key Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent probe is fundamentally guided by its intrinsic photophysical properties. The following table summarizes the key quantitative data for 7-amino-4-methylcoumarin and 7-hydroxy-4-methylcoumarin, providing a clear comparison of their performance metrics.

Property7-Amino-4-methylcoumarin (AMC)7-Hydroxy-4-methylcoumarin (7-HMC, 4-Methylumbelliferone)
Excitation Maximum (λex) ~341-351 nm[1][2]~360 nm[3]
Emission Maximum (λem) ~440-445 nm[1][4][5]~448 nm[3]
Molar Extinction Coefficient (ε) ~18,400 M⁻¹cm⁻¹[6]~36,700 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ) Varies with derivative, can be high[6]Varies with derivative, can be high (e.g., 0.25-0.32 for some MIF inhibitors)[7]
pH Sensitivity Fluorescence is largely independent of pH in the range of 3-10[6]Fluorescence is highly pH-dependent (pKa ~7.5), with significantly reduced fluorescence in acidic environments (pH < 6.5)[6]

Core Distinction: The Impact of pH

The primary difference between 7-HMC and AMC lies in their response to pH. 7-HMC, with its hydroxyl group, exhibits significant pH-dependent fluorescence. In acidic environments (pH < 6.5), the fluorescence of 7-HMC is significantly reduced, a crucial consideration for assays conducted under such conditions.[6] In contrast, the amino group of AMC renders its fluorescence largely independent of pH within a broad physiological range (pH 3-10), making it a more robust choice for applications where pH may fluctuate or in acidic cellular compartments like lysosomes.[6]

Applications in Enzyme Assays and Drug Screening

Both 7-HMC and AMC are extensively used as reporter molecules in enzyme assays. The general principle involves conjugating the coumarin to a substrate for the enzyme of interest. In this conjugated form, the coumarin's fluorescence is quenched. Upon enzymatic cleavage, the free coumarin is released, resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity.[5][8]

7-Amino-4-methylcoumarin (AMC) is a fluorescent probe commonly used for peptide labeling in the study of proteases.[5] Conjugation of AMC to a peptide substrate quenches its fluorescent signal. Enzymatic cleavage by proteases releases AMC, and its fluorescence can be used to quantify enzyme activity.[5] AMC is also utilized in high-throughput screening for deubiquitinating enzyme (DUB) inhibitors.[8]

7-Hydroxy-4-methylcoumarin (7-HMC) and its derivatives are widely employed as fluorescent substrates for detecting enzyme activity, particularly in studies of enzyme kinetics, metabolic processes, and signaling pathways.[] They are also used to measure the oxidative activities of cytochrome P450 (CYP) enzymes.[10]

Experimental Protocols

General Protocol for a Protease Assay using an AMC-Conjugated Substrate

This protocol outlines a general procedure for measuring the activity of a protease using a fluorogenic substrate conjugated to 7-amino-4-methylcoumarin.

Materials:

  • Protease of interest

  • AMC-conjugated peptide substrate

  • Assay buffer (e.g., Tris or PBS at optimal pH for the enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-conjugated substrate in a suitable solvent like DMSO.

    • Dilute the enzyme and substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically.

  • Assay Setup:

    • Pipette the assay buffer into the wells of the 96-well plate.

    • Add the enzyme solution to the appropriate wells. Include "no enzyme" controls to measure background fluorescence.

    • Add test compounds (inhibitors or activators) at various concentrations to the desired wells. Include "no inhibitor" controls.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 10-15 minutes).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the AMC-conjugated substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Subtract the background fluorescence from the "no enzyme" controls.

    • Determine the percent inhibition or activation relative to the "no inhibitor" control.

Visualizing the Workflow and Underlying Principles

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow for an enzyme inhibition assay and the general principle of coumarin-based probe activation.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Buffer Plate Pipette Reagents into Microplate Reagents->Plate Compounds Prepare Test Compounds Compounds->Plate Incubate Pre-incubate Plate->Incubate Add_Substrate Add Substrate (Initiate Reaction) Incubate->Add_Substrate Read Measure Fluorescence Add_Substrate->Read Calculate Calculate Reaction Rates Read->Calculate Analyze Determine % Inhibition Calculate->Analyze

Caption: Experimental workflow for a typical enzyme inhibition assay.

Coumarin_Probe_Activation cluster_before Before Enzymatic Cleavage cluster_after After Enzymatic Cleavage Quenched_Probe Substrate-Coumarin (Non-fluorescent) Free_Coumarin Free Coumarin (Fluorescent) Quenched_Probe->Free_Coumarin Enzyme Cleaved_Substrate Cleaved Substrate Quenched_Probe->Cleaved_Substrate

Caption: Principle of coumarin-based fluorescent probe activation.

Conclusion: Selecting the Right Probe

The choice between 7-hydroxy- and 7-amino-4-methylcoumarin hinges on the specific experimental requirements.

Choose 7-hydroxy-4-methylcoumarin when:

  • The assay is performed in a neutral to alkaline pH environment.

  • The pH-dependent fluorescence can be leveraged as a sensing mechanism.

  • A higher molar extinction coefficient is a primary consideration.[6]

Choose 7-amino-4-methylcoumarin when:

  • The assay involves acidic conditions or cellular compartments like endosomes or lysosomes.

  • Consistent fluorescence across a wide pH range is critical for quantitative accuracy.[6]

  • The experiment involves studying processes that traverse through acidic environments, such as endocytosis.[6]

By understanding the distinct characteristics of these two powerful fluorophores, researchers can make informed decisions to ensure the acquisition of accurate and reliable data in their fluorescence-based assays.

References

Evaluating the Specificity of 4-Methylcoumarin-Based Enzyme Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate enzyme substrate is paramount for the generation of accurate and reproducible data in biochemical assays. Among the various classes of fluorogenic substrates, those based on 4-methylcoumarin have gained widespread use due to their favorable spectroscopic properties and versatility. This guide provides an objective comparison of the performance of this compound-based substrates with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable substrate for your research needs.

Data Presentation: A Comparative Analysis of Kinetic Parameters

The specificity of an enzyme for a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Kₘ ratio signifies greater catalytic efficiency and specificity. The following tables summarize the kinetic parameters of this compound-based substrates and their alternatives for several key enzyme classes.

Table 1: Comparison of Substrates for Caspase-3

SubstrateReporter GroupKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Ac-DEVD-AMC7-Amino-4-methylcoumarin109.19.1 x 10⁵[1]
Ac-DEVD-AFC7-Amino-4-trifluoromethylcoumarin16.8-1.3 x 10⁶[2]
Ac-DEVD-pNAp-Nitroaniline112.42.2 x 10⁵[2]

Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a widely used fluorogenic substrate for caspase-3.[1] While its Kₘ is comparable to the chromogenic substrate Ac-DEVD-pNA, its catalytic efficiency is significantly higher. The trifluoromethylated coumarin derivative, Ac-DEVD-AFC, exhibits an even greater catalytic efficiency, highlighting the impact of fluorophore modification on substrate performance.[2]

Table 2: Comparison of Substrates for Blood-Clotting Proteases

EnzymeSubstrate (this compound-based)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Human α-ThrombinBoc-Asp(OBzl)-Pro-Arg-NH-Mec111601.5 x 10⁷[3]
Bovine Factor XaZ-Glu-Gly-Arg-NH-Mec59193.2 x 10⁵[3]
Bovine TrypsinBoc-Gln-Ala-Arg-NH-Mec6.01202.0 x 10⁷[3]

Peptide amides of 7-amino-4-methylcoumarin (NH-Mec) are effective substrates for various serine proteases involved in the blood coagulation cascade. The specificity is largely determined by the peptide sequence recognized by the enzyme.[3]

Table 3: Comparison of Substrates for β-Galactosidase

SubstrateReporter GroupKₘ (mM)Vmax (relative units)NotesReference
4-MUG4-Methylumbelliferyl0.15634.89 mOD/minStandard fluorogenic substrate[4]
FDGFluorescein0.0181.9 µmol/(min·mg)Higher sensitivity, stepwise hydrolysis[5]
ONPGo-Nitrophenyl0.2433.4 mOD/minChromogenic substrate[4]

4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG) is a classic fluorogenic substrate for β-galactosidase. Fluorescein di-β-D-galactopyranoside (FDG) offers higher sensitivity but exhibits more complex, two-step hydrolysis kinetics.[4][5] The choice between these substrates often depends on the required sensitivity and the experimental setup.

Experimental Protocols

To ensure a fair and accurate comparison of substrate specificity, it is crucial to follow a standardized experimental protocol. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Michaelis-Menten Constants (Kₘ and Vmax)

This protocol outlines the steps to determine the kinetic parameters of an enzyme with different substrates.

Materials:

  • Purified enzyme of interest

  • Substrates to be tested (e.g., this compound-based and alternatives)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)

  • 96-well black microplates (for fluorescence assays) or clear microplates (for colorimetric assays)

  • Microplate reader with appropriate filters for excitation and emission or absorbance measurement

  • Stop solution (e.g., high pH buffer like 0.2 M Na₂CO₃ for this compound substrates)

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of each substrate in the assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kₘ.

  • Enzyme Preparation: Dilute the enzyme in the assay buffer to a concentration that will yield a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • Pipette 50 µL of each substrate dilution into the wells of the microplate in triplicate.

    • Include a "no substrate" control (assay buffer only) and a "no enzyme" control (substrate at the highest concentration without enzyme) for background correction.

  • Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction. Mix gently by pipetting or orbital shaking.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time. The incubation time should be within the linear range of the reaction.

  • Stop the Reaction (for endpoint assays): Add 50 µL of the stop solution to each well.

  • Measurement:

    • Fluorogenic substrates: Measure the fluorescence intensity using a microplate reader. For this compound-based substrates, typical excitation is ~360 nm and emission is ~450 nm.

    • Chromogenic substrates: Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from all readings.

    • Convert the fluorescence/absorbance units to product concentration using a standard curve of the free fluorophore/chromophore.

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = Vmax * [S] / (Kₘ + [S])) using non-linear regression analysis to determine the Kₘ and Vmax values.

Protocol 2: Comparative Specificity Assay using a Panel of Enzymes

This protocol is designed to assess the specificity of a substrate by testing its activity against a panel of related enzymes.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Instead of using a single enzyme, set up parallel assays with a panel of enzymes (e.g., different caspases, proteases, or glycosidases).

  • Use a fixed, saturating concentration of the substrate for all enzymes.

  • Measure the enzymatic activity for each enzyme with the substrate.

  • Compare the relative activity of the substrate across the enzyme panel. A highly specific substrate will show high activity with the target enzyme and minimal or no activity with other enzymes.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways where this compound-based substrates are commonly employed.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage & Activation DEVD-AMC Ac-DEVD-AMC (Substrate) Caspase-3->DEVD-AMC Cleavage Fluorescence Fluorescence DEVD-AMC->Fluorescence Release of AMC

Caption: Caspase activation signaling pathway leading to apoptosis.

Experimental Workflow Diagram

Substrate_Specificity_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Substrate Dilutions Substrate Dilutions Prepare Reagents->Substrate Dilutions Enzyme Dilution Enzyme Dilution Prepare Reagents->Enzyme Dilution Set up Microplate Set up Microplate Substrate Dilutions->Set up Microplate Initiate Reaction Initiate Reaction Enzyme Dilution->Initiate Reaction Add Substrates Add Substrates Set up Microplate->Add Substrates Add Substrates->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Signal Measure Signal Stop Reaction->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis Determine Km & Vmax Determine Km & Vmax Data Analysis->Determine Km & Vmax Compare Specificity Compare Specificity Determine Km & Vmax->Compare Specificity End End Compare Specificity->End

Caption: Experimental workflow for evaluating enzyme substrate specificity.

Logical Relationship Diagram

Substrate_Comparison_Logic cluster_substrates Substrate Candidates cluster_parameters Performance Metrics Enzyme Enzyme Kinetic Assay Kinetic Assay Enzyme->Kinetic Assay This compound\nSubstrate This compound Substrate This compound\nSubstrate->Kinetic Assay Alternative\nSubstrate A Alternative Substrate A Alternative\nSubstrate A->Kinetic Assay Alternative\nSubstrate B Alternative Substrate B Alternative\nSubstrate B->Kinetic Assay Km Km Kinetic Assay->Km Vmax Vmax Kinetic Assay->Vmax kcat/Km kcat/Km Kinetic Assay->kcat/Km Optimal Substrate Optimal Substrate Km->Optimal Substrate Lower is Better Vmax->Optimal Substrate kcat/Km->Optimal Substrate Higher is Better

Caption: Logical relationship for comparing enzyme substrates.

References

Cross-Validation of 4-Methylcoumarin (4-MC) Assay Results with Other Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal assay for measuring enzyme activity is a critical decision that impacts data quality, throughput, and cost. Assays based on the fluorogenic substrate 4-Methylcoumarin (4-MC) are widely utilized due to their high sensitivity. This guide provides an objective comparison of the 4-MC assay's performance with alternative methods, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and traditional colorimetric assays. Supporting experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows are presented to aid in the selection of the most appropriate assay for your research needs.

Data Presentation: Quantitative Comparison of Assay Performance

The selection of an enzyme assay often involves a trade-off between sensitivity, cost, and susceptibility to interference. The following tables summarize key performance metrics for 4-MC assays and their alternatives, offering a quantitative basis for comparison.

Assay MethodAnalyte/Enzyme ClassKey Performance MetricReported ValueReference(s)
This compound (AMC) Assay Caspase-3--[1][2][3][4]
Deubiquitinating Enzymes (DUBs)IC50Varies by inhibitor[5]
Monoacylglycerol Lipase (MAGL)Km130 µM (for 4MC-butyrate)[6]
Carbonic Anhydrase-IIIC50263 ± 0.3 µM - 456 ± 0.1 µM[7]
Fluorescence Polarization (FP) MBD2-MBD InteractionZ'-factor0.08[8]
ProteasesSensitivity2 to 20-fold more sensitive than non-FP fluorescent assay[9]
Kinases, Protease, PhosphataseFluorophore ConcentrationLow (1-3 nM) for kinases; Higher (20-1200 nM) for protease/phosphatase to reduce interference[10]
Time-Resolved FRET (TR-FRET) MBD2-MBD InteractionZ'-factor0.58 - 0.59[8]
Kinase Autophosphorylation-Robust and sensitive for HTS[11]
Methyl-Lysine ReadersZ'-factor≥ 0.9
Colorimetric Assay HIV-1 ProteaseKm128.6 ± 1.0 µM (Wild-Type)
kcat1.067 ± 0.003 s⁻¹ (Wild-Type)
kcat/Km8300 M⁻¹s⁻¹ (Wild-Type)
S-adenosylhomocysteine hydrolase-Comparable results to ADA-coupled assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for the 4-MC assay and its compared alternatives.

This compound (4-MC) Based Hydrolase Assay Protocol

This protocol is a general guideline for measuring the activity of a hydrolase enzyme, such as a protease or phosphatase, using a 4-MC-based substrate.

Materials:

  • Enzyme of interest

  • 4-MC-conjugated substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (specific to the enzyme)

  • Enzyme inhibitors (for control experiments)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 4-MC substrate in a suitable solvent (e.g., DMSO).

    • Dilute the enzyme and substrate to their final working concentrations in pre-warmed Assay Buffer. The optimal concentrations should be determined empirically.

  • Assay Setup:

    • Add 50 µL of the enzyme solution to each well of the microplate.

    • For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature.

    • To initiate the reaction, add 50 µL of the 4-MC substrate solution to each well.

  • Measurement:

    • Immediately place the microplate in a fluorescence reader.

    • Measure the increase in fluorescence intensity over time. For 7-amino-4-methylcoumarin (AMC), typical excitation and emission wavelengths are around 350-380 nm and 440-460 nm, respectively.[1][2][3][4]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For inhibitor studies, plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

Fluorescence Polarization (FP) Assay Protocol

This protocol outlines a competitive binding assay for screening enzyme inhibitors.

Materials:

  • Enzyme of interest

  • Fluorescently labeled ligand (tracer)

  • Assay Buffer

  • Test compounds (potential inhibitors)

  • 96-well or 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the enzyme and fluorescent tracer to their optimal working concentrations in Assay Buffer.

  • Assay Setup:

    • Add a small volume of the test compound solution to the wells.

    • Add the enzyme solution to the wells and incubate for a period to allow for binding.

    • Add the fluorescent tracer to all wells.

  • Measurement:

    • Incubate the plate to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the tracer by the test compound, signifying inhibition.

    • Calculate the Z'-factor to assess assay quality.[8]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

This protocol describes a typical kinase activity assay using TR-FRET technology.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate (e.g., fluorescein-labeled)

  • ATP

  • Terbium-labeled anti-phospho-specific antibody (donor)

  • EDTA (to stop the reaction)

  • Assay Buffer

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Kinase Reaction:

    • In the microplate wells, combine the kinase, fluorescein-labeled substrate, and ATP.

    • Incubate to allow for phosphorylation of the substrate.

  • Detection:

    • Add EDTA to stop the kinase reaction.

    • Add the terbium-labeled antibody, which will bind to the phosphorylated substrate.

  • Measurement:

    • Incubate to allow for antibody-substrate binding.

    • Measure the TR-FRET signal on a compatible plate reader. Excitation is typically around 340 nm, with emission measured at two wavelengths (e.g., 615 nm for terbium and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm). An increase in this ratio corresponds to higher kinase activity.

    • The Z'-factor can be calculated to evaluate the assay's suitability for high-throughput screening.[8][12]

Colorimetric Protease Assay Protocol

This protocol is a general method for measuring protease activity using a chromogenic substrate.

Materials:

  • Protease of interest

  • Chromogenic substrate (e.g., p-nitroanilide (pNA) conjugated peptide)

  • Assay Buffer

  • 96-well clear microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve the chromogenic substrate in a suitable solvent and then dilute to the final concentration in Assay Buffer.

    • Prepare the protease solution in Assay Buffer.

  • Assay Setup:

    • Add the protease solution to the wells of the microplate.

    • Initiate the reaction by adding the chromogenic substrate solution.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the released chromophore (e.g., 405 nm for pNA) over time.[1]

  • Data Analysis:

    • Determine the rate of substrate cleavage by calculating the change in absorbance per unit time.

    • Kinetic parameters such as Km and Vmax can be determined by measuring the reaction rates at various substrate concentrations.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discussed assays.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes G cluster_par Protease-Activated Receptor Signaling Protease Protease PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage of N-terminus Tethered Ligand Tethered Ligand PAR->Tethered Ligand Exposure G-protein G-protein PAR->G-protein Activation Tethered Ligand->PAR Intramolecular Binding & Activation Downstream Signaling Downstream Signaling G-protein->Downstream Signaling G cluster_workflow 4-MC Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Enzyme Add Enzyme Prepare Reagents->Add Enzyme Pre-incubate with Inhibitor (optional) Pre-incubate with Inhibitor (optional) Add Enzyme->Pre-incubate with Inhibitor (optional) Add 4-MC Substrate Add 4-MC Substrate Pre-incubate with Inhibitor (optional)->Add 4-MC Substrate Measure Fluorescence Measure Fluorescence Add 4-MC Substrate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End G cluster_fp_workflow Fluorescence Polarization Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Test Compound Add Test Compound Prepare Reagents->Add Test Compound Add Enzyme Add Enzyme Add Test Compound->Add Enzyme Add Fluorescent Tracer Add Fluorescent Tracer Add Enzyme->Add Fluorescent Tracer Incubate Incubate Add Fluorescent Tracer->Incubate Measure FP Measure FP Incubate->Measure FP Analyze Data Analyze Data Measure FP->Analyze Data End End Analyze Data->End G cluster_trfret_workflow TR-FRET Assay Workflow Start Start Kinase Reaction Incubate Kinase, Substrate & ATP Start->Kinase Reaction Stop Reaction Add EDTA Kinase Reaction->Stop Reaction Detection Add Donor-labeled Antibody Stop Reaction->Detection Incubate Incubate Detection->Incubate Measure TR-FRET Measure TR-FRET Incubate->Measure TR-FRET Analyze Data Analyze Data Measure TR-FRET->Analyze Data End End Analyze Data->End

References

Unlocking Anticancer Potential: A Comparative Guide to the Cytotoxicity of 4-Methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methylcoumarin derivatives as anticancer agents. It offers a comparative look at their efficacy, supported by quantitative data, detailed experimental protocols, and a visualization of a key biological pathway.

Coumarins, a class of natural phenolic compounds, and their synthetic derivatives have emerged as a promising scaffold in anticancer drug discovery. Among these, this compound derivatives have garnered significant attention. This guide delves into the cytotoxic effects of various this compound derivatives against several human cancer cell lines, elucidating the key structural features that govern their anticancer activity.

Comparative Anticancer Activity of this compound Derivatives

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the coumarin ring. The following table summarizes the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential. The data is primarily drawn from a comprehensive study by Miri et al. (2016), which systematically investigated the cytotoxicity of twenty-seven this compound derivatives.[1][2][3][4]

Data Presentation: Cytotoxicity of this compound Derivatives (IC50 in µM)

CompoundR1R2R3R4K562 (Chronic Myelogenous Leukemia)LS180 (Colon Adenocarcinoma)MCF-7 (Breast Adenocarcinoma)
1 HOHHH111.0 ± 28.4>200189.8 ± 23.6
8 HOHOHH>200>200>200
9 EthylOHOHH81.3 ± 13.967.8 ± 2.482.3 ± 4.5
10 n-HexylOHOHH28.6 ± 1.1 31.8 ± 1.9 34.1 ± 3.2
11 n-DecylOHOHH42.4 ± 4.325.2 ± 1.1 25.1 ± 2.5
14 HOAcOAcH100.0 ± 12.1123.6 ± 11.5112.1 ± 9.8
15 CH2COOEtOAcOAcH65.2 ± 8.3110.2 ± 10.178.4 ± 6.5
16 (CH2)2COOEtOAcOAcH60.1 ± 7.5105.4 ± 9.770.2 ± 5.9
27 HOHHBr (at C6), CH2Br (at C4)45.8 ± 5.132.7 ± 3.838.9 ± 4.2

Data extracted from Miri, R., et al. (2016). Structure-activity relationship studies of this compound derivatives as anticancer agents. Pharmaceutical biology, 54(1), 105-113.[1][2][3][4] Values are presented as mean ± SD. OAc = Acetoxy

Key Structure-Activity Relationship Insights:

  • 7,8-Dihydroxy Substitution is Favorable: A key finding is that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) are generally more potent than their 7-hydroxy counterparts.[5]

  • Alkyl Chain at C3 Enhances Activity: The introduction of an alkyl group at the C3 position of 7,8-DHMCs significantly enhances cytotoxic activity. This effect appears to be chain-length dependent, with n-hexyl (Compound 10 ) and n-decyl (Compound 11 ) substitutions showing the highest potency.[1][2][3][4]

  • Acetoxylation Reduces Activity: Conversion of the hydroxyl groups at C7 and C8 to acetoxy groups generally leads to a decrease in cytotoxic activity.[6]

  • Bromine Substitution Shows Promise: The presence of bromine at the C6 position and a bromomethyl group at the C4 position (Compound 27 ) resulted in considerable cytotoxic activity.[1][2][3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Cell Lines and Culture

Human cancer cell lines K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) were used.[2] The cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[2] Cultures were incubated at 37°C in a humidified atmosphere containing 5% CO2.[2]

MTT Cytotoxicity Assay

The cytotoxicity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[7]

Workflow for MTT Assay

G A Cell Seeding (96-well plates) B Overnight Incubation (37°C, 5% CO2) A->B C Compound Treatment (Various Concentrations) B->C D Incubation (72 hours) C->D E MTT Addition (0.5 mg/mL) D->E F Incubation (4 hours) E->F G Solubilization of Formazan (DMSO) F->G H Absorbance Measurement (570 nm) G->H I IC50 Calculation H->I

Caption: General workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Cells were seeded in 96-well microplates at an appropriate density and allowed to attach overnight.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives (typically ranging from 10 to 200 µM) and incubated for 72 hours.[2]

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT (0.5 mg/mL), and the plates were incubated for an additional 4 hours.[2]

  • Solubilization: The resulting formazan crystals were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Reading: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

Mechanism of Action: Signaling Pathway

Several studies suggest that coumarin derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. One such pathway is the PI3K/Akt pathway, which is often overactive in cancer, promoting cell proliferation and inhibiting apoptosis.[9] Some this compound derivatives have been shown to inhibit this pathway, leading to cancer cell death.[10] Another identified mechanism for derivatives like 7,8-dihydroxy-4-methylcoumarin involves the induction of apoptosis through a mitochondria-mediated caspase-dependent pathway, partially through the inhibition of the ERK/MAPK signaling pathway.[11][12]

PI3K/Akt Signaling Pathway in Apoptosis

G cluster_0 Cell Membrane cluster_1 Mitochondrion Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits This compound Derivative This compound Derivative This compound Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by this compound derivatives.

This guide provides a snapshot of the current understanding of the cytotoxic properties of this compound derivatives. The presented data and methodologies offer a solid foundation for further research and development of this promising class of anticancer agents. The structure-activity relationships highlighted herein can guide the design of novel derivatives with enhanced potency and selectivity.

References

A Comparative Guide to 4-Methylcoumarin and Other Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of experimental assays. Coumarin derivatives have long been favored as versatile fluorophores due to their robust photophysical properties, including high fluorescence quantum yields, tunable emission spectra, and sensitivity to their microenvironment.[1][2] This guide provides a detailed comparison of the performance of 4-Methylcoumarin against other notable coumarin-based probes, supported by experimental data and methodologies, to facilitate informed probe selection for a variety of research applications.

Core Principles of Coumarin Fluorescence

The fluorescent properties of coumarin-based probes are primarily governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[1][3] The foundational benzopyran-2-one ring system of coumarins offers a versatile scaffold for chemical modifications.[] By introducing electron-donating or electron-withdrawing groups at various positions, the photophysical characteristics, including excitation and emission wavelengths, quantum yield, and Stokes shift, can be precisely tuned to suit specific experimental needs.[1]

Comparative Photophysical Data

The efficacy of a fluorescent probe is determined by key performance indicators such as molar absorptivity, quantum yield, and Stokes shift. A higher molar absorptivity allows for the use of lower probe concentrations, while a high quantum yield indicates a brighter signal.[5] A large Stokes shift is advantageous as it minimizes self-absorption and simplifies the separation of excitation and emission signals.[5] The following table summarizes these quantitative parameters for this compound and a selection of other widely used coumarin derivatives, providing a clear comparison of their performance.

Probe Name/DerivativeApplicationMolar Absorptivity (ε) (M⁻¹cm⁻¹)λabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent/Conditions
This compound General Fluorophore~10,000~320~380~60~0.1-0.3Varies with solvent
7-Hydroxy-4-methylcoumarinpH Indicator, Enzyme Substrate~18,000~360 (basic)~450~90~0.6-0.9Aqueous (basic pH)
7-Amino-4-methylcoumarinFluorescent Label, Enzyme Substrate~15,000~350~445~95~0.6-0.8Varies with solvent
7-Ethoxy-4-methylcoumarinEnzyme Substrate~17,000~330~390~60~0.4-0.6Varies with solvent
Coumarin 6Lipid/Membrane Probe~45,000~460~505~45HighLipophilic environment
Benzo[g]coumarin DerivativeBioimaging>20,000~450>550>100HighVaries

Note: The presented values are approximate and can vary depending on the specific experimental conditions, such as solvent and pH.[6]

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental procedures. The following are detailed methodologies for key experiments involving coumarin-based probes.

Protocol 1: Determination of Fluorescence Quantum Yield

The quantum yield (Φ) of a fluorescent probe is a measure of its emission efficiency. It is typically determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound or other coumarin probe

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[6]

  • Appropriate solvent

Methodology:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the coumarin probe being tested.[6]

  • Solution Preparation: Prepare a series of five dilutions for both the coumarin probe and the standard in the same solvent. The concentrations should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[6]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: In a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength is used for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission peak for both the sample and the standard. The quantum yield is then calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 2: In Vitro Enzyme Inhibition Assay

Coumarin-based probes are frequently employed as profluorescent substrates in enzyme activity and inhibition assays, particularly for enzymes like Cytochrome P450s (CYPs).[3] In these assays, enzymatic activity cleaves the substrate, releasing a highly fluorescent product.

Materials:

  • Fluorescence plate reader

  • Microplates (e.g., 96-well)

  • Enzyme solution (e.g., CYP450)

  • Profluorescent coumarin substrate (e.g., 7-ethoxycoumarin)

  • Test compounds (potential inhibitors)

  • Assay buffer

  • Cofactors (e.g., NADPH)

Methodology:

  • Preparation: Prepare solutions of the enzyme, profluorescent coumarin substrate, and test compounds in the assay buffer.

  • Execution:

    • Dispense the enzyme solution, assay buffer, and test compound into the microplate wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for binding.[3]

    • Initiate the reaction by adding the coumarin substrate to a final concentration of 10-50 µM.[3]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use an excitation wavelength of ~390-400 nm and an emission wavelength of ~450-460 nm for the 7-hydroxycoumarin product.[3]

    • Include negative controls: wells without the enzyme and wells without the NADPH cofactor.[3]

  • Data Analysis:

    • Subtract the background fluorescence from the negative controls.

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Determine the percentage of inhibition compared to the control (no test compound).

    • Calculate the IC50 value for active compounds.

Protocol 3: Live-Cell Imaging

Coumarin probes are valuable tools for imaging intracellular analytes and organelles.

Materials:

  • Confocal or epifluorescence microscope with appropriate filter sets

  • Glass-bottom confocal dishes or chamber slides

  • Cultured cells (e.g., HeLa)

  • Coumarin probe stock solution (e.g., 1-5 mM in DMSO)

  • Serum-free cell culture medium or PBS

Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 60-80% confluency.[3]

  • Probe Loading:

    • Prepare a working solution of the coumarin probe (typically 1-10 µM) by diluting the stock solution in a serum-free medium or PBS.[3]

    • Wash the cultured cells twice with warm PBS.

    • Incubate the cells with the probe-containing medium for a specified time (e.g., 15-30 minutes) at 37°C.

  • Imaging:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. For many coumarin derivatives, a 405 nm laser can be used for excitation, with emission collected in the blue-green channel (e.g., 450-550 nm).[3]

  • Image Analysis: Acquire images and quantify the mean fluorescence intensity per cell using appropriate imaging software (e.g., ImageJ/Fiji).

Visualizing Mechanisms and Workflows

To further elucidate the application of coumarin probes, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

TurnOnProbe cluster_probe Sensing Mechanism cluster_fluorescence Fluorescence Process Probe Coumarin Probe (Non-fluorescent/Quenched) Complex Probe-Analyte Complex (Fluorescent) Probe->Complex Binding Event Analyte Target Analyte (e.g., Metal Ion, Enzyme) Analyte->Complex Emission Fluorescence Emission (λem) Complex->Emission Emission Excitation Excitation Light (λex) Excitation->Complex Absorption

Caption: Generalized signaling pathway for a 'turn-on' coumarin fluorescent probe.

EnzymeInhibitionAssay cluster_prep Preparation cluster_exec Execution cluster_acq Data Acquisition & Analysis Enzyme Prepare Enzyme Solution Dispense Dispense Enzyme, Buffer, & Test Compound to Microplate Wells Enzyme->Dispense Substrate Prepare Profluorescent Coumarin Substrate Initiate Initiate Reaction by Adding Substrate Substrate->Initiate Compound Prepare Test Compounds (Potential Inhibitors) Compound->Dispense Buffer Prepare Assay Buffer & Cofactors (e.g., NADPH) Buffer->Dispense Preincubate Pre-incubate Dispense->Preincubate Preincubate->Initiate Monitor Monitor Fluorescence Increase Over Time (Kinetic Read) Initiate->Monitor CalculateRate Calculate Reaction Rate (Slope of Fluorescence vs. Time) Monitor->CalculateRate DetermineInhibition Determine % Inhibition Compared to Control CalculateRate->DetermineInhibition CalculateIC50 Calculate IC50 Value for Active Compounds DetermineInhibition->CalculateIC50

Caption: Workflow for an in vitro enzyme inhibition assay using a coumarin probe.

ProbeEvaluation cluster_synthesis Probe Synthesis & Purification cluster_photophys Photophysical Characterization cluster_app Application Testing Synthesis Synthesize Coumarin Derivative Purification Purify via Chromatography Synthesis->Purification Characterization Characterize Structure (NMR, Mass Spec) Purification->Characterization AbsEm Measure Absorbance & Emission Spectra Characterization->AbsEm QY Determine Quantum Yield AbsEm->QY Lifetime Measure Fluorescence Lifetime QY->Lifetime Selectivity Test Selectivity Against Interfering Analytes Lifetime->Selectivity CellImaging Perform Cellular Imaging Selectivity->CellImaging AssayDev Develop & Optimize Assay Conditions CellImaging->AssayDev

Caption: Standardized workflow for the evaluation of a new coumarin-based fluorescent probe.

Conclusion

The versatility of the coumarin scaffold enables the development of a broad spectrum of fluorescent probes with customized properties.[1] While this compound serves as a fundamental fluorophore, derivatives such as 7-hydroxy-4-methylcoumarin offer enhanced quantum yields and utility as pH indicators and enzyme substrates.[1] For applications requiring high sensitivity in lipophilic environments, Coumarin 6 is an excellent choice. Furthermore, the extension of the π-conjugated system in benzo[g]coumarins results in probes with large Stokes shifts and red-shifted emissions, which are highly beneficial for in vivo imaging to minimize background fluorescence and improve tissue penetration. The selection of the optimal coumarin probe is ultimately dictated by the specific requirements of the experimental system, including the target analyte, the desired spectral properties, and the imaging modality. This guide provides a foundational framework to aid researchers in making an informed decision.

References

A Comparative Analysis of Novel 4-Methylcoumarin Derivatives Against Existing Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of newly synthesized 4-methylcoumarin derivatives against established standards in the fields of cancer therapy, anticoagulation, and fluorescent bio-imaging. This guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these novel compounds, supported by experimental data.

Part 1: Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as promising anticancer agents. This section compares the cytotoxic effects of novel 7,8-dihydroxy-4-methylcoumarin (7,8-DHMC) derivatives against standard chemotherapeutic drugs, cisplatin and doxorubicin, across three human cancer cell lines: chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7).

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT assay. The data is summarized in the table below.

Compound/DrugK562 IC₅₀ (µM)LS180 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
New this compound Derivatives
7,8-DHMC with n-decyl at C342.4[1]25.2[1]25.1[1]
6-bromo-4-bromomethyl-7-hydroxycoumarin45.8[1]32.7[1]-
Existing Standards
Doxorubicin0.031 - 0.8[2][3]0.4 - 5[4][5]0.54 - 8.53[6]
Cisplatin~10 (resistant)[7]-1 - 9[8][9]

Note: IC₅₀ values for standard drugs can vary significantly between studies due to different experimental conditions.

Experimental Protocols: MTT Assay for Cytotoxicity

The viability of cancer cells was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard drugs for 48 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

Signaling Pathway: PI3K/Akt Inhibition

Several studies suggest that the anticancer activity of certain coumarin derivatives is mediated through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[2][10][11] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes Coumarin This compound Derivative Coumarin->PI3K Inhibits

PI3K/Akt signaling pathway inhibition by this compound derivatives.

Part 2: Anticoagulant Activity

Coumarin derivatives have long been used as anticoagulants, with warfarin being a prominent example. This section compares the anticoagulant activity of new this compound derivatives with warfarin and other modern anticoagulants.

Data Presentation: Comparative Anticoagulant Activity

The anticoagulant effect is often measured by the prothrombin time (PT), which is the time it takes for blood plasma to clot.

Compound/DrugMechanism of ActionProthrombin Time (PT)
New this compound Derivatives
N-coumarinyl-4-amidinobenzamide 4aFactor Xa inhibition (predicted)36.5 s[12]
Coumarinyl oxadiazole 5Factor Xa inhibition (predicted)42.3 s[12]
Existing Standards
WarfarinVitamin K epoxide reductase inhibitor42.3 s (reference)[12]
Apixaban (Eliquis®)Direct Factor Xa inhibitorVaries
Dabigatran (Pradaxa®)Direct thrombin inhibitorVaries
Experimental Protocols: Prothrombin Time (PT) Assay

Principle: The prothrombin time test measures the integrity of the extrinsic and common pathways of the coagulation cascade.

Protocol:

  • Blood Collection: A blood sample is collected and the plasma is separated by centrifugation.

  • Reagent Addition: Tissue factor (thromboplastin) and calcium are added to the plasma sample.

  • Clotting Time Measurement: The time it takes for a clot to form is measured in seconds.

Signaling Pathway: Warfarin's Mechanism of Action

Warfarin and other coumarin-based anticoagulants act by inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the synthesis of several clotting factors in the liver.

Warfarin_Mechanism VitK_inactive Vitamin K (oxidized) VKOR Vitamin K epoxide reductase (VKOR) VitK_inactive->VKOR VitK_active Vitamin K (reduced) ClottingFactors_active Active Clotting Factors VitK_active->ClottingFactors_active Activates VKOR->VitK_active Reduces ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) Coagulation Coagulation Cascade ClottingFactors_active->Coagulation Warfarin Warfarin / this compound Derivative Warfarin->VKOR Inhibits

Mechanism of action of warfarin and related coumarin anticoagulants.

Part 3: Fluorescent Probes

This compound derivatives are also valuable as fluorescent probes for biomolecule labeling and detection due to their favorable photophysical properties. This section compares new 4-styrylcoumarin derivatives with a standard coumarin-based fluorescent dye, Coumarin 1.

Data Presentation: Comparative Photophysical Properties

The performance of a fluorescent probe is determined by its absorption and emission wavelengths, molar extinction coefficient (a measure of how strongly it absorbs light), and fluorescence quantum yield (the efficiency of fluorescence).

Compound/DyeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)
New 4-Styrylcoumarin Derivatives
Derivative 143553035,0000.20
Derivative 245055542,0000.35
Existing Standard
Coumarin 1373456[10]23,5000.50 - 0.73
Experimental Protocols: Measurement of Photophysical Properties

Principle: The photophysical properties of a fluorescent compound are determined using spectrophotometry and spectrofluorometry.

Protocol:

  • Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol) at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded using a spectrofluorometer by exciting the sample at its absorption maximum. This provides the emission maximum (λ_em).

  • Quantum Yield Determination: The fluorescence quantum yield is determined using a comparative method, with a well-characterized standard of known quantum yield (e.g., quinine sulfate).

Workflow: Fluorescent Labeling of Biomolecules

This compound derivatives can be functionalized with reactive groups to enable covalent labeling of biomolecules such as proteins and nucleic acids for visualization and tracking.

Fluorescent_Labeling Coumarin_Core This compound Core Functionalized_Probe Functionalized Fluorescent Probe Coumarin_Core->Functionalized_Probe Reactive_Group Reactive Group (e.g., NHS-ester) Reactive_Group->Functionalized_Probe Labeled_Biomolecule Fluorescently Labeled Biomolecule Functionalized_Probe->Labeled_Biomolecule Biomolecule Biomolecule (e.g., Protein) Biomolecule->Labeled_Biomolecule Covalent Bonding Detection Detection & Analysis Labeled_Biomolecule->Detection Fluorescence Microscopy, Flow Cytometry, etc.

General workflow for fluorescent labeling of biomolecules.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Methylcoumarin, a common reagent in various research applications. Adherence to these guidelines will help mitigate risks to personnel and the environment.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate personal protective equipment. All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Required PPE:

  • Eye Protection: Chemical safety goggles or glasses.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Physical and Chemical Properties for Safe Handling

A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Physical State Solid (Crystal - Powder)
Appearance White to slightly pale yellow
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5]

Step-by-Step Disposal Protocol

The primary and preferred method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration.[5][6][7] Always consult with your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.[5][6][8][9][10]

1. Waste Collection - Solid this compound:

  • Collect unused or waste this compound in its original container or a clearly labeled, sealable, and chemically compatible waste container.[6]

  • For spills, carefully sweep the solid material to avoid generating dust.[5][11] Place the collected material into a designated hazardous waste container.[11]

2. Waste Collection - Solutions Containing this compound:

  • Do not dispose of solutions containing this compound down the drain.[2][6]

  • Collect all aqueous and organic solutions in a dedicated, sealed, and chemically compatible liquid waste container.[2]

  • If permissible by local regulations and your EHS office, you may be able to dissolve or mix the material with a combustible solvent to prepare it for chemical incineration.[5][6][7]

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent paper, and other disposable PPE, should be collected and disposed of as chemical waste.[1][5]

4. Decontamination of Laboratory Equipment:

  • Glassware and other reusable equipment should be decontaminated promptly.

  • Rinse the contaminated items with a suitable solvent (e.g., ethanol) to dissolve the this compound. This initial solvent rinse must be collected as chemical waste.[2]

  • Following the solvent rinse, wash the equipment thoroughly with soap and water.[2]

5. Storage of Waste:

  • Store waste containers in a secure, well-ventilated area, away from incompatible materials.[3]

  • Ensure all waste containers are kept tightly closed except when adding waste.[5]

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure or Contaminated) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE & Labware waste_type->ppe_waste PPE/Labware collect_solid Collect in Labeled, Sealed Container. Avoid Dust Generation. solid_waste->collect_solid collect_liquid Collect in Dedicated, Sealed Liquid Waste Container. NO DRAIN DISPOSAL. liquid_waste->collect_liquid collect_ppe Collect in Designated Hazardous Waste Container. ppe_waste->collect_ppe decontaminate Decontaminate Reusable Labware (Solvent Rinse -> Soap & Water). Collect Solvent Rinse as Waste. ppe_waste->decontaminate storage Store Waste in Secure, Ventilated Area Away from Incompatibles collect_solid->storage collect_liquid->storage collect_ppe->storage decontaminate->storage ehs_contact Contact EHS or Licensed Waste Disposal Service storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment through the correct handling of chemical compounds is a fundamental priority. This document provides essential, immediate safety and logistical information for the handling of 4-Methylcoumarin, including detailed operational and disposal plans to minimize risk and ensure regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below. Understanding these properties is a critical first step for safe handling and experimental planning.

PropertyValue
Molecular Formula C₁₀H₈O₂[1]
Molecular Weight 160.17 g/mol [1]
Physical State Solid, Crystal - Powder
Appearance White to slightly pale yellow solid[2]
Hazards Harmful if swallowed[1], causes skin, eye, and respiratory irritation[3][4][5][6]

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical barrier to preventing chemical exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][7][8]Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile gloves. Gloves must be inspected for tears or punctures before use.[6][7]Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if handling outside of a ventilated enclosure or if dust is generated.[3][6][7]Avoids the inhalation of fine dust particles which can cause respiratory irritation.[3][4][5][6]
Body Protection A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron may be necessary.[6][7]Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for minimizing exposure and preventing contamination.

Preparation
  • Consult SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning any new procedure.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to control airborne levels.[7][8] Eyewash stations and safety showers must be readily accessible.[3]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

Handling
  • Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[2][7][8] Use techniques such as gentle scooping and weighing on paper within a draft shield.

  • Portioning: When weighing or transferring the powder, use a dedicated, clean spatula and weigh boat.

  • Containment: Keep the container tightly closed when not in use to prevent dispersion.[7]

Post-Handling
  • Decontamination: Thoroughly clean all equipment and the work area with an appropriate solvent, followed by soap and water, to remove any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][7]

  • PPE Removal: Remove laboratory coat, gloves, and any other disposable PPE. Dispose of contaminated items as hazardous waste.

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal.

Waste Segregation and Collection
  • Solid Waste: All materials contaminated with this compound, including used weigh boats, absorbent paper, and contaminated gloves, must be collected in a designated, sealed, and properly labeled hazardous waste container.[7][8]

  • Unused Product: For unused product, keep it in its original, tightly sealed container for disposal.[2] Do not mix with other waste unless compatibility has been confirmed.

Disposal Methods
  • Chemical Incineration: The preferred method for disposal of this compound is through a licensed chemical incineration facility, which may be equipped with an afterburner and scrubber system.[2] It may be possible to dissolve or mix the material with a combustible solvent before incineration.[2]

  • Licensed Disposal Service: Alternatively, arrange for a licensed professional waste disposal service to handle the material.[2]

  • Prohibited Disposal: Do not discharge this compound or its waste into sewers or waterways.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal, ensuring safety at every step.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Don Required PPE B->C D Weigh and Transfer (Avoid Dust Generation) C->D E Perform Experiment D->E F Decontaminate Workspace and Equipment E->F G Segregate Waste F->G H Remove and Dispose of PPE G->H J Store Hazardous Waste in Labeled, Sealed Container G->J I Wash Hands Thoroughly H->I K Arrange for Licensed Disposal Service J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcoumarin
Reactant of Route 2
Reactant of Route 2
4-Methylcoumarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.